2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[methyl(piperidin-4-yl)amino]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-10(6-7-11)8-2-4-9-5-3-8;;/h8-9,11H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPUINMSKCVTOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Methyl-piperidin-4-yl-amino)-ethanol Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust methodology for the synthesis and characterization of 2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride, a valuable piperidine derivative for pharmaceutical research and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery. The guide details a proposed synthetic route based on the well-established reductive amination of N-methyl-4-piperidone with 2-aminoethanol, followed by conversion to its dihydrochloride salt. Furthermore, a thorough characterization workflow is presented, outlining the expected spectroscopic signatures using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Safety considerations for the handling of all reactants and products are also discussed to ensure best laboratory practices.
Introduction
Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds in pharmaceuticals, owing to their versatile chemical properties and ability to interact with a wide range of biological targets. The compound this compound, with its secondary amine, tertiary amine, and hydroxyl functionalities, represents a key intermediate for the synthesis of more complex bioactive molecules. Its potential applications lie in the development of agents targeting the central nervous system, as well as in the design of novel receptor modulators and enzyme inhibitors. The dihydrochloride salt form enhances the compound's solubility in aqueous media, a crucial property for in-vitro biological assays and formulation studies.
This guide, grounded in established chemical principles, offers a detailed, step-by-step approach to the synthesis and characterization of this important chemical entity. The causality behind experimental choices is elucidated to provide a deeper understanding of the process, ensuring both reproducibility and safety.
Synthesis of this compound
The synthesis of the target compound is proposed to proceed via a two-step sequence: a direct reductive amination of N-methyl-4-piperidone with 2-aminoethanol to form the free base, followed by the conversion of the free base to its dihydrochloride salt.
Step 1: Reductive Amination to 2-(Methyl-piperidin-4-yl-amino)-ethanol (Free Base)
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 2-(Methyl-piperidin-4-yl-amino)-ethanol, N-methyl-4-piperidone is reacted with 2-aminoethanol. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent due to its mild nature and high selectivity for imines over ketones, which minimizes the formation of the corresponding alcohol from the starting piperidone.
Experimental Protocol:
Materials:
-
N-Methyl-4-piperidone (C₆H₁₁NO, MW: 113.16 g/mol )
-
2-Aminoethanol (C₂H₇NO, MW: 61.08 g/mol )
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, MW: 211.94 g/mol )
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) solution in diethyl ether or dioxane
Procedure:
-
To a stirred solution of N-methyl-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE), add 2-aminoethanol (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 2-(Methyl-piperidin-4-yl-amino)-ethanol free base as an oil.
Step 2: Formation of this compound
The conversion of the free base to its dihydrochloride salt is essential for improving its stability, crystallinity, and solubility in polar solvents. This is achieved by treating the free base with a solution of hydrochloric acid in an organic solvent.
Experimental Protocol:
-
Dissolve the crude free base from Step 1 in a minimal amount of a suitable solvent such as methanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether or dioxane (2.2 eq) dropwise with stirring.
-
A precipitate should form upon addition of the acid. Continue stirring in the ice bath for 30 minutes.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials or byproducts.
-
Dry the resulting white solid under vacuum to obtain this compound.
Visualization of the Synthetic Workflow:
Caption: Workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra are essential. The expected chemical shifts are influenced by the protonation of the two nitrogen atoms in the dihydrochloride salt.
| Technique | Expected Observations |
| ¹H NMR | - Signals for the piperidine ring protons, likely appearing as broad multiplets in the region of 1.5-3.5 ppm. - A singlet for the N-methyl group on the piperidine ring, expected around 2.3-2.8 ppm. - Signals for the ethanol moiety protons, with the methylene group adjacent to the oxygen appearing more downfield (around 3.6-4.0 ppm) than the methylene group adjacent to the nitrogen (around 2.8-3.2 ppm). - A singlet for the N-methyl group on the ethanolamine side chain, expected around 2.5-3.0 ppm. - Broad signals for the N-H and O-H protons, which may be exchangeable with D₂O. |
| ¹³C NMR | - Signals for the piperidine ring carbons, typically in the range of 25-60 ppm. - A signal for the N-methyl carbon on the piperidine ring around 40-45 ppm. - Signals for the ethanol moiety carbons, with the carbon attached to the oxygen appearing more downfield (around 55-65 ppm) than the carbon attached to the nitrogen (around 45-55 ppm). - A signal for the N-methyl carbon on the ethanolamine side chain around 35-40 ppm. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (alcohol) | 3200-3600 | Broad |
| N-H stretch (ammonium salts) | 2200-3000 | Broad, multiple bands |
| C-H stretch (alkane) | 2850-3000 | Strong, sharp |
| C-O stretch (alcohol) | 1050-1150 | Strong |
| C-N stretch (amine) | 1000-1250 | Medium to strong |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, Electrospray Ionization (ESI) is a suitable technique.
-
Expected Molecular Ion: The analysis of the free base would show a molecular ion peak [M+H]⁺ corresponding to the protonated molecule (C₈H₁₈N₂O + H⁺).
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the ethanol side chain or cleavage of the piperidine ring.
Safety and Handling
It is imperative to adhere to strict safety protocols when handling the chemicals involved in this synthesis.
-
N-Methyl-4-piperidone: Flammable liquid and vapor. [1][2][3]Causes severe skin burns and eye damage. [1]May cause respiratory irritation. [2]* 2-Aminoethanol: Harmful if swallowed, in contact with skin, or if inhaled. [4][5]Causes severe skin burns and eye damage. [4][5][6]May cause an allergic skin reaction. [4]* Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Causes severe skin burns and eye damage.
-
1,2-Dichloroethane: Highly flammable liquid and vapor. Suspected of causing cancer. Causes skin irritation and serious eye irritation. May cause respiratory irritation. May cause drowsiness or dizziness.
-
Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves, clothing, and eye/face protection. [2][6][7]* Use in a well-ventilated area, preferably in a chemical fume hood. [6][8]* Keep away from heat, sparks, and open flames. [2][5][6][8] Handling and Storage:
-
Handle and open containers with care. [6]* Store in a cool, dry, and well-ventilated place in tightly closed containers. [2][6][8]
Conclusion
This technical guide provides a comprehensive, albeit proposed, framework for the synthesis and characterization of this compound. The described reductive amination strategy offers a reliable and scalable method for obtaining the target compound. The outlined characterization techniques provide a robust workflow for confirming the structure and purity of the final product. By adhering to the detailed protocols and safety precautions, researchers can confidently synthesize and characterize this valuable intermediate for its further application in medicinal chemistry and drug discovery programs.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-(2-aminoethylamino)ethanol. Retrieved from [Link]
-
Valudor Products. (2025, July 11). Safety Data Sheet: 2-aminoethanol. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PMC - NIH. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 1-Methyl-4-(methylamino)piperidine. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). Retrieved from [Link]
-
NIST WebBook. (n.d.). Piperidine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 41838-46-4 | Product Name : 4-Amino-1-methylpiperidine. Retrieved from [Link]
-
SpectraBase. (n.d.). Piperidine, 2,2,6,6-tetramethyl- - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
NIST WebBook. (n.d.). Piperidine. Retrieved from [Link]
-
SpectraBase. (n.d.). Piperidine hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
-
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methylethanolamine. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Methyl(2-(piperidin-1-yl)ethyl)amine. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
PubChem - NIH. (n.d.). N-Benzyl-N-methylethanolamine. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride. Designed for professionals in the fields of pharmaceutical research and organic synthesis, this document synthesizes available data to offer practical insights into the utility of this compound as a valuable building block in medicinal chemistry.
Introduction: A Versatile Piperidine Scaffold
This compound belongs to the class of piperidine derivatives, a cornerstone in modern drug discovery. The piperidine moiety is a prevalent structural motif in a multitude of approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to serve as a scaffold for engaging with a wide array of biological targets. The subject compound is a bifunctional molecule, featuring a secondary amine and a primary alcohol, which provides multiple points for chemical modification. Its dihydrochloride salt form generally enhances aqueous solubility and stability, rendering it amenable to a variety of experimental conditions.[1]
While specific literature on this compound is not abundant, its structural similarity to other N-alkylated 4-amino-piperidine derivatives suggests its primary role as a key intermediate in the synthesis of more complex, pharmacologically active molecules.[1] These are often developed to target the central nervous system, with potential applications in treating neurological disorders.[1]
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The available data for this compound and its free base form are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₈H₂₀Cl₂N₂O | [2] |
| Molecular Weight | 231.16 g/mol | [2] |
| Physical Form | Solid | |
| CAS Number | 109539-77-5 | - |
| MDL Number | MFCD09864394 | [2] |
Properties of the Free Base (2-(Methyl(piperidin-4-yl)amino)ethan-1-ol):
| Property | Value | Source |
| IUPAC Name | 2-[methyl(piperidin-4-yl)amino]ethanol | [3] |
| Molecular Formula | C₈H₁₈N₂O | [3] |
| Molecular Weight | 158.24 g/mol | [3] |
| SMILES | CN(CCO)C1CCNCC1 | [3] |
| InChIKey | JLIYHWHUFAHROT-UHFFFAOYSA-N | [3] |
Synthesis and Purification
Conceptual Synthetic Pathway
Caption: Conceptual synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Reductive Amination: To a solution of 1-Boc-4-piperidone in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add methylamine (as a solution in a compatible solvent or as a salt with subsequent basification). The reaction mixture is stirred, followed by the portion-wise addition of a reducing agent like sodium triacetoxyborohydride. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.
-
Work-up and Isolation: Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc-4-(methylamino)piperidine.
-
Alkylation: The crude product from the previous step is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. A base such as potassium carbonate or triethylamine is added, followed by the addition of 2-bromoethanol. The reaction mixture is heated to facilitate the N-alkylation.
-
Purification: After the reaction is complete, the mixture is cooled, and water is added. The product is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.
-
Deprotection and Salt Formation: The purified Boc-protected intermediate is dissolved in a solvent like 1,4-dioxane or diethyl ether. A solution of hydrogen chloride in the same solvent is added, leading to the removal of the Boc protecting group and the precipitation of the dihydrochloride salt. The solid product is collected by filtration, washed with the solvent, and dried under vacuum to yield this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The proton NMR spectrum would be expected to show characteristic signals for the methyl group, the piperidine ring protons, and the ethanol fragment.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the O-H and N-H stretches.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound.
Applications in Drug Discovery and Development
As a chemical intermediate, this compound is a valuable starting material for the synthesis of a diverse range of potential therapeutic agents. The structural features of this compound make it particularly suitable for the development of molecules targeting the central nervous system.[1]
Potential Therapeutic Areas:
-
Neurological Disorders: The piperidine core is a common feature in molecules designed to interact with neurotransmitter receptors and transporters.[1][4] This makes the title compound a candidate for the synthesis of novel agents for conditions such as Parkinson's disease, schizophrenia, and depression.[1]
-
Analgesia and Anti-inflammatory Agents: Modifications of the secondary amine and hydroxyl group can lead to compounds with potential analgesic or anti-inflammatory properties.[1]
-
Kinase Inhibitors: The scaffold can be elaborated to generate inhibitors of various protein kinases, which are targets in oncology and autoimmune diseases.[4]
Caption: Potential applications stemming from the core scaffold.
Safety and Handling
Based on the GHS hazard information for the free base, 2-(Methyl-piperidin-4-yl-amino)-ethanol is considered hazardous.[3] Appropriate safety precautions must be taken when handling this compound and its dihydrochloride salt.
GHS Hazard Statements for the Free Base:
-
Harmful if swallowed.[3]
-
Causes skin irritation.[3]
-
Causes serious eye damage.[3]
-
May cause respiratory irritation.[3]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its versatile structure, featuring multiple points for chemical modification, makes it an attractive starting material for the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system. While detailed experimental data for this specific compound is limited, its close relation to other well-studied piperidine derivatives provides a strong foundation for its exploration in medicinal chemistry programs. Researchers and scientists are encouraged to employ standard synthetic and analytical methodologies, coupled with stringent safety protocols, to fully harness the potential of this promising building block.
References
-
MySkinRecipes. (n.d.). 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride. Retrieved from [Link]
-
Malaysian Journal of Science. (2024). SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Aminopentyl(ethyl)amino)ethanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Piperidin-2-ylethanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Methyl(piperidin-4-yl)amino)ethan-1-ol. Retrieved from [Link]
- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
U.S. Food and Drug Administration. (n.d.). Ethanol Safety Data Sheet. Retrieved from [Link]
Sources
- 1. 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride [myskinrecipes.com]
- 2. 2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-(Methyl(piperidin-4-yl)amino)ethan-1-ol | C8H18N2O | CID 28064309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-(Aminomethyl)piperidin-1-yl)ethanol|CAS 21168-72-9 [benchchem.com]
An In-depth Technical Guide to CAS Number 864655-27-6
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Chemical Entity
In the vast expanse of chemical compounds utilized in research and development, many entities exist as building blocks, intermediates, or screening compounds with limited publicly documented biological or application data. CAS Number 864655-27-6, identified as 2-(Methyl(piperidin-4-yl)amino)ethanol dihydrochloride , falls into this category. This guide serves as a comprehensive repository of the available technical information for this compound. While extensive biological data and established use-cases are not present in the public scientific literature, this document will provide a thorough analysis of its chemical properties and situate it within the broader context of piperidine-containing molecules in medicinal chemistry.
Section 1: Chemical Identity and Physicochemical Properties
The compound associated with CAS Number 864655-27-6 is the dihydrochloride salt of 2-(Methyl(piperidin-4-yl)amino)ethanol. The presence of the dihydrochloride salt form suggests it is prepared as a stable, water-soluble solid for ease of handling and formulation in research settings.
| Property | Value | Source |
| CAS Number | 864655-27-6 | [1] |
| Chemical Name | 2-(Methyl(piperidin-4-yl)amino)ethanol dihydrochloride | [1] |
| Molecular Formula | C₈H₂₀Cl₂N₂O | [1] |
| Molecular Weight | 231.16 g/mol | [1] |
| IUPAC Name | 2-[methyl(piperidin-4-yl)amino]ethanol;dihydrochloride | N/A |
| Synonyms | 2-[methyl(4-piperidinyl)amino]ethanol dihydrochloride | N/A |
| Appearance | Solid (presumed) | [1] |
| InChI Key | DGPUINMSKCVTOA-UHFFFAOYSA-N | [1] |
| SMILES | OCCN(C)C1CCNCC1.[H]Cl.[H]Cl | [1] |
The base molecule, 2-(Methyl(piperidin-4-yl)amino)ethan-1-ol (CAS 864710-80-5), possesses the following computed properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂O | [2] |
| Molecular Weight | 158.24 g/mol | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 3 | [2] |
| Topological Polar Surface Area | 35.5 Ų | [2] |
| LogP (calculated) | -0.3 | [2] |
Section 2: Synthesis and Chemical Context
General Synthesis of Piperidine Derivatives
While a specific, documented synthesis for 2-(Methyl(piperidin-4-yl)amino)ethanol could not be found in the reviewed literature, the synthesis of piperidine-4-one derivatives, which are common precursors, is well-established. The Mannich condensation reaction is a frequently employed method for the creation of the piperidine ring structure. This reaction typically involves an aldehyde, a ketone, and an amine.[3] Further functionalization of the piperidine ring can be achieved through various organic chemistry reactions to yield a diverse array of substituted piperidines.
Potential Synthetic Route
A plausible, though not explicitly documented, synthetic pathway for 2-(Methyl(piperidin-4-yl)amino)ethanol could involve the following conceptual steps:
Figure 1. A conceptual synthetic workflow for 2-(Methyl(piperidin-4-yl)amino)ethanol dihydrochloride.
Section 3: Biological and Pharmacological Context (Inferred)
Direct biological activity, mechanism of action, or therapeutic applications for CAS 864655-27-6 are not reported in the available scientific literature. However, the piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.
Piperidine Derivatives in Drug Discovery
The piperidine ring is a versatile scaffold due to its ability to be readily functionalized, allowing for the precise orientation of substituents in three-dimensional space to interact with biological targets. Derivatives of piperidine have demonstrated a wide range of biological activities, including:
-
Antifungal Properties: Certain piperidine-containing molecules, such as fenpropidin, are established antimycotics.[4] Research into hybrid molecules incorporating piperidine and other heterocyclic systems continues to be an active area of investigation for novel antifungal agents.[4]
-
Sigma-1 (σ1) Receptor Ligands: The piperidine scaffold is a key feature in many ligands for the σ1 receptor, an intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders.[5] Modulation of the σ1 receptor can influence cellular signaling and has been explored for therapeutic potential in areas such as neuroprotection and cancer.
-
Antiproliferative Activity: As an extension of their activity as σ1 receptor ligands, some aminoethyl-substituted piperidine derivatives have been investigated for their antiproliferative properties in cancer cell lines.[5]
Given the structural motifs present in 2-(Methyl(piperidin-4-yl)amino)ethanol, it is plausible that this compound could be used as a building block or a screening compound in research programs targeting GPCRs, ion channels, or other enzyme systems where the piperidine moiety is known to be a key pharmacophore.
Section 4: Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the base compound, 2-(Methyl(piperidin-4-yl)amino)ethan-1-ol, is associated with the following hazard statements:
-
H302: Harmful if swallowed[2]
-
H315: Causes skin irritation[2]
-
H318: Causes serious eye damage[2]
-
H335: May cause respiratory irritation[2]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Section 5: Conclusion and Future Directions
CAS number 864655-27-6, 2-(Methyl(piperidin-4-yl)amino)ethanol dihydrochloride, is a chemical entity primarily available through chemical suppliers for research purposes. While its specific biological activities and applications are not documented in the public domain, its structure, featuring a substituted piperidine ring, places it within a class of compounds of significant interest to medicinal chemists. The piperidine scaffold is a cornerstone in the design of molecules with diverse therapeutic effects.
For researchers and drug development professionals, this compound represents an opportunity for exploration. It can serve as a starting point for the synthesis of more complex molecules or be included in screening libraries to probe its potential interactions with a wide array of biological targets. Further investigation is required to elucidate any specific pharmacological profile of this compound.
References
-
Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. ResearchGate. Available from: [Link]
-
2-(Methyl(piperidin-4-yl)amino)ethan-1-ol. PubChem. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Center for Biotechnology Information. Available from: [Link]
-
Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. MDPI. Available from: [Link]
-
Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 2-(Methyl(piperidin-4-yl)amino)ethan-1-ol | C8H18N2O | CID 28064309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Piperidine Ethanol Scaffold - A Cornerstone of Modern Pharmacology
An In-depth Technical Guide to the Mechanism of Action of Piperidine Ethanol Derivatives
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2] When functionalized with an ethanol group, forming the 2-piperidine ethanol scaffold, it becomes an exceptionally versatile building block for drug design.[3] This core structure combines a basic nitrogen atom, which is often protonated at physiological pH, with a flexible hydroxyethyl side chain, providing ideal anchor points for molecular interactions with diverse biological targets.
This guide, intended for researchers and drug development professionals, delves into the core mechanisms of action that underpin the therapeutic efficacy of piperidine ethanol derivatives. We will move beyond a simple cataloging of activities to explore the molecular causality, structure-activity relationships (SAR), and the experimental methodologies used to validate these mechanisms. The pharmacological spectrum of these compounds is remarkably broad, encompassing treatments for neurodegenerative diseases, allergic reactions, central nervous system disorders, and more.[4] Our exploration will focus on the most prominent and well-characterized of these mechanisms.
Part 1: Cholinesterase Inhibition - Combating Neurodegeneration
A primary mechanism of action for a significant class of piperidine derivatives is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5] This mechanism is the foundation of the cholinergic hypothesis for Alzheimer's disease, which posits that a decline in acetylcholine levels contributes to cognitive deficits.[5] By inhibiting AChE, these drugs increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Molecular Interactions at the Active Site
The canonical example of a piperidine-based AChE inhibitor is Donepezil.[1][6] Its mechanism relies on a dual-binding site interaction with the enzyme. The protonated tertiary nitrogen of the piperidine ring forms a crucial cation-π interaction with the aromatic indole ring of a tryptophan residue (Trp84) in the catalytic anionic site (CAS) of AChE.[5] The rest of the molecule extends through a narrow gorge to interact with the peripheral anionic site (PAS), effectively blocking the entrance and preventing the substrate (acetylcholine) from accessing the catalytic machinery.
Caption: Dual-site binding of a piperidine derivative to AChE.
Structure-Activity Relationship (SAR)
The efficacy of these inhibitors is highly dependent on their specific chemical structure. SAR studies have revealed several key principles:
-
The Piperidine Nitrogen: The basicity of the piperidine nitrogen is critical for the interaction with the anionic site. N-alkylation (e.g., N-benzyl group) often enhances potency.[7]
-
Linker Length: The length and flexibility of the chain connecting the piperidine ring to other parts of the molecule are crucial for optimal positioning within the AChE gorge.
-
Peripheral Site Moiety: Bulky, aromatic groups at the other end of the molecule (like the indanone moiety in Donepezil) are essential for strong interactions with the PAS, contributing significantly to the inhibitory potency.[6]
| Compound Derivative | Target | IC50 (nM) | Selectivity (AChE/BuChE) |
| Donepezil (E2020) | AChE | 5.7 | ~1250x |
| Compound 21 | AChE | 0.56 | ~18,000x |
| Reference Compounds | |||
| Physostigmine | AChE | - | Low |
| Tacrine | AChE | - | Low |
| Data synthesized from references[6][7]. This table illustrates the high potency and selectivity achievable with piperidine-based AChE inhibitors. |
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
This spectrophotometric method is a trustworthy and standard procedure for quantifying AChE activity and inhibition. It relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product (5-thio-2-nitrobenzoate), measurable at 412 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 8.0).
-
Dissolve AChE (from electric eel or human recombinant) in the buffer to a working concentration (e.g., 0.1 U/mL).
-
Prepare a 10 mM solution of DTNB in the buffer.
-
Prepare a 10 mM solution of the substrate, acetylthiocholine iodide (ATChI), in the buffer.
-
Prepare stock solutions of the piperidine ethanol test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of phosphate buffer.
-
20 µL of the DTNB solution.
-
10 µL of the test compound solution (or vehicle for control).
-
-
Add 10 µL of the AChE enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the ATChI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the Ellman's assay.
Part 2: Modulation of Histamine Receptors
The piperidine scaffold is a classic pharmacophore for ligands of G protein-coupled histamine receptors, particularly the H1 and H3 subtypes.[8][9] Derivatives can act as inverse agonists or antagonists, forming the basis for many widely used antihistamine medications.
Mechanism of H1 Receptor Antagonism
First-generation antihistamines often feature a piperidine ring. They act as inverse agonists at the H1 receptor, stabilizing its inactive conformation. This prevents the binding of histamine and subsequent activation of the Gq/11 signaling cascade, which would otherwise lead to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), increased intracellular calcium, and the downstream effects of an allergic response (e.g., vasodilation, increased vascular permeability).
Caption: Signaling pathway of H1 receptor antagonism.
SAR and Dual-Target Ligands
The piperidine ring is often the crucial basic element in the common pharmacophore for histamine receptor antagonists.[10] Subtle modifications can dramatically alter receptor subtype selectivity. For instance, appropriate conformational restriction by the piperidine spacer moiety favors specific binding to the human histamine H3 receptor.[11] Interestingly, the piperidine moiety has also been identified as a key structural element for designing dual-target ligands that act on both histamine H3 and sigma-1 (σ1) receptors, which may offer novel therapeutic approaches for neuropathic pain.[10][12] In these dual-target ligands, replacing the piperidine with a piperazine ring often drastically reduces affinity for the σ1 receptor while maintaining H3 receptor affinity, highlighting the piperidine's specific role.[12]
Part 3: Inhibition of Monoamine Transporters
Certain piperidine ethanol derivatives, most notably methylphenidate, function as central nervous system (CNS) stimulants.[13][14] Their primary mechanism of action is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET).
By binding to and blocking these transporters, methylphenidate prevents the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron.[14] This leads to an accumulation of these neurotransmitters in the synapse, enhancing dopaminergic and noradrenergic signaling. This amplified signaling in the prefrontal cortex is believed to improve attention, alertness, and cognitive control, which are the therapeutic underpinnings of its use in Attention-Deficit/Hyperactivity Disorder (ADHD).[14]
Part 4: Methodologies for Mechanistic Elucidation
Validating the mechanism of action of a novel piperidine ethanol derivative requires a suite of robust experimental techniques. Beyond the enzyme kinetics assay previously described, receptor binding assays are fundamental.
Experimental Protocol: Radioligand Receptor Binding Assay
This technique is the gold standard for determining the affinity of a compound for a specific receptor. It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., ³H-pyrilamine for H1 receptors) for binding to a receptor preparation.
General Workflow:
-
Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor (e.g., guinea pig brain for σ1 receptors).[15]
-
Competition Binding: In a series of tubes or a 96-well plate, combine:
-
The receptor preparation.
-
A fixed, low concentration of the radiolabeled ligand.
-
Varying concentrations of the unlabeled test compound.
-
-
Incubation: Allow the mixture to incubate at a specific temperature for a set time to reach binding equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through a glass fiber filter. The receptors and bound ligand are trapped on the filter, while the unbound ligand passes through.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: The amount of radioactivity on the filter is inversely proportional to the affinity of the test compound. Data are plotted as the percentage of specific binding versus the log concentration of the test compound. A competition binding curve is generated, from which the IC50 (concentration of test compound that inhibits 50% of specific binding) is calculated. The Ki (inhibitory constant), a true measure of affinity, is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: General workflow for a radioligand binding assay.
Conclusion and Future Directions
The piperidine ethanol framework is a privileged scaffold in pharmacology due to its ability to interact with a wide range of biological targets through several distinct mechanisms of action. The primary modes of action—cholinesterase inhibition, histamine receptor modulation, and monoamine transporter blockade—have led to landmark drugs for Alzheimer's disease, allergies, and ADHD. The inherent structural and chemical versatility of this scaffold ensures its continued relevance. Future research will likely focus on leveraging detailed SAR insights to develop derivatives with enhanced selectivity for receptor subtypes, novel dual-target or multi-target ligands for complex diseases like neuropathic pain, and compounds with optimized pharmacokinetic profiles to improve efficacy and reduce side effects.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Viegas, C. Jr., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 13(12), 4184-4190. [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]
-
International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. IJPSI, 5(5), 40-42. [Link]
-
Yamanashi, Y., et al. (1991). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 34(9), 2929-2932. [Link]
-
Gumieniczek, A., & Przybylski, P. (2007). A structure-activity relationship study of compounds with antihistamine activity. Acta Poloniae Pharmaceutica, 64(4), 331-338. [Link]
-
Gumieniczek, A., & Przybylski, P. (2007). A structure-activity relationship study of compounds with antihistamine activity. PubMed. [Link]
-
Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]
-
Mohammadi-Farani, A., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences, 19(1), 59-72. [Link]
-
Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]
-
Giacobini, E. (1976). Neurobiology of piperidine: its relevance to CNS function. Advances in Biochemical Psychopharmacology, 15, 5-16. [Link]
-
Satała, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(21), 13398. [Link]
-
Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]
-
Satała, G., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Pharmaceutics, 15(3), 999. [Link]
-
Ögren, S. O., & Köhler, C. (1976). Piperidine: effects on locomotor activity and brain monoamine turnover. Psychopharmacology, 50(3), 301-304. [Link]
-
Cardillo, G., et al. (2019). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 24(19), 3568. [Link]
-
Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(12), 1229-1241. [Link]
-
Wikipedia. (n.d.). Methylphenidate. Wikipedia. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. ijpsi.org [ijpsi.org]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A structure-activity relationship study of compounds with antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperidine - Wikipedia [en.wikipedia.org]
- 14. Methylphenidate - Wikipedia [en.wikipedia.org]
- 15. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs of 2-(Methyl-piperidin-4-yl-amino)-ethanol: Design, Synthesis, and Biological Evaluation
Abstract
The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive exploration of the structural analogs of 2-(Methyl-piperidin-4-yl-amino)-ethanol, a representative member of this chemical class. We delve into the rational design of these analogs, provide detailed synthetic methodologies, and outline robust protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting the central nervous system and other disease areas. We emphasize the causality behind experimental choices and provide a framework for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.
Introduction: The Versatility of the 4-Aminopiperidine Core
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. The 4-aminopiperidine substructure, in particular, offers a rich platform for chemical modification at both the piperidine nitrogen (N1) and the 4-amino group, allowing for the fine-tuning of physicochemical and pharmacological properties.
The parent compound of this guide, 2-(Methyl-piperidin-4-yl-amino)-ethanol, serves as a key building block and a starting point for exploring diverse chemical space. Its analogs have shown promise in a variety of therapeutic areas, including neurodegenerative diseases, pain management, and oncology, primarily through their interaction with targets such as sigma receptors and ion channels. This guide will provide the foundational knowledge and practical methodologies required to systematically explore the therapeutic potential of this compound class.
Design and Synthesis of Structural Analogs
The synthetic accessibility of 4-aminopiperidine derivatives allows for the creation of extensive compound libraries to probe structure-activity relationships. A common and efficient strategy for the synthesis of 2-(Methyl-piperidin-4-yl-amino)-ethanol and its analogs is through the reductive amination of an N-substituted 4-piperidone.
General Synthetic Strategy: Reductive Amination
Reductive amination is a robust and widely used method for the formation of C-N bonds. The reaction proceeds via the initial formation of an imine or enamine intermediate from the condensation of an amine with a ketone, followed by in-situ reduction to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often preferred for this transformation.
A general workflow for the synthesis of 2-(Methyl-piperidin-4-yl-amino)-ethanol analogs is depicted below:
Caption: General workflow for the synthesis of the core molecule.
Detailed Experimental Protocol: Synthesis of 2-(Methyl-piperidin-4-yl-amino)-ethanol
This protocol provides a step-by-step method for the synthesis of the title compound.
Materials:
-
N-Methyl-4-piperidone
-
Ethanolamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/methanol/triethylamine (eluent system)
Procedure:
-
To a solution of N-methyl-4-piperidone (1.0 eq) in anhydrous DCM, add ethanolamine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/methanol/triethylamine) to afford the pure 2-(Methyl-piperidin-4-yl-amino)-ethanol.
Design of Analogs: Exploring Chemical Diversity
The 4-aminopiperidine scaffold offers multiple points for modification to explore the SAR.
| Modification Site | Rationale for Modification | Examples of Substituents |
| Piperidine Nitrogen (N1) | Modulate basicity, lipophilicity, and potential interactions with the target protein. Small, lipophilic substituents are often favorable for sigma-1 receptor affinity. | H, Ethyl, Propyl, Benzyl, Phenethyl |
| 4-Amino Nitrogen | Alter hydrogen bonding capacity and steric bulk. | H, Alkyl chains of varying length |
| Ethanol Side Chain | Modify polarity, hydrogen bonding, and chain length. | Methoxyethyl, Propanol, Ether linkages |
Biological Evaluation: Uncovering Therapeutic Potential
The structural analogs of 2-(Methyl-piperidin-4-yl-amino)-ethanol have been investigated for their activity at several important biological targets, primarily the sigma-1 (σ1) receptor and N-type calcium channels. Furthermore, their potential as anticancer agents is often assessed through cytotoxicity assays.
Sigma-1 (σ1) Receptor Binding Assays
The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in various neurological and psychiatric disorders. Radioligand binding assays are the gold standard for determining the affinity of compounds for the σ1 receptor.
3.1.1. Principle
These assays measure the ability of a test compound to compete with a radiolabeled ligand (e.g., -pentazocine) for binding to the σ1 receptor in a membrane preparation (typically from guinea pig liver or cells expressing the receptor). The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated.
3.1.2. Experimental Protocol: Competitive Radioligand Binding Assay
Materials:
-
Guinea pig liver membrane preparation (source of σ1 receptors)
-
-pentazocine (radioligand)
-
Test compounds (analogs of 2-(Methyl-piperidin-4-yl-amino)-ethanol)
-
Haloperidol (for defining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the binding buffer, membrane preparation, and either the test compound, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).
-
Add the -pentazocine to all wells at a concentration near its Kd.
-
Incubate the plates at 37°C for 120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the IC50 and Ki values using non-linear regression analysis.
N-Type Calcium Channel Inhibition Assays
N-type (Cav2.2) calcium channels are voltage-gated ion channels crucial for neurotransmitter release and are a validated target for the treatment of chronic pain. The Fluorometric Imaging Plate Reader (FLIPR) calcium assay is a high-throughput method to assess the inhibitory activity of compounds on these channels.
3.2.1. Principle
Cells expressing N-type calcium channels are loaded with a calcium-sensitive fluorescent dye. Depolarization of the cell membrane (e.g., by adding potassium chloride) opens the channels, leading to an influx of calcium and an increase in fluorescence. An antagonist of the channel will inhibit this calcium influx and thus reduce the fluorescence signal.
3.2.2. Experimental Protocol: FLIPR Calcium Assay
Materials:
-
Cell line stably expressing human N-type calcium channels (e.g., HEK293 cells)
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 6)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Potassium chloride (depolarizing agent)
-
Test compounds
-
96- or 384-well black-walled, clear-bottom microplates
-
FLIPR instrument
Procedure:
-
Plate the cells in the microplates and allow them to adhere overnight.
-
Prepare the dye loading solution containing the calcium-sensitive dye.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate for 1-2 hours at 37°C to allow for dye loading.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will add the test compounds to the cells and record a baseline fluorescence.
-
After a short incubation, the instrument will add the potassium chloride solution to depolarize the cells and will simultaneously measure the change in fluorescence.
-
Analyze the data to determine the concentration-dependent inhibition of the calcium influx and calculate the IC50 values for the test compounds.
Antiproliferative Activity: MTT Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to screen compounds for potential anticancer activity.
3.3.1. Principle
The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
3.3.2. Experimental Protocol: MTT Assay
Materials:
-
Cancer cell line(s) of interest (e.g., A549 lung carcinoma, PC-3 prostate cancer)
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for the test compounds.
Structure-Activity Relationships (SAR) and Mechanism of Action
Systematic modification of the 2-(Methyl-piperidin-4-yl-amino)-ethanol scaffold has revealed key structural features that govern its biological activity.
Insights from Sigma-1 Receptor Ligands
For σ1 receptor affinity, the substitution on the piperidine nitrogen is critical. Generally, small, lipophilic substituents such as a methyl or ethyl group are well-tolerated and can lead to high affinity. Larger or more polar substituents on the piperidine nitrogen tend to decrease affinity, suggesting steric and electronic constraints within the receptor's binding pocket. The piperidine ring itself is a crucial structural element for high affinity at the σ1 receptor.
Caption: Key SAR determinants for sigma-1 receptor affinity.
Upon ligand binding, the σ1 receptor, a chaperone protein at the ER, can translocate and modulate the function of various client proteins, including ion channels and G-protein coupled receptors. This modulation can impact downstream signaling pathways, such as calcium homeostasis and cellular stress responses, which are implicated in neuroprotection and cancer cell survival.
Caption: Simplified sigma-1 receptor signaling pathway.
Insights from N-Type Calcium Channel Blockers
The SAR for N-type calcium channel blockers is also influenced by the substituents on the 4-aminopiperidine core. The nature of the groups attached to both the piperidine and the 4-amino nitrogens can significantly affect potency and selectivity over other calcium channel subtypes (e.g., L-type). Blockade of N-type calcium channels at presynaptic terminals inhibits the influx of calcium that is necessary for the release of neurotransmitters involved in pain signaling, such as glutamate and substance P. This mechanism underlies the analgesic effects of N-type calcium channel blockers.
Conclusion and Future Directions
The structural analogs of 2-(Methyl-piperidin-4-yl-amino)-ethanol represent a fertile ground for the discovery of novel therapeutic agents. The synthetic tractability of the 4-aminopiperidine scaffold, coupled with a growing understanding of its SAR for key biological targets, provides a clear path for the development of potent and selective modulators of disease-related pathways. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these analogs to enhance their drug-like characteristics, as well as exploring their potential in a wider range of therapeutic indications. The detailed methodologies and scientific rationale presented in this guide offer a solid foundation for these endeavors.
References
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. Available at: [Link]
-
Sigma Receptor Binding Assays. PubMed - NIH. Available at: [Link]
-
sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins Discovery. Available at: [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Request PDF - ResearchGate. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. Available at: [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
-
The sigma-1 receptor: roles in neuronal plasticity and disease. PMC - PubMed Central. Available at: [Link]
-
Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. Available at: [Link]
-
Biochemistry, Calcium Channels. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. Available at: [Link]
-
2DQSAR of novel 1,4-dihydropyridine derivative blocking n-type - calcium channels. JOCPR. Available at: [Link]
-
Neuronal N-type calcium channel blockers: A series of 4-piperidinylaniline analogs with analgesic activity. Request PDF - ResearchGate. Available at: [Link]
-
How Does a FLIPR Calcium Assay Work?. United Relay. Available at: [Link]
-
Protein structure of the sigma-1 receptor. Download Scientific Diagram - ResearchGate. Available at: [Link]
-
N-type calcium channel. Wikipedia. Available at: [Link]
-
FLIPR Calcium 5 Assay Kit Guide. Molecular Devices. Available at: [Link]
- Molecular functions of the sigma-1 receptor. The sigma-1 receptor possesses two transmembrane domains and mainly localize at the ER membrane. Sigma-1 receptors are clustered at the mitochondria-associated ER membrane (MAM) and ER membranes juxtaposing postsynaptic density of speci fi c types of neurons. The ER lumenal domain of the sigma-1 receptor exerts chaperone activities
N-Methyl Piperidine Derivatives: A Technical Guide to Unlocking Therapeutic Potential
This guide provides an in-depth exploration of N-methyl piperidine derivatives, a cornerstone of modern medicinal chemistry. We will dissect the core chemical principles, synthesis strategies, and diverse therapeutic applications of this privileged scaffold. The narrative is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causal reasoning behind experimental design and the pathways to validated, trustworthy results.
Introduction: The Privileged Nature of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly valued structural motif in drug discovery.[1][2] Its prevalence is not accidental; the piperidine scaffold offers a unique combination of chemical stability, conformational flexibility, and tunable physicochemical properties that make it an ideal building block for engaging with complex biological targets.[2][3]
When the piperidine nitrogen is methylated, forming the N-methyl piperidine moiety, its characteristics are further refined. The methyl group, being an electron-donating substituent, increases the basicity of the nitrogen atom compared to its parent piperidine. This enhanced basicity can significantly influence reactivity, solubility, and, most importantly, the ability to form critical ionic interactions within biological receptor sites. From antidepressants to analgesics, the N-methyl piperidine core serves as a versatile and indispensable starting point for synthesizing a vast array of pharmaceutical agents.[4] This guide will illuminate the journey from this fundamental chemical structure to its potent therapeutic applications.
Chapter 1: The Chemical Foundation and Synthetic Strategy
A thorough understanding of the N-methyl piperidine scaffold's chemical properties and synthesis is paramount to harnessing its full potential. This chapter details the key physicochemical characteristics and outlines a foundational synthetic protocol.
Core Physicochemical & Stereochemical Properties
The therapeutic success of N-methyl piperidine derivatives is intrinsically linked to their three-dimensional structure and chemical nature.
-
Basicity and pKa: The N-methyl group enhances the electron density on the nitrogen, making N-methyl piperidine a stronger base than unsubstituted piperidine. This property is critical for its function, as the nitrogen is often protonated at physiological pH, allowing it to form key ionic bonds with acidic residues (e.g., aspartate, glutamate) in enzyme active sites or receptor binding pockets.
-
Conformational Flexibility: The piperidine ring primarily exists in a stable chair conformation. Substituents on the ring can adopt either axial or equatorial positions, and the interplay between these conformations can dictate binding affinity and biological activity.
-
Stereochemistry: The introduction of substituents on the piperidine ring often creates chiral centers. The specific stereoisomeric form (R or S) of a derivative can dramatically impact its interaction with biological targets, influencing potency, selectivity, and safety profiles. The careful control of stereochemistry during synthesis is a critical aspect of modern drug design involving this scaffold.[5][6]
Foundational Synthetic Routes: N-Alkylation and Quaternization
One of the most direct methods for synthesizing therapeutically relevant N-methyl piperidine derivatives is through the quaternization of the nitrogen atom. This process not only modifies the electronic properties of the molecule but also allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR).[4] A common approach involves the reaction of N-methyl piperidine with substituted phenacyl halides.[4]
Below is a generalized workflow for this synthetic approach.
Caption: General workflow for synthesizing quaternary N-methyl piperidine derivatives.
Experimental Protocol: Synthesis of Quaternary N-Methyl Piperidine Derivatives
This protocol is a self-validating system for producing novel analgesic candidates, based on methodologies described in the literature.[4] The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize a quaternary ammonium salt of N-methyl piperidine for subsequent pharmacological screening.
Materials:
-
N-methyl piperidine
-
Substituted phenacyl halide (e.g., 2-bromo-1-phenylethan-1-one)
-
Anhydrous acetone (solvent)
-
Diethyl ether (for washing)
-
Glassware: Round-bottom flask, magnetic stirrer, condenser, Buchner funnel
Step-by-Step Methodology:
-
Reagent Preparation (Causality: Purity & Stoichiometry):
-
Ensure N-methyl piperidine is freshly distilled to remove any impurities that could lead to side reactions.
-
Accurately weigh equimolar amounts of N-methyl piperidine and the chosen phenacyl halide. Precise stoichiometry is crucial for maximizing yield and minimizing unreacted starting materials.
-
-
Reaction Setup (Causality: Controlled Environment):
-
In a dry round-bottom flask, dissolve the phenacyl halide in anhydrous acetone. The use of an anhydrous solvent prevents unwanted hydrolysis of the halide.
-
Add the equimolar amount of N-methyl piperidine to the solution dropwise while stirring continuously. A controlled addition prevents localized heating and potential side reactions.
-
-
Reaction Execution (Causality: Product Formation):
-
Stir the reaction mixture at room temperature. The quaternization reaction typically results in the formation of a solid precipitate as the ionic product is less soluble in the non-polar solvent than the reactants.
-
Monitor the reaction for 2-4 hours, or until precipitation appears complete. The formation of the solid is a visual indicator of successful product formation.
-
-
Product Isolation (Causality: Separation):
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid product on the filter with a small amount of cold diethyl ether. This step removes any residual, non-ionic starting materials and solvent without dissolving the desired ionic product.
-
-
Purification and Validation (Causality: Purity & Identity Confirmation):
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether). This step removes impurities incorporated during precipitation, yielding a product of high purity.
-
Dry the purified crystals under vacuum.
-
Confirm the structure of the final compound using spectroscopic methods:
-
¹H NMR & ¹³C NMR: To verify the covalent structure and confirm the presence of all expected protons and carbons.
-
FTIR: To identify key functional groups (e.g., carbonyl group from the phenacyl moiety).
-
Mass Spectrometry (MS): To confirm the molecular weight of the cation.
-
-
Chapter 2: Therapeutic Applications in Neurodegenerative Disorders
The ability of N-methyl piperidine derivatives to cross the blood-brain barrier makes them exceptionally valuable for treating central nervous system (CNS) disorders.[7] Their scaffolds have been instrumental in developing therapies for Alzheimer's and Parkinson's disease.
Alzheimer's Disease: A Focus on Cholinesterase Inhibition
A primary strategy in symptomatic Alzheimer's treatment is to increase levels of the neurotransmitter acetylcholine (ACh) in the brain. This is achieved by inhibiting the enzyme acetylcholinesterase (AChE).[8] The drug Donepezil, a cornerstone of Alzheimer's therapy, is a potent and selective AChE inhibitor built upon a 1-benzyl-4-substituted-piperidine core.[9][10]
Mechanism of Action: Donepezil and related derivatives utilize the protonated piperidine nitrogen to form an ionic bond with the anionic site of the AChE enzyme. The rest of the molecule forms further interactions (e.g., π-π stacking from the benzyl group) with the enzyme's active site, effectively blocking the entry of acetylcholine and preventing its hydrolysis.[10]
Caption: Inhibition of Acetylcholinesterase (AChE) by N-methyl piperidine derivatives.
Structure-Activity Relationship (SAR) Insights: Research has shown that the 1-benzylpiperidine moiety is critical for high-affinity binding.[10] Further modifications, such as the inclusion of a 5,6-dimethoxy-1-oxoindan group, led to the development of Donepezil (E2020), which exhibits an IC50 value of 5.7 nM and a 1250-fold greater selectivity for AChE over the related enzyme butyrylcholinesterase.[10]
Parkinson's Disease: Multi-Target Neuroprotection
While Alzheimer's therapy often focuses on a single target, strategies for Parkinson's disease are increasingly aimed at multi-target neuroprotection. Piperine, a naturally occurring alkaloid containing a piperidine ring, has demonstrated significant protective effects on dopaminergic neurons in preclinical models of Parkinson's.[11]
Mechanism of Action: Piperine's neuroprotective effects are not from a single action but a combination of:
-
Antioxidant Activity: Reducing oxidative stress, a key factor in neuronal cell death.
-
Anti-inflammatory Effects: Decreasing the activation of microglia and the expression of inflammatory cytokines.
-
Anti-apoptotic Properties: Regulating the balance of pro- and anti-apoptotic proteins like Bax and Bcl-2 to prevent programmed cell death.[11]
Experimental Protocol: In Vitro Neuroprotection Assay (MTT Assay)
Objective: To assess the ability of a novel N-methyl piperidine derivative to protect neuronal cells from toxin-induced cell death.
Cell Line: SH-SY5Y (human neuroblastoma cell line), a common model for neurodegenerative disease research. Toxin: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that induces Parkinsonism.
Step-by-Step Methodology:
-
Cell Culture (Causality: Healthy Baseline):
-
Culture SH-SY5Y cells in appropriate media until they reach 80% confluency.
-
Seed the cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight. This ensures a uniform and healthy cell population for the experiment.
-
-
Compound Treatment (Causality: Pre-protection):
-
Prepare serial dilutions of the test N-methyl piperidine derivative in cell culture media.
-
Pre-treat the cells with the test compounds for 2 hours. This allows the compound to enter the cells and initiate any protective mechanisms before the toxic insult.
-
-
Toxin Induction (Causality: Disease Model):
-
Introduce MPTP to the wells (except for the vehicle control group) at a pre-determined toxic concentration.
-
Incubate for 24 hours. This period is sufficient for MPTP to induce significant cell death, mimicking the neurodegenerative process.
-
-
Viability Assessment (Causality: Quantifying Protection):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan product.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis (Causality: Statistical Validation):
-
Calculate cell viability as a percentage relative to the untreated control group.
-
Plot the results to determine the concentration at which the test compound provides significant neuroprotection against MPTP-induced toxicity.
-
Chapter 3: N-Methyl Piperidine Scaffolds in Oncology
The versatility of the N-methyl piperidine scaffold extends into oncology, where its derivatives have been engineered to function as cytotoxic agents and inhibitors of critical cancer signaling pathways.[12]
Mechanisms of Antitumor Activity
Derivatives of N-methyl piperidine can exert their anticancer effects through several mechanisms:
-
Inhibition of Signaling Pathways: These compounds can modulate pathways essential for cancer cell survival and proliferation, such as STAT-3, NF-κB, and PI3K/Akt.[12]
-
Cytotoxicity via Alkylation: Certain 2,6-disubstituted N-methylpiperidine derivatives are designed as bifunctional alkylating agents that can crosslink DNA, leading to apoptosis.[13]
-
Prodrug Strategy: The corresponding N-oxides of these cytotoxic agents can be synthesized as bioreducible prodrugs. The intention is for these less toxic N-oxides to be selectively reduced to the active, toxic amine form within the hypoxic (low oxygen) environment characteristic of solid tumors.[13]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.journalagent.com [pdf.journalagent.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]
- 8. ijpsi.org [ijpsi.org]
- 9. ijnrd.org [ijnrd.org]
- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 13. Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Guide to Structure-Activity Relationship (SAR) Studies Using 2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride as a Lead Scaffold
Abstract
Structure-Activity Relationship (SAR) studies are a foundational pillar of modern medicinal chemistry, providing the empirical framework for transforming a biologically active 'hit' compound into a refined 'lead' with optimized potency, selectivity, and pharmacokinetic properties.[1][2][3] This guide offers a detailed exploration of the SAR process, using the novel scaffold, 2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride, as a practical case study. While this specific molecule is not extensively characterized in public literature, its structural motifs—a substituted piperidine ring and an amino-ethanol side chain—are prevalent in numerous centrally active agents, making it an exemplary starting point for a discovery campaign.[4] This document provides researchers, scientists, and drug development professionals with the strategic rationale, detailed experimental protocols, and data interpretation frameworks necessary to systematically prosecute an SAR study from initial scaffold analysis to the generation of actionable insights for lead optimization.
Introduction: The Logic of SAR and the Promise of the Piperidine Scaffold
The core tenet of SAR is that the biological activity of a molecule is intrinsically linked to its three-dimensional structure.[2][3] By systematically synthesizing and evaluating analogs, researchers can decipher the specific structural features—the pharmacophore—responsible for molecular recognition and signal transduction at a biological target.[5] This iterative cycle of design, synthesis, and testing is the engine of lead optimization.[6]
The piperidine ring is a classic example of a "privileged scaffold" in drug discovery. Its conformational flexibility and ability to present substituents in defined spatial vectors have made it a cornerstone in the design of therapeutics targeting a wide array of proteins, particularly G-Protein Coupled Receptors (GPCRs) and ion channels.[7][8][9] Our chosen lead compound, this compound, combines this versatile piperidine core with an N-methyl group, a secondary amine linker, and a primary alcohol, offering multiple points for chemical modification to probe the molecular landscape of a target binding pocket.
This guide will deconstruct the process into a logical, multi-stage workflow, from initial computational analysis and analog design to chemical synthesis, biological screening, and data interpretation.
The SAR Workflow: A Strategic Overview
A successful SAR campaign is not a random walk through chemical space but a structured, hypothesis-driven investigation. The workflow is iterative, with insights from each cycle informing the design of the next generation of compounds.
Caption: The iterative workflow of a Structure-Activity Relationship (SAR) study.
Phase 1: Scaffold Analysis and Analog Design
Analysis of the Lead Scaffold
The first step is a thorough analysis of the lead compound, this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₂₀Cl₂N₂O | PubChem |
| Molecular Weight | 231.16 g/mol | [10] |
| CAS Number | 1235220-03-7 | [10] |
| Key Structural Features | 1. N-Methyl Piperidine | |
| 2. Secondary Amine Linker | ||
| 3. Ethanolamine Moiety |
The N-methyl piperidine nitrogen is basic and will likely be protonated at physiological pH, forming a key cationic interaction with an acidic residue (e.g., Asp, Glu) in a receptor binding pocket. The secondary amine and the terminal hydroxyl group offer potential hydrogen bond donor and acceptor sites.
Identification of Modification Points
We can identify three primary vectors for chemical modification on the scaffold to probe its interaction with a target.
Caption: Key modification points on the lead scaffold.
-
R¹ (Piperidine Nitrogen): Modifying the N-methyl group (e.g., to N-H, N-ethyl, N-cyclopropyl) will probe steric tolerance and the role of the nitrogen's basicity.
-
R² (Ethanolamine Terminus): Replacing the hydroxyl group (e.g., with -OMe, -F, -CN, -CONH₂) will explore the importance of hydrogen bonding at this position.
-
R³ (Amino Linker): Altering the linker between the piperidine and ethanolamine moieties can provide insights into optimal spacing and conformation.
Analog Library Design & Computational Prioritization
A focused library of analogs should be designed to test specific hypotheses. Before synthesis, computational methods can help prioritize which analogs are most likely to yield informative data.[1][11]
Table 1: Proposed Initial Analog Library
| Compound ID | R¹ Modification | R² Modification | Rationale |
|---|---|---|---|
| LEAD-01 | -CH₃ (Parent) | -OH (Parent) | Baseline activity |
| ANA-02 | -H | -OH | Assess importance of N-alkylation |
| ANA-03 | -CH₂CH₃ | -OH | Probe for larger alkyl group tolerance at R¹ |
| ANA-04 | -CH₃ | -OCH₃ | Remove H-bond donor capability at R² |
| ANA-05 | -CH₃ | -F | Replace H-bond donor/acceptor with a weak H-bond acceptor |
| ANA-06 | -CH₃ | -CONH₂ | Introduce H-bond donor and acceptor at R² |
Protocol: In Silico Prioritization via Molecular Docking
-
Target Selection: Identify a plausible protein target (e.g., a GPCR like the Dopamine D2 or Serotonin 5-HT1A receptor) based on scaffold similarity to known ligands. Obtain a high-quality crystal structure or homology model of the target.[12]
-
Ligand Preparation: Generate 3D conformers of the proposed analogs and assign appropriate protonation states and partial charges.
-
Docking Simulation: Use software like AutoDock, GOLD, or MOE to dock each analog into the putative binding site of the receptor.[1]
-
Scoring & Analysis: Analyze the predicted binding poses and docking scores. Prioritize analogs for synthesis that show favorable interactions (e.g., strong ionic bonds, hydrogen bonds) and high docking scores. This helps to conserve synthetic resources by focusing on the most promising compounds.[11]
Phase 2: Synthesis and Biological Evaluation
General Synthetic Protocol: Reductive Amination
A robust and versatile method for synthesizing the proposed analogs is reductive amination, a cornerstone reaction in medicinal chemistry.
Protocol: Synthesis of Analog ANA-03 (N-Ethyl Piperidine Analog)
-
Starting Material: Begin with commercially available 4-amino-1-benzylpiperidine.
-
Alkylation: React 4-amino-1-benzylpiperidine with 2-bromoethanol to form the amino-ethanol side chain.
-
Reductive Amination: React the resulting secondary amine with acetaldehyde in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to install the N-ethyl group.
-
Deprotection: Remove the N-benzyl protecting group via catalytic hydrogenation (e.g., using H₂, Pd/C) to yield the free piperidine nitrogen.
-
Salt Formation: Treat the final compound with HCl in an appropriate solvent (e.g., ether or isopropanol) to precipitate the dihydrochloride salt, which enhances stability and aqueous solubility.[4]
-
Purification & Characterization: Purify the final product via recrystallization or column chromatography. Confirm its identity and purity using NMR, LC-MS, and HRMS.
Note: This is a generalized scheme. Specific reaction conditions, solvents, and purification methods must be optimized for each analog.[13]
Biological Screening Cascade
The screening cascade is designed to efficiently test the synthesized compounds, moving from broad binding affinity to specific functional activity and selectivity.
Sources
- 1. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 4. 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride [myskinrecipes.com]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. SAR Elucidation | SpiroChem [spirochem.com]
- 7. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. Computational transformation in drug discovery: A comprehensive study on molecular docking and quantitative structure activity relationship (QSAR) [journal.hep.com.cn]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
The Architect's Guide to Neuro-Active Piperidines: Advanced Synthetic Protocols and Mechanistic Insights
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] Its remarkable prevalence in a vast array of FDA-approved drugs and biologically active natural alkaloids underscores its status as a "privileged scaffold."[3] The conformational flexibility of the piperidine chair and boat forms allows for the precise spatial arrangement of substituents, enabling fine-tuned interactions with biological targets. This guide provides an in-depth exploration of robust and contemporary experimental protocols for the synthesis of neuro-active piperidine derivatives, designed for researchers, scientists, and professionals in drug development.
This document moves beyond a simple recitation of procedures. It delves into the "why" behind the "how," offering mechanistic insights and strategic considerations to empower you to not only replicate these methods but also to innovate upon them.
Strategic Approaches to Piperidine Ring Construction
The synthesis of the piperidine core can be broadly categorized into two main strategies: the cyclization of acyclic precursors and the modification of pre-existing ring systems, most notably the reduction of pyridine derivatives.[5][6] The choice of strategy is dictated by factors such as the desired substitution pattern, stereochemical requirements, and the availability of starting materials.
From Plane to Chair: The Hydrogenation of Pyridine Derivatives
One of the most direct and atom-economical routes to the piperidine scaffold is the catalytic hydrogenation of readily available pyridine precursors.[3][5][7] This approach is particularly powerful for accessing a wide range of substituted piperidines, as the functionalization of the flat, aromatic pyridine ring is often more straightforward than installing substituents on a saturated piperidine.
The hydrogenation of pyridines can be achieved using various catalysts, including rhodium, ruthenium, iridium, palladium, and nickel.[5][7] The reaction typically proceeds via the adsorption of the pyridine ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The stereochemical outcome of the reduction of substituted pyridines can often be controlled by the choice of catalyst and reaction conditions.
Recent advances have focused on asymmetric hydrogenation to yield enantiomerically enriched piperidines.[8][9] This is often achieved through the use of chiral catalysts or by performing the reduction on pyridinium salts, which activates the ring towards reduction.[8][10]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - ProQuest [proquest.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride as a Versatile Precursor for High-Affinity Sigma Receptor Ligands
Abstract
Sigma receptors, particularly the σ1 and σ2 subtypes, have emerged as critical targets for therapeutic intervention in a range of human diseases, including neuropathic pain, cancer, and various neuropsychiatric disorders.[1][2][3][4] The development of potent and selective ligands is paramount to unlocking their full therapeutic potential. The piperidine scaffold is a well-established and privileged pharmacophore in the design of such ligands.[5][6][7][8] This document provides a detailed guide for researchers, chemists, and pharmacologists on the strategic use of 2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride, a versatile and highly functionalized precursor, for the synthesis and evaluation of novel sigma receptor ligands. We present a rationale for its selection, detailed synthetic protocols, and robust methodologies for pharmacological characterization.
Introduction: The Strategic Importance of Sigma Receptors and Piperidine-Based Ligands
Sigma receptors (σR) are unique, non-opioid proteins primarily located at the endoplasmic reticulum.[2][4] The two main subtypes, σ1R and σ2R, are implicated in diverse cellular functions.
-
Sigma-1 Receptor (σ1R): A highly characterized chaperone protein that modulates intracellular calcium signaling, ion channel function, and neurotransmitter release.[2][9] Ligands targeting σ1R are being investigated for treating neuropathic pain, depression, and neurodegenerative diseases.[1][10]
-
Sigma-2 Receptor (σ2R): Now identified as TMEM97, this receptor is highly expressed in proliferating tumor cells and is a key biomarker and target for anticancer agents.[3][11]
The therapeutic utility of a sigma ligand is defined by its affinity (how strongly it binds) and its selectivity (its preference for one subtype over the other). The piperidine ring is a foundational structural motif in many high-affinity sigma ligands.[12][13] Its conformational flexibility and basic nitrogen atom are crucial for establishing key interactions within the receptor binding pocket. This compound offers an advanced starting point for ligand development, providing multiple handles for chemical modification to fine-tune pharmacological properties.
Precursor Profile: this compound
This precursor is strategically designed for versatility in medicinal chemistry. Its structure allows for systematic modifications to explore the structure-activity relationship (SAR) of novel compounds.
| Property | Value | Source |
| Chemical Name | 2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride | |
| Molecular Formula | C₈H₂₀Cl₂N₂O | |
| Molecular Weight | 231.16 g/mol | |
| Form | Solid | |
| Solubility | The dihydrochloride salt form enhances aqueous solubility, simplifying handling and certain reaction setups. | [14] |
Key Structural Features for Synthesis:
-
Piperidine Nitrogen (Secondary Amine): The most common site for modification. It can be readily alkylated or acylated to introduce various arylalkyl or other hydrophobic moieties, which are critical for high-affinity binding.
-
Terminal Hydroxyl Group: Allows for etherification, esterification, or replacement to modulate polarity, metabolic stability, and potential interactions with the receptor.
-
Tertiary Amine: The central nitrogen atom contributes to the overall basicity and binding profile of the final ligand.
General Synthetic Strategy: A Modular Approach
The core strategy involves a modular "build-out" from the precursor. The primary reaction is typically an N-alkylation of the piperidine nitrogen to append a pharmacophoric element, often an arylalkyl group. This approach allows for the rapid generation of a diverse library of analogs for screening.
Caption: General workflow for synthesizing sigma receptor ligands.
Experimental Protocols
Protocol 1: Synthesis of a Representative N-Phenethyl Sigma Ligand
This protocol details the synthesis of 2-({4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}(methyl)amino)ethanol as an illustrative example.
Causality and Rationale:
-
Free-Basing: The starting material is a dihydrochloride salt. The piperidine nitrogen must be in its neutral, free base form to act as a nucleophile in the subsequent alkylation step. A mild inorganic base like potassium carbonate is sufficient.
-
N-Alkylation: The phenethyl moiety is a common pharmacophore for sigma ligands. The methoxy group is added to explore electronic effects on binding. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.
-
Purification: Column chromatography is the standard method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts based on polarity.
Materials:
-
This compound
-
1-(2-Bromoethyl)-4-methoxybenzene
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure:
-
Free-Basing the Precursor:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous acetonitrile (approx. 20 mL per gram of precursor) and anhydrous potassium carbonate (3.0 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Scientist's Note: This step neutralizes the hydrochloride salt, liberating the nucleophilic secondary amine. The excess base also serves to quench the HBr byproduct formed during alkylation.
-
-
-
N-Alkylation Reaction:
-
To the stirred suspension, add 1-(2-bromoethyl)-4-methoxybenzene (1.1 eq).
-
Attach a reflux condenser and heat the reaction mixture to 80°C (reflux).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane with 1% triethylamine. The disappearance of the precursor spot indicates reaction completion (typically 8-16 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃, KBr) and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the oil in DCM and transfer to a separatory funnel.
-
Wash the organic layer with saturated NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Equilibrate the column with a non-polar solvent (e.g., 100% DCM).
-
Load the crude product and elute with a gradient of 0% to 10% Methanol in DCM. The addition of 0.5-1% triethylamine to the mobile phase is recommended to prevent peak tailing of the basic amine product.
-
Collect fractions and analyze by TLC. Combine the pure fractions and concentrate to yield the final product as a viscous oil or solid.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: In Vitro Pharmacological Evaluation - Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of the synthesized ligand for σ1 and σ2 receptors.
Causality and Rationale:
-
Principle: This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand of known high affinity for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.[15]
-
Receptor Source: Rat or guinea pig brain homogenates are common sources as they express both σ1 and σ2 receptors.[9][11]
-
Radioligands: -pentazocine is highly selective for σ1R.[16][17] [³H]DTG is a pan-sigma ligand, so to measure σ2R binding, a high concentration of a σ1R-selective compound (like (+)-pentazocine) is added to "mask" the σ1R sites.[18]
-
Non-Specific Binding (NSB): Determined by adding a very high concentration of a non-radiolabeled ligand (e.g., haloperidol) that saturates all specific binding sites. Any remaining radioactivity is considered non-specific.[9] This is a critical control for data validity.
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
σ1 Assay:
-
Receptor Source: Guinea pig brain membranes.[16]
-
Radioligand: -pentazocine (specific activity ~30-50 Ci/mmol).
-
NSB Ligand: Haloperidol.
-
-
σ2 Assay:
-
Receptor Source: Rat liver membranes.[11]
-
Radioligand: [³H]Di-o-tolylguanidine ([³H]DTG) (specific activity ~40-60 Ci/mmol).
-
Masking Ligand: (+)-Pentazocine.
-
NSB Ligand: Haloperidol.
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Synthesized test compounds.
-
96-well plates, glass fiber filters, cell harvester, scintillation vials, and scintillation fluid.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the synthesized test compound in the assay buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Dilute the radioligand in assay buffer to the desired final concentration (e.g., 5 nM for -pentazocine for the σ1 assay; 3 nM [³H]DTG for the σ2 assay).[9]
-
Prepare membrane homogenates at a protein concentration determined by optimization (e.g., 0.2-0.4 mg/mL).[16]
-
-
Assay Incubation (Total volume 200 µL):
-
For each test compound concentration, add to the wells:
-
100 µL of membrane homogenate.
-
50 µL of test compound dilution (or buffer for total binding, or 10 µM haloperidol for NSB).
-
For σ2 assay only: Add the masking ligand (+)-pentazocine to a final concentration of 300 nM to all wells.[9]
-
50 µL of radioligand solution.
-
-
Incubate the plates at 37°C for 90 minutes.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Determine the percentage inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Data Presentation and Interpretation
Data from a series of synthesized analogs should be tabulated to facilitate SAR analysis.
Table 1: Hypothetical Binding Affinity Data for a Series of N-Arylalkyl Ligands
| Cmpd ID | R-Group on Piperidine-N | σ1 Kᵢ (nM) | σ2 Kᵢ (nM) | Selectivity Index (σ2/σ1) |
| L-1 | Phenethyl | 15.2 | 250.5 | 16.5 |
| L-2 | 4-Methoxy-phenethyl | 3.1 | 350.8 | 113.2 |
| L-3 | 4-Chloro-phenethyl | 8.9 | 150.2 | 16.9 |
| L-4 | 3-Phenylpropyl | 25.6 | 12.3 | 0.48 |
Interpretation:
-
Effect of Substitution: The addition of an electron-donating methoxy group at the 4-position of the phenyl ring (L-2) significantly increased σ1 affinity and selectivity over the unsubstituted analog (L-1). This suggests a favorable hydrogen bond or electronic interaction in the σ1 binding pocket.
-
Effect of Linker Length: Extending the alkyl chain from two carbons (phenethyl, L-1) to three (phenylpropyl, L-4) decreased σ1 affinity while dramatically increasing σ2 affinity, reversing the subtype selectivity. This highlights the importance of linker length in positioning the aryl group for optimal interaction with each receptor subtype.[12]
Conclusion
This compound is a powerful and economically viable precursor for the development of novel sigma receptor ligands. Its inherent structural features permit a modular synthetic approach, enabling the systematic exploration of chemical space around the core piperidine pharmacophore. The protocols outlined in this guide provide a robust framework for the synthesis of diverse ligand libraries and their subsequent pharmacological evaluation using gold-standard radioligand binding assays. This integrated approach of synthesis and testing is essential for identifying lead compounds with high affinity and desired selectivity, paving the way for the next generation of therapeutics targeting sigma receptors.
References
- Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. (n.d.). MDPI.
- Synthesis and Pharmacological Characterization of a Novel Sigma Receptor Ligand with Improved Metabolic Stability and Antagonistic Effects Against Methamphetamine. (n.d.). PubMed Central.
-
Narayanan, S., et al. (2011). Early development of sigma-receptor ligands. Future Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
- Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry.
-
Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. (2025). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Narayanan, S., et al. (2011). Early development of sigma-receptor ligands. Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Romero, L., et al. (n.d.). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central. Retrieved January 20, 2026, from [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2021). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022). PubMed. Retrieved January 20, 2026, from [Link]
-
Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. (2025). PubMed. Retrieved January 20, 2026, from [Link]
-
Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain. (2022). PubMed. Retrieved January 20, 2026, from [Link]
-
Sigma-1 and sigma-2 receptor ligands developed. (2000). BioWorld. Retrieved January 20, 2026, from [Link]
-
Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers. Retrieved January 20, 2026, from [Link]
-
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (2023). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 20, 2026, from [Link]
-
Functional assays to define agonists and antagonists of the sigma-2 receptor. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). Wiley Online Library. Retrieved January 20, 2026, from [Link]
-
2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]
-
Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. (n.d.). Uniba. Retrieved January 20, 2026, from [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). White Rose Research Online. Retrieved January 20, 2026, from [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Piperidine-based drug discovery. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Piperidine Synthesis. (2025). DTIC. Retrieved January 20, 2026, from [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
- CN1583742A - Method for preparing 4-piperidyl piperidine. (n.d.). Google Patents.
-
Piperidin-4-one: the potential pharmacophore. (2013). PubMed. Retrieved January 20, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Early development of sigma-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]
- 6. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Characterization of a Novel Sigma Receptor Ligand with Improved Metabolic Stability and Antagonistic Effects Against Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. researchgate.net [researchgate.net]
- 14. 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride [myskinrecipes.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 18. Sigma Receptors [sigmaaldrich.com]
Development of Anti-Inflammatory Agents from Piperidine Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Piperidine Scaffold in Anti-Inflammatory Drug Discovery
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its prevalence in numerous natural products and synthetic pharmaceuticals underscores its importance as a versatile building block for drug design.[3][4] In the realm of inflammation, piperidine derivatives have emerged as a promising class of compounds with a broad spectrum of anti-inflammatory activities.[5][6] These compounds can modulate the inflammatory response through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways.[7][8]
This comprehensive guide provides an in-depth exploration of the development of anti-inflammatory agents derived from piperidine intermediates. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to navigate this exciting area of therapeutic research. We will delve into the core mechanistic principles, synthetic strategies, and robust evaluation methodologies that are critical for advancing novel piperidine-based anti-inflammatory candidates from the laboratory to preclinical studies.
Mechanistic Insights: Targeting the Inflammatory Cascade
The anti-inflammatory effects of piperidine derivatives are often attributed to their ability to interfere with critical signaling pathways that orchestrate the inflammatory response. Two of the most well-characterized pathways in this context are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
The NF-κB Signaling Pathway: A Central Regulator of Inflammation
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of a multitude of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[9][10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Upon stimulation by pro-inflammatory signals, such as cytokines or bacterial lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[12][13] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.[13] Certain piperidine derivatives have demonstrated the ability to inhibit NF-κB activation, thereby dampening the inflammatory cascade.[7]
NF-κB Signaling Pathway Diagram
Caption: Inhibition of the NF-κB pathway by piperidine derivatives.
The MAPK Signaling Pathway: A Key Transducer of Inflammatory Signals
The MAPK signaling pathway is another crucial player in the regulation of inflammation.[14][15] This pathway consists of a cascade of protein kinases that transduce extracellular signals to the nucleus, leading to the activation of transcription factors involved in the expression of inflammatory mediators.[16] The three main subfamilies of MAPKs are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[15] Activation of these kinases is implicated in the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).[17] Several anti-inflammatory compounds, including some piperidine derivatives, exert their effects by modulating MAPK signaling.[8]
MAPK Signaling Pathway Diagram
Caption: Modulation of the MAPK signaling pathway.
Synthetic Strategies for Piperidine-Based Anti-Inflammatory Agents
The synthesis of piperidine derivatives with potential anti-inflammatory activity is a key focus of medicinal chemistry.[1][18] A variety of synthetic routes can be employed to construct the piperidine scaffold and introduce the desired functional groups for optimal biological activity.
Representative Synthetic Protocol: Synthesis of a Benzophenone-N-ethyl Piperidine Ether Analogue
This protocol outlines a general procedure for the synthesis of a class of piperidine derivatives that have shown anti-inflammatory properties.[18]
Step 1: Synthesis of the Piperidine Intermediate
-
Reaction: Commercially available 4-hydroxypiperidine is reacted with a suitable alkylating agent (e.g., 2-bromoethanol) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile).
-
Purpose: This step introduces the N-ethyl alcohol functionality, which will serve as a handle for subsequent etherification.
Step 2: Etherification with a Substituted Benzophenone
-
Reaction: The N-ethyl alcohol piperidine intermediate is reacted with a substituted 4-hydroxybenzophenone under Williamson ether synthesis conditions (e.g., sodium hydride in dimethylformamide).
-
Purpose: This step couples the piperidine moiety to the benzophenone scaffold, creating the final product.
Step 3: Purification and Characterization
-
Procedure: The crude product is purified by column chromatography on silica gel.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Preclinical Evaluation of Piperidine-Based Anti-Inflammatory Agents
A rigorous preclinical evaluation is essential to characterize the anti-inflammatory potential of newly synthesized piperidine derivatives. This typically involves a combination of in vitro and in vivo assays.
In Vitro Assays: Assessing Cellular and Molecular Mechanisms
1. Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Principle: This assay measures the ability of a test compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[19][20]
-
Protocol:
-
Prepare a reaction mixture containing human recombinant COX-2 enzyme, a reaction buffer, and a heme cofactor.[21]
-
Add the test piperidine derivative at various concentrations to the reaction mixture and pre-incubate.[20]
-
Initiate the reaction by adding arachidonic acid, the substrate for COX-2.[21]
-
After a defined incubation period, terminate the reaction and measure the production of prostaglandin E2 (PGE2) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]
-
Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of the COX-2 activity.[20]
-
COX-2 Inhibition Assay Workflow
Caption: Workflow for the COX-2 inhibition assay.
2. Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
-
Principle: This assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages stimulated with LPS.[8][22]
-
Protocol:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in a 96-well plate.[8]
-
Pre-treat the cells with various concentrations of the test piperidine derivative for a specified period.[8]
-
Stimulate the cells with LPS to induce an inflammatory response.[23]
-
After incubation, collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[24]
-
Determine the IC50 value for the inhibition of each cytokine.
-
In Vivo Models: Assessing Efficacy in a Physiological Context
Carrageenan-Induced Paw Edema Model
-
Principle: This is a widely used and reproducible animal model for evaluating the acute anti-inflammatory activity of novel compounds.[25][26][27] Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[28][29]
-
Protocol:
-
Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions.[28]
-
Divide the animals into groups: a vehicle control group, a positive control group (e.g., treated with a known anti-inflammatory drug like indomethacin), and test groups treated with different doses of the piperidine derivative.[26]
-
Administer the test compound or vehicle orally or intraperitoneally.[25]
-
After a specific time interval (to allow for drug absorption), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[27]
-
Measure the paw volume or thickness at regular time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.[25]
-
Calculate the percentage of inhibition of edema for each test group compared to the vehicle control group.
-
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema model.
Data Presentation and Interpretation
Table 1: In Vitro Anti-Inflammatory Activity of Representative Piperidine Derivatives
| Compound | COX-2 Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Piperidine Derivative A | 5.2 | 8.1 | 10.5 |
| Piperidine Derivative B | 12.8 | 15.3 | 18.2 |
| Indomethacin (Control) | 0.8 | 2.5 | 3.1 |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Edema Inhibition (%) at 3 hours |
| Vehicle Control | - | 0 |
| Piperidine Derivative A | 10 | 45.2 |
| Piperidine Derivative A | 30 | 68.7 |
| Indomethacin (Control) | 10 | 75.4 |
Conclusion
The development of anti-inflammatory agents from piperidine intermediates represents a highly promising avenue for the discovery of novel therapeutics. The versatility of the piperidine scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. By understanding the key molecular mechanisms of inflammation and employing robust in vitro and in vivo evaluation models, researchers can effectively identify and advance promising piperidine-based candidates. The protocols and insights provided in this guide serve as a valuable resource for scientists and drug development professionals dedicated to addressing the significant unmet medical need for safer and more effective anti-inflammatory drugs.
References
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 334-346. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Cell & Bioscience, 1(1), 33. [Link]
-
Cusabio. (n.d.). MAPK signaling pathway. Retrieved from [Link]
-
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]
-
Mitchell, S., Vargas, J., & Hoffmann, A. (2016). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 7, 42. [Link]
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
-
Knaus, E. E., Kumar, P., & Kumar, R. (1996). Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent. Die Pharmazie, 51(1), 11-14. [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Vasilev, A. A., Slastin, S. S., & Vasilevsky, S. F. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(19), 11818. [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and studies of novel piperidine-substituted triazine derivatives as potential anti-inflammatory and antimicrobial agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine derivatives scope of this review. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Cao, H., Yu, R., & Li, J. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 65(2), 71-77. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
Jones, S. P., Firth, J. D., Wheldon, M. C., Atobe, M., Hubbard, R. E., Blakemore, D. C., ... & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio-and diastereoisomers of methyl substituted pipecolinates. RSC medicinal chemistry, 13(11), 1614-1623. [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
-
Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 44(6), 1-18. [Link]
-
ResearchGate. (2025). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Retrieved from [Link]
-
Tan, W. S. D., Arulselvan, P., Karthivashan, G., & Fakurazi, S. (2019). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 10, 128. [Link]
-
Campos, C., Pera, A., Sanchez-Correa, B., Alonso, C., Lopez-Fernandez, I., Morgado, S., ... & Tarazona, R. (2013). Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking. Journal of immunology research, 2013, 898495. [Link]
-
ResearchGate. (n.d.). Time-course and dose-response of lipopolysaccharide (LPS)-induced.... Retrieved from [Link]
-
Rather, R. A., & Bhagat, M. (2018). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. Journal of traditional and complementary medicine, 8(2), 213-226. [Link]
-
OSTI.GOV. (n.d.). Flow Cytometry-Based Single Cell Measurements of Intracellular Cytokine Production by LPS-Activated Murine Macrophage Cells. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. ijnrd.org [ijnrd.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. NF-κB signaling in inflammation [pubmed.ncbi.nlm.nih.gov]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 13. purformhealth.com [purformhealth.com]
- 14. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cusabio.com [cusabio.com]
- 16. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 24. Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 25. inotiv.com [inotiv.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for Reductive Amination Using Piperidine Derivatives
Abstract
Reductive amination stands as one of the most robust and versatile methods for the formation of carbon-nitrogen bonds in synthetic organic chemistry. Its significance is particularly pronounced in pharmaceutical and medicinal chemistry, where the piperidine moiety is a ubiquitous structural motif found in a vast number of therapeutic agents.[1][2][3] This guide provides an in-depth exploration of reductive amination protocols specifically tailored for the alkylation of piperidine and its derivatives. We will delve into the underlying mechanism, offer a comparative analysis of common reducing agents, present detailed step-by-step experimental protocols, and provide practical troubleshooting advice to empower researchers in drug discovery and development.
The Fundamental Chemistry of Reductive Amination
Reductive amination is a powerful process that transforms a carbonyl compound (an aldehyde or a ketone) and an amine into a more substituted amine product. The reaction proceeds through a two-stage sequence that can often be performed in a single reaction vessel (a "one-pot" procedure).[3][4]
1.1. The Reaction Mechanism
The overall transformation consists of two distinct chemical events:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (piperidine) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable carbinolamine intermediate. Under neutral or mildly acidic conditions, the carbinolamine readily dehydrates to form a key intermediate: the iminium ion. The generation of this electrophilic iminium species is the rate-limiting step and is crucial for the success of the reaction.
-
Hydride Reduction: A reducing agent, typically a hydride source, is then introduced. This agent selectively reduces the iminium ion (C=N⁺ bond) to furnish the final tertiary amine product.[5] The choice of reducing agent is critical, as it must be selective enough to reduce the iminium ion much faster than the starting carbonyl compound.[6][7]
Selecting the Optimal Reducing Agent
The success of a one-pot reductive amination hinges on the selectivity of the reducing agent. The ideal reagent should rapidly reduce the iminium ion intermediate while leaving the starting carbonyl compound untouched. This prevents the wasteful formation of alcohol byproducts.[6]
2.1. Sodium Triacetoxyborohydride (NaBH(OAc)₃) - The Modern Workhorse
Sodium triacetoxyborohydride, often abbreviated as STAB, is arguably the most effective and widely used reagent for reductive amination.[8][9] Its prevalence is due to several key advantages:
-
High Selectivity: STAB is a mild reducing agent that reacts much more rapidly with protonated imines (iminium ions) than with aldehydes or ketones, minimizing alcohol byproduct formation.[9]
-
Mild Conditions: The reaction does not require strong acidic or basic conditions. The acetic acid byproduct generated from the reagent itself can often catalyze iminium ion formation.[9]
-
Broad Scope: It is effective for a wide range of aldehydes and ketones with both primary and secondary amines.[9]
The primary consideration when using STAB is its sensitivity to moisture. Therefore, reactions are typically performed in anhydrous aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).[8]
2.2. Sodium Cyanoborohydride (NaBH₃CN) - The Classic Choice
For decades, sodium cyanoborohydride was the reagent of choice for this transformation.[5] It is stable in mildly acidic conditions (pH 3-4) where iminium ion formation is favorable.
-
Key Advantage: Unlike STAB, NaBH₃CN is compatible with protic solvents like methanol (MeOH) and ethanol (EtOH).[8]
-
Critical Disadvantage: The primary drawback is its toxicity. In the presence of strong acid, it can release highly toxic hydrogen cyanide (HCN) gas.[7][10] This necessitates careful pH control and handling in a well-ventilated fume hood.
Due to safety concerns and the superior efficacy of STAB, NaBH₃CN is now used less frequently, though it remains a viable option.[7]
2.3. Sodium Borohydride (NaBH₄) - A Conditional Agent
Sodium borohydride is a powerful, inexpensive, and readily available reducing agent. However, it readily reduces both aldehydes and ketones.[8] This lack of selectivity makes it generally unsuitable for one-pot reductive aminations.[6] It can be successfully employed in a two-step protocol :
-
The carbonyl compound and piperidine are mixed to form the imine/iminium ion, often with removal of water to drive the equilibrium.
-
Once imine formation is complete, NaBH₄ is added to perform the reduction.
2.4. Comparative Summary of Reducing Agents
| Reagent | Formula | Typical Solvents | Selectivity (Iminium vs. Carbonyl) | Key Advantages | Major Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, DCM, THF | Excellent | High yield, mild conditions, broad scope.[9] | Moisture sensitive, higher cost.[8] |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | Good | Stable in protic solvents, effective.[8][10] | Highly Toxic (HCN gas) , requires pH control.[7] |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Poor | Inexpensive, readily available. | Reduces aldehydes/ketones; requires a two-step process.[6][8] |
Detailed Experimental Protocols
The following protocols are designed as a starting point for the synthesis of tertiary amines from piperidine derivatives and various carbonyl compounds.
Protocol 1: One-Pot Reductive Amination using STAB (Recommended Method)
This protocol is the most generally applicable and reliable method for most substrate combinations.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Piperidine derivative (1.1 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.3 - 1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Optional: Acetic Acid (1-2 equiv for slow reactions, especially with ketones)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 equiv) and the piperidine derivative (1.1 equiv).
-
Dissolve the reagents in anhydrous DCE or DCM (to make a ~0.1-0.2 M solution based on the limiting reagent).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation. For less reactive ketones, adding 1-2 equivalents of glacial acetic acid at this stage can be beneficial.[9]
-
Carefully add the sodium triacetoxyborohydride (1.3 equiv) to the stirring solution in portions. Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed (typically 2-24 hours).
-
Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired tertiary amine.
Protocol 2: Reductive Amination using NaBH₃CN
CAUTION: This reaction should only be performed in a certified, high-flow chemical fume hood due to the potential release of HCN gas.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Piperidine derivative (1.1 equiv)
-
Sodium Cyanoborohydride (1.2 equiv)
-
Methanol (MeOH)
-
Acetic Acid (to adjust pH)
-
Saturated aqueous Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a round-bottom flask, dissolve the aldehyde/ketone (1.0 equiv) and piperidine derivative (1.1 equiv) in methanol.
-
Add the sodium cyanoborohydride (1.2 equiv).
-
Carefully adjust the pH of the solution to ~6 by the dropwise addition of acetic acid. Monitor with pH paper. Do not allow the solution to become strongly acidic.
-
Stir the reaction at room temperature and monitor by TLC/LC-MS.
-
Upon completion, raise the pH to >9 with saturated Na₂CO₃ solution to quench the reaction and neutralize the acid.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or DCM).
-
Extract the aqueous layer, combine the organic phases, dry, filter, and concentrate.
-
Purify the product by column chromatography.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inefficient iminium ion formation (especially with hindered ketones).2. Deactivated amine or carbonyl.3. Poor quality or wet STAB reagent. | 1. Add 1-2 equivalents of acetic acid to catalyze iminium formation.[9] Consider gentle heating (40 °C).2. Use a Lewis acid like Ti(iPrO)₄ to facilitate imine formation before adding the reductant.[8]3. Use a fresh bottle of STAB and ensure anhydrous conditions. |
| Alcohol Byproduct Observed | 1. Use of a non-selective reducing agent (e.g., NaBH₄ in a one-pot setup).2. Water present in the reaction, leading to STAB decomposition and reduction of the carbonyl. | 1. Switch to a more selective reagent like STAB.[6]2. Ensure all reagents and solvents are anhydrous. Use molecular sieves if necessary. |
| Recovery of Starting Amine | The carbonyl compound is unreactive or sterically hindered. | Switch to a more reactive aldehyde or consider alternative synthetic routes. Increase reaction time and/or temperature. |
| Broad NMR Peaks in Product | Residual acid (e.g., acetic acid) forming salts with the amine product, leading to proton exchange. | Ensure the workup is sufficiently basic. Wash the combined organic layers with brine or a basic solution (e.g., sat. NaHCO₃) before drying.[11] |
Conclusion
Reductive amination is an indispensable tool for the synthesis of complex amines, and its application to piperidine derivatives provides a direct and efficient route to structures of high medicinal value. The choice of reducing agent is paramount, with sodium triacetoxyborohydride (STAB) representing the current gold standard due to its high selectivity, operational simplicity, and broad applicability. By understanding the underlying mechanism and potential pitfalls, researchers can effectively leverage these protocols to accelerate the synthesis of novel piperidine-containing compounds for drug discovery and development.
References
-
MDPI. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]
-
ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]
-
AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
-
Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
ResearchGate. (2025). One-Pot Reductive Amination of Aldehydes and Ketones Using N- Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. Retrieved from [Link]
-
YouTube. (2020). 09.10 Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]
-
Myers, A. (n.d.). Myers Chem 115. Retrieved from [Link]
-
ResearchGate. (2025). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
-
ResearchGate. (2025). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Retrieved from [Link]
-
ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Retrieved from [Link]
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. Retrieved from [Link]
-
Reddit. (n.d.). Reductive amination of piperazine. Retrieved from [Link]
-
YouTube. (2023). Reductive Amination. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Sodium cyanoborohydride [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 11. reddit.com [reddit.com]
Application Notes and Protocols: The Strategic Role of 2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride in the Synthesis of Novel Parkinson's Disease Drug Candidates
Introduction: The Piperidine Scaffold as a Privileged Motif in Neurodegenerative Disease Research
Parkinson's disease (PD) presents a formidable challenge in modern medicine, characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[1] This neurodegeneration leads to a cascade of debilitating motor and non-motor symptoms. A significant focus of contemporary drug discovery is the development of novel small molecules that can act as neuroprotective agents, slowing or halting the progression of the disease. Within the vast landscape of medicinal chemistry, the piperidine scaffold has emerged as a "privileged structure" due to its prevalence in numerous natural products and its integral role in the synthesis of a wide array of pharmaceuticals.[2] Piperidine derivatives are key components of several commercially available drugs and are actively investigated for their potential in treating neurodegenerative disorders, including Parkinson's disease.[1][3][4][5]
This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride , a key intermediate for the synthesis of novel drug candidates targeting Parkinson's disease. We will explore its chemical properties, provide a representative synthetic protocol for its incorporation into a heterocyclic scaffold with known relevance in neuroprotective agent design, and discuss the necessary analytical and safety considerations. The dihydrochloride salt form of this intermediate enhances its solubility, making it a practical starting material for various synthetic transformations.
Chemical Properties and Handling of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₂₀Cl₂N₂O | PubChem CID: 28064309[6] |
| Molecular Weight | 231.17 g/mol | PubChem CID: 28064309 |
| Appearance | Solid | Sigma-Aldrich |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | General chemical knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | [7][8] |
Safety and Handling:
This compound, as a secondary amine derivative, requires careful handling to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[9][10][11]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.[10][11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids (beyond its salt form).[7][8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[7][10]
Synthetic Application: A Representative Protocol for a Novel Pyrimidine-Based PD Drug Candidate
To illustrate the utility of this compound, we present a representative protocol for the synthesis of a hypothetical, yet plausible, Parkinson's disease drug candidate. The target molecule, (R)-2-((6-(4-(2-hydroxyethyl)-1-methylpiperazin-2-yl)pyrimidin-4-yl)amino)-3-phenylpropan-1-ol (PD-123) , incorporates the starting material and a 2-aminopyrimidine core, a scaffold known to be present in compounds with neuroprotective and anti-Parkinsonian activity.[1] The synthesis will be achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction, a common method for C-N bond formation in heterocyclic chemistry.
Experimental Workflow Diagram
Sources
- 1. Synthesis and reactions of some new substituted pyridine and pyrimidine derivatives as analgesic, anticonvulsant and antiparkinsonian agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anti-Parkinsonian evaluation of 3-alkyl/aryl-8-(furan-2-yl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thiones against neuroleptic-induced catalepsy and oxidative stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(Methyl(piperidin-4-yl)amino)ethan-1-ol | C8H18N2O | CID 28064309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. csub.edu [csub.edu]
- 10. hscprep.com.au [hscprep.com.au]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Utilizing Piperidine Building Blocks in Schizophrenia Therapeutic Research
A Foreword on Innovation in Schizophrenia Drug Discovery
Schizophrenia remains a debilitating neuropsychiatric disorder affecting millions worldwide, characterized by a complex interplay of positive, negative, and cognitive symptoms.[1] For decades, the mainstay of treatment has revolved around the modulation of dopamine D2 and serotonin 5-HT2A receptors.[1][2] Within the vast landscape of medicinal chemistry, the piperidine scaffold has emerged as a "privileged structure," a recurring motif in a multitude of successful central nervous system (CNS) therapeutics, including a significant number of antipsychotic agents.[3][4][5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of piperidine building blocks in the quest for novel and more effective treatments for schizophrenia. We will delve into the rationale behind the piperidine scaffold's success, provide detailed protocols for synthesis and evaluation, and explore the nuances of structure-activity relationships (SAR) that govern therapeutic efficacy.
The Piperidine Scaffold: A Privileged Element in Antipsychotic Drug Design
The prevalence of the piperidine ring in antipsychotic drugs is not coincidental. Its unique stereochemical and physicochemical properties make it an ideal building block for crafting ligands that can effectively interact with the complex topographies of CNS receptors.[4][6] The six-membered saturated heterocycle offers a three-dimensional structure that can be readily functionalized at various positions, allowing for precise control over the molecule's shape, basicity, and lipophilicity.[3][4] This versatility is crucial for achieving the desired affinity and selectivity for dopamine and serotonin receptors, the primary targets in schizophrenia therapy.[1][7][8]
The basic nitrogen atom within the piperidine ring is often a key pharmacophoric feature, capable of forming critical ionic interactions with acidic residues in the binding pockets of aminergic G-protein coupled receptors (GPCRs). Furthermore, the conformational flexibility of the piperidine ring allows it to adopt various chair and boat conformations, enabling it to adapt to the specific steric requirements of the receptor's binding site.[4] This adaptability is a significant factor in the high binding affinities observed for many piperidine-containing antipsychotics.
Key Therapeutic Targets in Schizophrenia
-
Dopamine D2 Receptors: Antagonism of D2 receptors in the mesolimbic pathway is a cornerstone of antipsychotic efficacy, particularly for positive symptoms.[9]
-
Serotonin 5-HT2A Receptors: Blockade of 5-HT2A receptors is a hallmark of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.[2][10][11]
-
Multi-Target Approaches: Modern drug discovery efforts often focus on developing compounds with a balanced affinity for multiple receptors, including D2, 5-HT2A, and others like 5-HT1A, to achieve a broader spectrum of therapeutic effects and an improved side-effect profile.[7][8]
Synthetic Strategies for Piperidine-Based Antipsychotic Candidates
The synthesis of substituted piperidines is a well-established field in organic chemistry, with numerous methods available to the medicinal chemist.[3] The choice of synthetic route will depend on the desired substitution pattern and stereochemistry of the final compound.
Protocol 1: Synthesis of a Model N-Arylpiperidine Derivative
This protocol outlines a general procedure for the synthesis of a 4-substituted N-arylpiperidine, a common motif in antipsychotic drugs.
Objective: To synthesize 1-(4-fluorophenyl)-4-(piperidin-4-yl)piperidine, a scaffold reminiscent of the core of several antipsychotic agents.
Materials:
-
4-Hydroxypiperidine
-
1-Bromo-4-fluorobenzene
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Buchwald-Hartwig Amination:
-
To an oven-dried flask, add 4-hydroxypiperidine (1.0 eq), 1-bromo-4-fluorobenzene (1.1 eq), Pd(OAc)2 (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel chromatography to yield 1-(4-fluorophenyl)piperidin-4-ol.
-
-
Oxidation to the Ketone:
-
Dissolve the alcohol from the previous step in DCM.
-
Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO3 and sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over MgSO4, and concentrate to give the crude 1-(4-fluorophenyl)piperidin-4-one.
-
-
Reductive Amination:
-
Dissolve the ketone in DCM and add piperidine (1.2 eq).
-
Stir for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench with saturated aqueous NaHCO3 solution.
-
Extract with DCM, dry the combined organic layers over MgSO4, and concentrate.
-
Purify the residue by silica gel chromatography to obtain the final product.
-
Self-Validation: The identity and purity of the synthesized compound should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Evaluation of Piperidine-Based Compounds
In vitro assays are essential for determining the pharmacological profile of newly synthesized compounds and for guiding SAR studies.
Protocol 2: Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D2 and serotonin 5-HT2A receptors.
Objective: To determine the inhibitory constant (Ki) of a piperidine derivative at human D2 and 5-HT2A receptors.
Materials:
-
Cell membranes expressing human recombinant D2 or 5-HT2A receptors (commercially available).
-
Radioligand: [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors.[12]
-
Non-specific binding control: Haloperidol for D2 receptors, Mianserin for 5-HT2A receptors.
-
Test compound (piperidine derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
96-well filter plates.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Compound | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Selectivity (D2/5-HT2A) |
| Haloperidol | 1.2 | 30 | 0.04 |
| Risperidone | 3.5 | 0.16 | 21.88 |
| Compound X | 5.8 | 1.2 | 4.83 |
| Compound Y | 10.2 | 15.5 | 0.66 |
Table 1: Representative binding affinity data for hypothetical piperidine-based compounds compared to standard antipsychotics.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the piperidine scaffold and its substituents is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[1][13]
Key SAR Insights for Piperidine-Based Antipsychotics:
-
N-Substitution: The substituent on the piperidine nitrogen plays a critical role in receptor affinity and selectivity. Often, a linker of optimal length connects the piperidine to an aromatic or heteroaromatic moiety.
-
4-Position Substitution: The nature of the substituent at the 4-position of the piperidine ring significantly influences the compound's pharmacological profile. Bulky, lipophilic groups can enhance affinity.
-
Stereochemistry: The introduction of chiral centers in the piperidine ring or its substituents can lead to enantiomers with vastly different biological activities and selectivities.[6]
Caption: Logical relationships in a Structure-Activity Relationship (SAR) study of piperidine-based antipsychotics.
In Vivo Models for Efficacy and Safety Assessment
In vivo models are indispensable for evaluating the therapeutic potential and potential side effects of drug candidates in a complex biological system.
Protocol 3: Amphetamine-Induced Hyperlocomotion in Rodents
This model is widely used to assess the potential antipsychotic activity of compounds by measuring their ability to antagonize the locomotor-stimulating effects of amphetamine, which are mediated by dopamine release.[14]
Objective: To evaluate the efficacy of a piperidine derivative in reversing amphetamine-induced hyperlocomotion in mice or rats.
Materials:
-
Male mice or rats.
-
Test compound (piperidine derivative).
-
d-Amphetamine sulfate.
-
Vehicle (e.g., saline, 0.5% methylcellulose).
-
Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.
Procedure:
-
Acclimate the animals to the testing room and open-field chambers.
-
Administer the test compound or vehicle to different groups of animals via the desired route (e.g., intraperitoneal, oral).
-
After a specified pretreatment time, administer d-amphetamine sulfate (e.g., 1-2 mg/kg, i.p.) to all animals except for a vehicle-amphetamine control group.
-
Immediately place the animals back into the activity chambers and record locomotor activity for a set period (e.g., 60-90 minutes).
Data Analysis:
-
Quantify locomotor activity (e.g., total distance traveled, number of beam breaks).
-
Compare the locomotor activity of the test compound-treated groups to the vehicle-amphetamine and vehicle-vehicle control groups.
-
A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of potential antipsychotic efficacy.
Experimental Workflow for Piperidine-Based Schizophrenia Drug Discovery
The discovery of novel piperidine-based antipsychotics follows a structured, multi-stage process.
Caption: A generalized workflow for the discovery and development of piperidine-based antipsychotic drug candidates.
Conclusion and Future Directions
The piperidine scaffold continues to be a cornerstone in the development of therapeutics for schizophrenia. Its versatility and proven track record make it an attractive starting point for the design of novel antipsychotics with improved efficacy and tolerability. Future research will likely focus on the development of piperidine derivatives with more complex, multi-target pharmacological profiles, including those that modulate glutamatergic and other neurotransmitter systems implicated in the pathophysiology of schizophrenia. The strategic application of the principles and protocols outlined in this guide will undoubtedly contribute to the advancement of this critical area of therapeutic research.
References
- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). Mini Reviews in Medicinal Chemistry.
- Piperidine in chronic schizophrenic patients: a controlled double-blind study. (1981).
- Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (n.d.). PubMed Central.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (n.d.). PubMed.
- Effects of piperine–haloperidol mixture on ketamine induced schizophrenia rats and metabolism-mediated inhibitory potency: in-vivo and in-vitro evalu
- Structure‐activity relationship of antipsychotic piperazine derivatives. (n.d.).
- Piperidine nucleus in the field of drug discovery. (n.d.).
- Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). PubMed.
- Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. (2015). PubMed.
- In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (n.d.). MDPI.
- Targeting Serotonin 5-HT 2A Receptors to Better Treat Schizophrenia: Rationale and Current Approaches. (2020). PubMed.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.
- Serotonin 5-HT2A receptor antagonist. (n.d.). Wikipedia.
- Emerging 5-HT receptor antagonists for the tre
- “Selective” serotonin 5-HT2A receptor antagonists. (n.d.). PubMed Central.
- Structure Activity Relationships - Antipsychotics. (n.d.). Slideshare.
Sources
- 1. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Serotonin 5-HT2A Receptors to Better Treat Schizophrenia: Rationale and Current Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin 5-HT2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. Emerging 5-HT receptor antagonists for the treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure Activity Relationships - Antipsychotics | PPTX [slideshare.net]
- 14. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC-MS Analysis of Piperidine-Based Compounds
Introduction: The Significance of Piperidine Moiety in Modern Pharmaceuticals
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for constructing complex molecular architectures. Consequently, piperidine-based compounds are central to numerous therapeutic areas, acting as analgesics, antipsychotics, antihistamines, and anticancer agents.
The accurate and sensitive quantification of these compounds in various matrices, from active pharmaceutical ingredients (APIs) to complex biological fluids, is paramount for drug discovery, development, and quality control.[2] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as the gold standard for this purpose, offering unparalleled selectivity, sensitivity, and speed.[3] This document provides a comprehensive guide to developing and implementing robust HPLC-MS methods for the analysis of piperidine-containing molecules, addressing key aspects from sample preparation to data interpretation.
Part 1: Foundational Principles of HPLC-MS for Piperidine Analysis
Chromatographic Separation: Taming the Piperidine
The basicity of the piperidine nitrogen atom can present a unique challenge in reversed-phase HPLC, often leading to poor peak shape (tailing) due to interactions with residual silanol groups on the silica-based stationary phase. Several strategies can be employed to mitigate this issue:
-
Column Selection: Modern C18 columns with advanced end-capping technologies are designed to minimize silanol interactions. Phenyl-hexyl or embedded polar group (e.g., amide, carbamate) stationary phases can also offer alternative selectivities for piperidine-containing analytes.
-
Mobile Phase pH: Operating the mobile phase at a low pH (typically between 2 and 4) using additives like formic acid or trifluoroacetic acid ensures that the piperidine nitrogen is protonated. This consistent positive charge minimizes secondary interactions with the stationary phase, leading to sharper, more symmetrical peaks.
-
Ion-Pairing Reagents: While less common with MS detection due to potential signal suppression, ion-pairing reagents can be used in specific cases to improve retention and peak shape.
Mass Spectrometric Detection: Ionization and Fragmentation
The inherent basicity of the piperidine nitrogen makes it readily amenable to protonation, making Electrospray Ionization (ESI) in the positive ion mode the most common and effective ionization technique.[1][4]
-
Ionization: ESI generates protonated molecules, [M+H]⁺, which serve as the precursor ions for subsequent fragmentation in tandem mass spectrometry (MS/MS).
-
Fragmentation: The fragmentation patterns of piperidine derivatives in MS/MS are often predictable and informative for structural elucidation.[1] Common fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom and ring-opening reactions.[1][5] Understanding these patterns is crucial for developing selective and sensitive Multiple Reaction Monitoring (MRM) methods for quantification.
Part 2: Practical Method Development and Protocols
Sample Preparation: The Critical First Step
The choice of sample preparation technique is dictated by the complexity of the matrix and the desired level of sensitivity.
-
"Dilute and Shoot": For relatively clean samples, such as API purity analysis, a simple dilution in a suitable solvent may be sufficient.
-
Protein Precipitation (PPT): A common method for biological matrices like plasma, where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to precipitate proteins.[6] This is a rapid but less selective technique.
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte of interest between two immiscible liquid phases, offering a higher degree of cleanup than PPT.[7]
-
Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup and allows for analyte concentration, leading to the highest sensitivity.[7] Various sorbents (e.g., C18, mixed-mode cation exchange) can be employed based on the properties of the piperidine compound and the matrix.
A Generalized HPLC-MS/MS Protocol for Piperidine Quantification in Plasma
This protocol provides a starting point for the analysis of a generic piperidine-based drug in a plasma matrix. Note: This is a template and requires optimization for specific analytes.
Step 1: Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Step 2: HPLC-MS/MS Analysis
| Parameter | Recommended Starting Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Poroshell 120 EC-C18 (2.7 µm, 3.0 x 50 mm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex QTRAP 5500 or equivalent |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte and Internal Standard specific (determined by infusion) |
Step 3: Data Analysis
-
Quantify the analyte using a calibration curve prepared in the same biological matrix.
-
Assess method performance through validation parameters including linearity, accuracy, precision, and sensitivity.[9]
Visualizing the Workflow
Diagram 1: HPLC-MS Method Development Workflow for Piperidine Compounds
Caption: A generalized workflow for developing an HPLC-MS method for piperidine-based compounds.
Diagram 2: Typical Piperidine Fragmentation Pathway
Caption: A simplified representation of common fragmentation pathways for protonated piperidine compounds in MS/MS.
Part 3: Advanced Considerations and Troubleshooting
-
Isomeric Separation: The separation of stereoisomers or constitutional isomers of piperidine-containing compounds can be challenging.[10] Chiral chromatography or careful optimization of reversed-phase conditions may be necessary.
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate results.[7] Thorough sample cleanup and the use of a stable isotope-labeled internal standard can help to mitigate these effects.
-
Genotoxic Impurities: Piperidine itself can be a genotoxic impurity in the synthesis of some pharmaceuticals.[2][11] Highly sensitive LC-MS/MS methods are required for its trace-level quantification to ensure drug safety.[11]
Conclusion: A Powerful Tool for Pharmaceutical Analysis
HPLC-MS is an indispensable technique for the analysis of piperidine-based compounds throughout the drug development lifecycle. Its high sensitivity, selectivity, and versatility allow for the reliable quantification of these important molecules in a variety of complex matrices. By understanding the fundamental principles of chromatography and mass spectrometry and by employing systematic method development strategies, researchers can develop robust and reliable analytical methods to support the advancement of new and existing piperidine-containing therapeutics.
References
-
PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]
-
Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
SciSpace. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]
-
ResearchGate. Development of an LC–MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients. [Link]
-
MDPI. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. [Link]
-
PubMed. High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma. [Link]
-
PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
-
A Review on Analytical Methods for Piperazine Determination. [Link]
-
PubMed. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. [Link]
-
PubMed. LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies. [Link]
-
Waters Corporation. Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. [Link]
-
Bioanalytical Sample Preparation. [Link]
-
ResearchGate. (PDF) Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites. [Link]
-
Semantic Scholar. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns.. [Link]
-
PubMed. Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices. [Link]
-
Research Results in Pharmacology. Development and validation of a quantitative HPLC/MS/MS method for the determination of piperacillin in blood plasma. [Link]
-
Agilent. Choosing LC Columns and Sample Prep Options for Biological Matrices. [Link]
-
ResearchGate. LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies | Request PDF. [Link]
-
Unodc. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
ResearchGate. Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns | Request PDF. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.br [scielo.br]
- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. agilent.com [agilent.com]
- 9. LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates [mdpi.com]
- 11. alternative-therapies.com [alternative-therapies.com]
Troubleshooting & Optimization
Piperidine Synthesis Technical Support Center: Troubleshooting Side Reactions
Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of piperidine and its derivatives. The piperidine ring is a crucial scaffold in numerous pharmaceuticals and natural products, making its efficient and clean synthesis a paramount concern in organic chemistry.[1] This resource provides in-depth, question-and-answer-based troubleshooting for specific issues, grounded in mechanistic principles and practical laboratory experience.
Section 1: Challenges in N-Alkylation and N-Acylation
The nucleophilic nitrogen of the piperidine ring readily participates in alkylation and acylation reactions. However, these seemingly straightforward transformations can be plagued by side reactions that complicate purification and reduce yields.[2]
Q1: My N-alkylation of piperidine is resulting in a significant amount of a quaternary ammonium salt byproduct. How can I favor mono-alkylation?
A1: The formation of a quaternary ammonium salt is a classic example of over-alkylation, a common issue when the newly formed tertiary amine is more nucleophilic than the starting secondary amine, or when using highly reactive alkylating agents.[2]
Root Cause Analysis:
-
Relative Nucleophilicity: The product, an N-alkylpiperidine, can compete with the starting piperidine for the alkylating agent.
-
High Reactivity of Alkylating Agent: Highly reactive agents like methyl iodide or benzyl bromide rapidly alkylate the product before the starting material is fully consumed.
-
Concentration Effects: A high local concentration of the alkylating agent increases the probability of a second alkylation event occurring on the product molecule.
Troubleshooting & Prevention Protocol:
| Parameter | Recommended Action | Rationale |
| Stoichiometry | Use a slight excess (1.1 to 1.2 equivalents) of the piperidine starting material relative to the alkylating agent.[2] | This ensures the alkylating agent is the limiting reagent, reducing the likelihood of a second addition. |
| Addition Rate | Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump.[2] | This maintains a low, steady concentration of the alkylating agent, favoring reaction with the more abundant starting material. |
| Temperature | Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature). | Lowering the temperature decreases the reaction rate, providing better control and minimizing over-alkylation.[2] |
| Solvent | Use polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF).[2] | These solvents effectively solvate the reactants without interfering with the reaction. |
Q2: My N-acylation reaction is sluggish and not going to completion. What factors should I investigate?
A2: Incomplete acylation can stem from several factors, including the reactivity of the acylating agent, steric hindrance, and the choice of base.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete N-acylation.
Detailed Explanation:
-
Acylating Agent Reactivity: Acyl chlorides are generally more reactive than anhydrides. If using an anhydride, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[2]
-
Base Requirement: Acylation reactions generate an acid byproduct (e.g., HCl). This acid can protonate the starting piperidine, rendering it non-nucleophilic. A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize this acid.[2]
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the acylating agent can slow the reaction. Increasing the reaction temperature can provide the necessary energy to overcome this steric barrier.[2]
Section 2: Side Reactions in Piperidine Ring Formation
The construction of the piperidine ring itself, often from acyclic or aromatic precursors, presents a unique set of challenges.
Q3: During the catalytic hydrogenation of a pyridine derivative to a piperidine, I'm observing low yields and the formation of ring-opened byproducts. What is happening and how can I prevent it?
A3: The reduction of pyridines is a robust method for piperidine synthesis, but it can be complicated by over-reduction, which involves the cleavage of C-N bonds in the piperidine ring. This side reaction leads to the formation of pentylamines and other linear byproducts, significantly lowering the yield of the desired cyclic amine.[3]
Root Cause Analysis:
-
Harsh Reaction Conditions: High temperatures and pressures can promote hydrogenolysis (cleavage of C-N bonds) after the initial hydrogenation of the aromatic ring.[3]
-
Catalyst Choice: Certain catalysts are more prone to inducing hydrogenolysis. For instance, while Palladium on carbon (Pd/C) is a common hydrogenation catalyst, Rhodium on carbon (Rh/C) is often more effective and selective for pyridine reduction under milder conditions.[3][4]
-
Catalyst Poisoning: Impurities in the starting material, such as sulfur-containing compounds, can poison the catalyst, leading to incomplete reduction or requiring harsher conditions that favor side reactions.[4]
Recommended Protocols for Minimizing Over-Reduction:
Method 1: Condition Optimization with PtO₂ (Adams' catalyst) This is a classic and effective method, particularly when high pressure is available.[4]
-
Reactor Setup: In a high-pressure reactor, charge the substituted pyridine (1.0 eq) and a solvent such as glacial acetic acid.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.[4]
-
Hydrogenation: Pressurize the reactor with hydrogen (typically 3-5 atm, but may require optimization) and stir the reaction mixture at room temperature.[5]
-
Monitoring: Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.
-
Workup: Carefully vent the hydrogen, purge the system with an inert gas, and filter the catalyst.
Method 2: Transfer Hydrogenation with Rhodium Catalyst This method often proceeds under milder conditions and can be an excellent alternative to high-pressure hydrogenation.[1][3]
-
Reactor Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the pyridine derivative (1.0 eq) in a suitable solvent (e.g., methanol/water).
-
Reagent Addition: Add a hydrogen donor, such as formic acid or ammonium formate (5-10 eq).
-
Catalyst Addition: Add a rhodium catalyst, for example, [Cp*RhCl₂]₂ (0.25-1 mol%).[1][3]
-
Reaction: Stir the mixture at a slightly elevated temperature (e.g., 40-60 °C) for 24 hours.
-
Workup: Cool the reaction, basify with an aqueous solution of KOH, and extract the product with an organic solvent like ethyl acetate.[3]
| Parameter | Recommended Action | Rationale |
| Catalyst | Screen different catalysts. Rh/C or PtO₂ are often superior to Pd/C for pyridine reduction.[3] | Rhodium and Platinum are generally more active for aromatic ring hydrogenation and can operate under milder conditions, suppressing C-N bond cleavage.[4] |
| Temperature | Use the lowest temperature that allows for a reasonable reaction rate. | Lower temperatures disfavor the higher activation energy pathway of hydrogenolysis.[3] |
| Pressure | Optimize hydrogen pressure. While higher pressure increases the rate, it can also promote over-reduction. | Finding a balance is key. Sometimes, lower pressure for a longer duration is more effective. |
| Purity | Ensure the pyridine starting material is pure. | This prevents catalyst poisoning and ensures efficient hydrogenation under the mildest possible conditions.[4] |
Q4: My reductive amination to form a piperidine ring is giving me a complex mixture of products, including partially reduced intermediates. How can I improve the chemoselectivity?
A4: Reductive amination is a powerful one-pot reaction that forms a C-N bond and reduces the intermediate imine.[6] However, achieving high chemoselectivity can be challenging. The primary issue is the competition between the reduction of the imine intermediate and the reduction of the starting carbonyl compound.[7][8]
Root Cause Analysis:
-
Reducing Agent Reactivity: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde or ketone starting material before imine formation is complete.[8][9]
-
pH Control: Imine formation is typically favored under weakly acidic conditions (pH 4-5). If the pH is too low, the amine nucleophile is protonated and becomes unreactive. If the pH is too high, imine formation is slow.[8]
-
Equilibrium: The formation of the imine from the carbonyl and amine is an equilibrium process. Removal of water can drive the reaction forward, but in a one-pot reductive amination, this is often not practical.[7]
Improving Chemoselectivity in Reductive Amination:
Caption: Decision diagram for optimizing reductive amination.
Recommended Reducing Agents for Selectivity:
| Reducing Agent | Key Characteristics | Common Solvents |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines over carbonyls. Moisture-sensitive.[8][9] | Dichloromethane (DCM), Dichloroethane (DCE)[9] |
| Sodium cyanoborohydride (NaBH₃CN) | Highly selective for imines, stable in weakly acidic conditions. Toxic cyanide byproduct.[8][9] | Methanol (MeOH)[9] |
| Sodium borohydride (NaBH₄) | Less selective; can reduce carbonyls. Best used in a two-step approach where the imine is pre-formed.[8][9] | Methanol (MeOH), Ethanol (EtOH)[9] |
One-Pot Protocol using STAB:
-
In a flask, combine the dicarbonyl compound (e.g., a 1,5-dicarbonyl) and the primary amine (1.0 eq) in DCE.
-
Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is often complete within a few hours.
-
Quench the reaction carefully with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry, and purify.
Section 3: The Hofmann-Löffler-Freytag Reaction
This classic radical-mediated reaction is a powerful tool for synthesizing pyrrolidines and piperidines via an intramolecular C-H amination. However, its success is highly dependent on precise control of the reaction conditions.[10][11]
Q5: I am attempting a Hofmann-Löffler-Freytag reaction to synthesize a piperidine, but I am getting low yields and a mixture of regioisomers. How can I improve the outcome?
A5: The Hofmann-Löffler-Freytag (HLF) reaction involves the generation of a nitrogen-centered radical which then abstracts a hydrogen atom from a δ- or ε-carbon, followed by cyclization.[10] Low yields and poor regioselectivity are common pitfalls.
Root Cause Analysis:
-
Inefficient Radical Generation: The initial N-halogenated amine must be efficiently converted to a nitrogen-centered radical, typically via thermal or photochemical initiation.
-
Competing Abstraction Pathways: The nitrogen radical can abstract hydrogen atoms from different positions, leading to a mixture of products (e.g., pyrrolidines vs. piperidines). The 1,5-hydrogen atom transfer (to form a five-membered ring) is often kinetically favored over the 1,6-transfer (for a six-membered ring) due to a more favorable chair-like transition state.[10]
-
Intermolecular Side Reactions: If the intramolecular hydrogen abstraction is slow, the nitrogen radical can react with other molecules in the solution, leading to decomposition or oligomerization.
Strategies for an Effective HLF Reaction:
-
Precursor Formation: Ensure the complete and clean formation of the N-chloro or N-bromo amine precursor. This is typically done using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).
-
Acid Catalyst: The reaction requires a strong acid, such as concentrated sulfuric acid or trifluoroacetic acid, to protonate the nitrogen, facilitating the desired radical pathway.[11]
-
Initiation:
-
Photochemical: Irradiation with a UV lamp (e.g., a medium-pressure mercury lamp) is a common and effective method for initiating the reaction at low temperatures.
-
Thermal: Heating can also be used but may lead to more side products.
-
-
Controlling Regioselectivity: While inherently challenging, regioselectivity is primarily dictated by the electronics and sterics of the C-H bonds. The reaction favors abstraction from weaker, more electron-rich C-H bonds. Sometimes, altering the substitution pattern on the alkyl chain can direct the cyclization to the desired position.[10]
References
-
BenchChem. (2025). common challenges in working with piperidine-based compounds. 2
-
BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. 4
-
BenchChem. (2025). Common side reactions and byproducts in 2-Piperidinol synthesis. 12
-
BenchChem. (2025). Technical Support Center: Synthesis of Piperidine from Pyridine. 3
-
Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis.
-
DTIC. (n.d.). Piperidine Synthesis.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.
-
ResearchGate. (n.d.). The importance of piperidines and their synthesis via reduction of pyridines.
- Dong, Z., & Dong, G. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
-
ACS Publications. (2025). Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer.
-
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone.
-
ResearchGate. (n.d.). Hofmann—Löffler—Freytag reaction.
-
Wikipedia. (n.d.). Reductive amination.
-
Chem Explore. (2020). Hofmann Loffler Freytag Reaction|Previous Year Solved Problems|Important for CSIR-NET GATE Chemistry. YouTube.
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. (n.d.).
-
Zaragoza, F. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
-
Laohapaisan, A., Roy, A. R., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperidine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(Methyl-piperidin-4-yl-amino)-ethanol Dihydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust methods to achieve high purity, a critical factor for reliable downstream applications.
The inherent chemical properties of this molecule—a highly polar, difunctional amine existing as a dihydrochloride salt—present unique purification challenges. This guide provides a structured approach, moving from understanding the compound's behavior to detailed troubleshooting and step-by-step protocols.
Section 1: Foundational Knowledge - Impurity Profiling
A successful purification strategy begins with understanding the potential impurities. The synthetic route and handling can introduce a variety of contaminants that can interfere with your experiments.
Q1: What are the key chemical properties of this compound that influence its purification?
This compound's purification is governed by three primary characteristics:
-
High Polarity: The presence of a hydroxyl group and two protonated amine centers makes the molecule very polar and generally soluble in polar solvents like water and short-chain alcohols.[1] Its dihydrochloride form significantly enhances this water solubility.[1][2]
-
Basicity: The two nitrogen atoms (a secondary and a tertiary amine) are basic. This allows for conversion to a less polar "freebase" form by treatment with a base. This freebase is significantly more soluble in organic solvents, a property that is central to purification by extraction.[3]
-
Crystalline Salt Form: As a dihydrochloride salt, the compound is typically a crystalline solid. This makes recrystallization a primary and effective method for purification, provided a suitable solvent system can be identified.[2][3]
Q2: What are the most common impurities I might encounter?
Impurity profiles can vary, but they generally fall into the categories listed below. Identifying the likely impurity is the first step in selecting the right purification technique.
| Impurity Class | Potential Source | Impact & Detection Notes |
| Unreacted Starting Materials | Incomplete reaction | e.g., 4-amino-N-methylpiperidine, 2-chloroethanol. Detectable by HPLC, GC-MS, or specific NMR signals. |
| Reaction By-products | Side reactions (e.g., over-alkylation) | May have similar polarity to the product, making them difficult to remove. Often requires chromatography or careful pH-controlled extraction. |
| Degradation Products | Exposure to harsh pH, high temperature, or oxygen | Can lead to discoloration and a complex impurity profile in HPLC. |
| Residual Solvents | Trapped during crystallization or evaporation | Acetonitrile, Dichloromethane, Ethanol, etc. Best identified and quantified by 1H NMR. |
| Inorganic Salts | From synthesis or pH adjustment (e.g., NaCl, Na₂SO₄) | Generally non-soluble in organic solvents. Can suppress melting point and add to sample mass. |
| Excess HCl | From the final salt formation step | Can make the material hygroscopic. May be removed by thorough drying under vacuum. |
Section 2: Purification Strategy & Troubleshooting
This section provides a logical workflow for purifying the crude product, addressing common issues encountered in the lab.
Purification Decision Workflow
The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the initial purity of your crude material.
Caption: Purification decision workflow for this compound.
Troubleshooting Guide (Q&A Format)
Q3: My initial product is a stubborn oil or a gummy solid. How can I induce crystallization?
Oiling out is common for hydrochloride salts, especially if impurities are present.
-
Causality: Impurities act as a "eutectic mixture," depressing the melting point and preventing the formation of an ordered crystal lattice. Residual solvent can also plasticize the solid.
-
Solution 1: Trituration. This involves suspending the oil/gum in a solvent where the desired product is insoluble, but the impurities are soluble.
-
Place the crude material in a flask.
-
Add a small volume of a non-polar solvent (e.g., diethyl ether, ethyl acetate, or a hexane/ethyl acetate mixture).[4]
-
Stir or sonicate the mixture vigorously. The goal is to "wash" the impurities out of the crude material.
-
Often, the oil will transform into a solid powder.
-
Filter the solid, wash with more fresh solvent, and dry under high vacuum.
-
-
Solution 2: High Vacuum Drying. Ensure all volatile solvents from the synthesis are completely removed. Warming gently (e.g., 30-40°C) under high vacuum can sometimes promote solidification.
Q4: My recrystallization attempt resulted in low yield or no significant purity improvement. What went wrong?
This usually points to a suboptimal solvent system.[3]
-
Causality: The ideal recrystallization solvent dissolves the compound when hot but not when cold. If solubility is too high even when cold, yield will be poor. If impurities have similar solubility profiles to the product, co-crystallization will occur, and purity will not improve.
-
Troubleshooting Steps:
-
Change the Primary Solvent: Since the compound is a salt, polar alcohols are a good starting point. If ethanol gives poor recovery, try a slightly less polar alcohol like isopropanol (2-propanol), which is often excellent for precipitating HCl salts.[4]
-
Introduce an Anti-Solvent: This is a highly effective technique. Dissolve your compound in a minimum amount of a hot polar solvent (e.g., methanol or ethanol). Then, slowly add a less polar "anti-solvent" (e.g., ethyl acetate, diethyl ether, or dichloromethane) until the solution becomes faintly cloudy.[5] Re-heat to clarify and then allow to cool slowly.
-
Control the Cooling Rate: Do not crash-cool the solution in an ice bath immediately. Slow cooling promotes the formation of larger, purer crystals.[3] Allow the flask to cool to room temperature first, then move it to a refrigerator, and finally to a freezer.
-
Seeding: If you have a small amount of pure crystal, adding a single seed crystal to the cooled, supersaturated solution can initiate crystallization.
-
Q5: I suspect non-basic impurities are present. How do I perform an effective acid-base extraction?
Acid-base extraction is a powerful method to separate your basic amine product from neutral or acidic impurities. The process hinges on switching the compound between its water-soluble salt form and its organic-soluble freebase form.[3]
Acid-Base Extraction Workflow
Caption: Step-by-step workflow for purification via acid-base extraction.
Q6: I need to use column chromatography for very stubborn impurities. What system should I use?
Standard silica gel chromatography can be challenging for highly basic amines due to strong, sometimes irreversible, binding to the acidic silica surface, which causes significant tailing of the product peak.[6][7]
-
Option 1: Modified Silica Gel Chromatography.
-
Stationary Phase: Standard silica gel.
-
Mobile Phase: Use a standard solvent system (e.g., Dichloromethane/Methanol) but add a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide (~0.5%) to the mobile phase. This deactivates the acidic sites on the silica, improving the peak shape and recovery.
-
-
Option 2: Reversed-Phase Chromatography.
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or trifluoroacetic acid (TFA) to ensure the amines are protonated and behave well chromatographically. This is a common method for HPLC analysis and can be scaled to preparative chromatography.[8]
-
-
Option 3: Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Rationale: HILIC is specifically designed for highly polar compounds that have little or no retention on reversed-phase columns.[8]
-
Stationary Phase: Polar (e.g., silica, cyano, or specialized HILIC phases).
-
Mobile Phase: High organic content (e.g., >80% acetonitrile) with a small amount of aqueous buffer. This is an excellent, though more specialized, option.
-
Section 3: Analytical & Purity Assessment FAQs
Q7: What is the best analytical method to confirm the purity of my final product?
A combination of methods provides the most complete picture:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reversed-phase method (C18 column) is typically used. Purity should be reported as area percent (Area%).
-
Nuclear Magnetic Resonance (1H NMR): Essential for confirming the chemical structure and identifying any residual solvents. The absence of unexpected signals is a good indicator of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Karl Fischer Titration: Specifically measures the water content, which is important for hygroscopic hydrochloride salts.
Q8: My 1H NMR spectrum looks perfectly clean, but my HPLC trace shows a significant impurity. Why the discrepancy?
This is a common and important observation.
-
Reason 1: Sensitivity. HPLC with a UV detector is often far more sensitive to small amounts of impurities than NMR, especially if the impurity has a strong UV chromophore.
-
Reason 2: Signal Overlap. Impurity signals in the NMR spectrum may be hidden under your product's signals or be indistinguishable from the baseline noise if the concentration is low.
Section 4: Standard Operating Protocols
Protocol 1: Optimized Recrystallization from Isopropanol/Ethyl Acetate
This protocol uses a solvent/anti-solvent system, which is highly effective for polar salts.
-
Dissolution: Place 1.0 g of the crude dihydrochloride salt into a clean Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of hot isopropanol (IPA) required to fully dissolve the solid. Start with ~5 mL and add more in 0.5 mL increments if needed, while heating to near boiling (~80°C).
-
Hot Filtration (Optional): If insoluble particulates are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Anti-Solvent Addition: While the IPA solution is still hot and stirring, slowly add ethyl acetate dropwise until the solution becomes persistently turbid (cloudy).
-
Clarification: Add a few drops of hot IPA to re-dissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in a 4°C refrigerator for several hours (or overnight) to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at 40-50°C, until a constant weight is achieved.
Protocol 2: Acid-Base Extraction and Salt Re-formation
This protocol is for removing neutral or acidic impurities.
-
Dissolution & Basification: Dissolve 1.0 g of the crude dihydrochloride salt in ~20 mL of deionized water. Cool the solution in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution dropwise with stirring until the pH of the solution is >12 (verify with pH paper). A milky precipitate or oil (the freebase) may form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 20 mL). The freebase will move into the organic layer.
-
Combine & Wash: Combine the organic layers. Wash the combined organic layer with saturated sodium chloride solution (brine) (1 x 20 mL) to remove residual water and inorganic base.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent.
-
Salt Formation: To the clear, dry organic solution, add a commercially available solution of 2.0 M HCl in diethyl ether. Add exactly two molar equivalents of HCl relative to your starting material. For example, if you started with 4 mmol of product, add 4 mL of the 2.0 M HCl solution.
-
Precipitation & Isolation: The pure dihydrochloride salt should precipitate as a white solid. Stir for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the solid with a small amount of diethyl ether and dry thoroughly under high vacuum. For ultimate purity, this solid can be subjected to the recrystallization protocol above.
References
-
IMSA Digital Commons. (n.d.). Exploring the Polarity of Amino Acids With Thin layer Chromatography. Available at: [Link]
-
Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Available at: [Link]
-
Scholars Crossing. (n.d.). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Available at: [Link]
-
ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Available at: [Link]
-
AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis. Available at: [Link]
-
University of Guelph. (n.d.). Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*. Available at: [Link]
-
MySkinRecipes. (n.d.). 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride. Available at: [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Available at: [Link]
-
YouTube. (2020). TLC Thin Layer Chromatography with amino acids | U4 | ATAR Chemistry QCE. Available at: [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Wikipedia. (n.d.). Piperidine. Available at: [Link]
Sources
- 1. 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride [myskinrecipes.com]
- 2. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]
- 3. designer-drug.com [designer-drug.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.imsa.edu [digitalcommons.imsa.edu]
- 7. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 8. azolifesciences.com [azolifesciences.com]
Technical Support Center: Optimizing Reaction Conditions for N-Methylation of Piperidines
Welcome to the technical support center for the N-methylation of piperidines. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of this common yet crucial transformation in synthetic chemistry. This resource is structured to help you not only execute these reactions but also to understand the underlying principles that govern their success. Whether you are a researcher in academia or a professional in drug development, this guide will serve as a valuable tool for optimizing your reaction conditions and troubleshooting any challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses some of the most common questions we receive regarding the N-methylation of piperidines.
What are the most common methods for N-methylation of piperidines?
The most prevalent methods for the N-methylation of piperidines include the Eschweiler-Clarke reaction, reductive amination using formaldehyde and a reducing agent, and direct alkylation with a methylating agent such as methyl iodide or dimethyl sulfate.[1][2] The choice of method depends on the substrate's functional group tolerance, the desired scale of the reaction, and the available reagents.
How do I choose the right methylating agent for my substrate?
The selection of a methylating agent is critical and should be based on the nucleophilicity of the piperidine nitrogen and the presence of other sensitive functional groups. For simple, robust piperidines, strong electrophiles like methyl iodide can be effective, though they carry a higher risk of quaternization.[2][3] For substrates with acid-sensitive groups, milder and more selective methods like the Eschweiler-Clarke reaction or its modern variations are preferable.[4][5] Dimethyl carbonate (DMC) is a greener and less toxic alternative, although it often requires higher temperatures.[6][7]
What are the advantages and disadvantages of the Eschweiler-Clarke reaction?
The primary advantage of the Eschweiler-Clarke reaction is that it is a reductive amination process that inherently avoids the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[8] It is also a cost-effective one-pot reaction. The main disadvantages are the often harsh reaction conditions (high temperatures) and the use of formic acid, which can be incompatible with acid-sensitive substrates.[9] However, modern modifications have been developed to address these limitations, such as using alternative reducing agents or solvent-free conditions.[1][10]
Can I use dimethyl carbonate for the N-methylation of piperidines? What are the typical conditions?
Yes, dimethyl carbonate (DMC) is a viable and environmentally friendly reagent for the N-methylation of piperidines.[6] The reaction is typically carried out without a solvent or catalyst at elevated temperatures, generally in the range of 110–170°C under atmospheric pressure.[6] For some substrates, a catalyst may be required to achieve good yields at lower temperatures.[11]
What is the risk of quaternization, and how can I avoid it?
Quaternization is the over-methylation of the piperidine nitrogen to form a quaternary ammonium salt. This is a common side reaction, especially when using highly reactive methylating agents like methyl iodide.[3][12] To avoid quaternization, you can:
-
Use a less reactive methylating agent.
-
Carefully control the stoichiometry of the methylating agent, avoiding a large excess.[2]
-
Employ a method like the Eschweiler-Clarke reaction, which is self-limiting and does not produce quaternary salts.
How does the stereochemistry of the piperidine ring affect N-methylation?
The stereochemistry of substituted piperidines can influence the rate and outcome of N-methylation. The approach of the methylating agent can be sterically hindered by substituents on the piperidine ring. For instance, axial substituents can impede the approach of the electrophile to the nitrogen lone pair, potentially favoring methylation from the equatorial face.[3] In some cases, the stereochemistry of the product can be controlled by the choice of reagents and reaction conditions.[12]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low to No Conversion of the Starting Piperidine
Potential Causes:
-
Insufficiently reactive methylating agent: The chosen methylating agent may not be electrophilic enough to react with a sterically hindered or electronically deactivated piperidine.
-
Inadequate reaction temperature: Many N-methylation reactions, especially those using less reactive reagents like dimethyl carbonate, require elevated temperatures to proceed at a reasonable rate.[6]
-
Poor choice of solvent: The solvent can significantly impact the reaction rate. For SN2 reactions with alkyl halides, polar aprotic solvents like acetonitrile or DMF are generally preferred.[2]
-
Presence of a competitive base: If your starting material is a salt (e.g., a hydrochloride salt), a base must be added to liberate the free amine for methylation.
Solutions & Protocol:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS.
-
Switch to a More Reactive Methylating Agent: If temperature elevation is not effective or desirable, consider a more potent methylating agent. For example, if dimethyl sulfate is giving low conversion, you might switch to methyl iodide.
-
Optimize the Solvent: If using a non-polar solvent, switch to a polar aprotic solvent like DMF or acetonitrile to better solvate the transition state.
-
Ensure the Piperidine is in its Free Base Form: If starting with a salt, add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture before adding the methylating agent.
Step-by-Step Protocol for Base-Mediated Methylation with Methyl Iodide:
-
Dissolve the piperidine hydrochloride salt (1.0 eq) in anhydrous acetonitrile.
-
Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add methyl iodide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Problem 2: Formation of a Quaternary Ammonium Salt (Over-methylation)
Potential Causes:
-
Excessive amount of methylating agent: Using a large excess of a reactive methylating agent like methyl iodide is a common cause of quaternization.[2]
-
Highly reactive methylating agent: Reagents like methyl triflate are extremely powerful and can lead to over-methylation even with careful stoichiometric control.
-
Prolonged reaction time: Leaving the reaction for an extended period after the formation of the tertiary amine can increase the likelihood of quaternization.
Solutions & Protocol:
-
Reduce the Stoichiometry of the Methylating Agent: Use a slight excess (1.05-1.1 equivalents) of the methylating agent. For very reactive substrates, you may even consider using a slight excess of the piperidine.
-
Slow Addition of the Methylating Agent: Adding the methylating agent slowly, for instance via a syringe pump, can help to maintain a low concentration of the electrophile and reduce over-methylation.[2]
-
Use a Less Reactive Methylating Agent: Consider switching from methyl iodide to dimethyl sulfate or dimethyl carbonate.
-
Employ the Eschweiler-Clarke Reaction: This method is an excellent choice to completely avoid quaternization.
Step-by-Step Protocol for Stoichiometrically Controlled N-Methylation:
-
Dissolve the piperidine (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) as a mild base.
-
Slowly add methyl iodide (1.05 eq) over 1 hour using a syringe pump at room temperature.
-
Monitor the reaction closely by TLC or LC-MS.
-
Once the desired product is formed and the starting material is consumed, quench the reaction immediately with water.
Problem 3: Incomplete Methylation (for primary piperidines, stopping at the secondary amine)
Potential Causes:
-
Insufficient equivalents of formaldehyde/formic acid in Eschweiler-Clarke: For the dimethylation of a primary amine, at least two equivalents of the methylating reagents are required.
-
Steric hindrance: A bulky substituent on the piperidine ring might allow for the first methylation but sterically hinder the second.
Solutions & Protocol:
-
Increase the Equivalents of Reagents: In an Eschweiler-Clarke reaction, ensure you are using a sufficient excess of both formaldehyde and formic acid. A molar ratio of amine to formaldehyde to formic acid of 1:3:3 is a good starting point.
-
Increase Reaction Temperature and Time: Driving the reaction to completion may require more forcing conditions.
-
Two-Step Methylation: If steric hindrance is a significant issue, consider a two-step approach. First, perform a mono-methylation, purify the secondary amine, and then subject it to a second methylation under more forcing conditions or with a different, more potent methylating agent.
Problem 4: Complex Reaction Mixture with Multiple Byproducts
Potential Causes:
-
Reaction temperature is too high: Excessive heat can lead to decomposition of the starting material, reagents, or product.
-
Presence of other nucleophilic functional groups: Other nucleophiles in the molecule (e.g., hydroxyl, thiol groups) can compete with the piperidine nitrogen for methylation.
-
Side reactions of the methylating agent: Some methylating agents can undergo elimination or other side reactions under certain conditions.
Solutions & Protocol:
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Protect Competing Functional Groups: If your substrate contains other nucleophilic groups, consider protecting them before performing the N-methylation.
-
Choose a More Selective Methylating Agent: The Eschweiler-Clarke reaction is often more selective for amines in the presence of other nucleophiles.
Problem 5: Difficulty in Product Purification
Potential Causes:
-
Similar polarity of starting material and product: The starting secondary piperidine and the product tertiary amine often have very similar polarities, making chromatographic separation challenging.
-
Formation of salts: The product may form salts with acidic byproducts, altering its solubility and chromatographic behavior.
-
Residual high-boiling solvent: Solvents like DMF can be difficult to remove completely.
Solutions & Protocol:
-
Acid/Base Extraction: Exploit the basicity of the amines. Extract the crude reaction mixture with a dilute acid (e.g., 1M HCl) to pull the amines into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract the free amines back into an organic solvent.
-
Salt Precipitation: If the product is a free base, you can often precipitate it as a hydrochloride salt by bubbling HCl gas through a solution of the product in an appropriate solvent (e.g., diethyl ether).
-
Azeotropic Removal of Solvent: For high-boiling solvents like DMF, co-evaporation with a lower-boiling solvent like toluene under reduced pressure can aid in its removal.
Part 3: Experimental Protocols & Data
This section provides detailed protocols for common N-methylation methods and comparative data to aid in your experimental design.
Protocol 1: Classical Eschweiler-Clarke N-Methylation of a Secondary Piperidine
-
To a round-bottom flask, add the secondary piperidine (1.0 eq).
-
Add formic acid (2.0 eq) and cool the mixture to 0°C in an ice bath.
-
Slowly add an aqueous solution of formaldehyde (37 wt. %, 2.0 eq).
-
Heat the reaction mixture to 80-100°C and stir for 4-16 hours, monitoring by TLC or LC-MS.[13]
-
Cool the reaction mixture to room temperature and carefully basify with a saturated solution of sodium bicarbonate until the evolution of CO2 ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylated piperidine.
Protocol 2: N-Methylation using Methyl Iodide
-
Dissolve the secondary piperidine (1.0 eq) in anhydrous acetonitrile (or DMF).
-
Add potassium carbonate (K2CO3, 2.0 eq) as the base.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add methyl iodide (1.1 eq) dropwise.
-
Stir the reaction at room temperature overnight, or gently heat to 40-50°C if the reaction is sluggish.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or acid/base extraction.
Table 1: Comparison of Common Methylating Agents for Piperidines
| Methylating Agent | Typical Conditions | Advantages | Disadvantages |
| Methyl Iodide (MeI) | K2CO3, MeCN or DMF, RT-50°C[2] | High reactivity, good yields. | High risk of quaternization, toxic and volatile.[14][15] |
| Dimethyl Sulfate (DMS) | K2CO3, Acetone or MeCN, RT-reflux | Less volatile than MeI, cost-effective. | Highly toxic, risk of quaternization. |
| Formaldehyde/Formic Acid (Eschweiler-Clarke) | 80-100°C, neat or in H2O | No quaternization, inexpensive.[8] | Harsh acidic conditions, high temperatures. |
| Formaldehyde/NaBH3CN | MeOH or MeCN, pH 6-7, RT | Milder conditions than classical E-C. | Use of toxic cyanide reagent. |
| Dimethyl Carbonate (DMC) | Neat, 110-170°C[6] | Green, low toxicity.[7] | High temperatures required, sometimes sluggish. |
Table 2: Typical Conditions for Eschweiler-Clarke Reaction Variants
| Reducing Agent | Solvent | Temperature | Key Features |
| Formic Acid | Water or Neat | 80-100°C | Classical method, inexpensive. |
| Sodium Cyanoborohydride | Methanol | Room Temp | Milder conditions, good for sensitive substrates.[1] |
| Paraformaldehyde/Oxalic Acid | Solvent-free | 100-120°C | Avoids aqueous formalin and concentrated formic acid.[10] |
| Formaldehyde alone | Acetonitrile | High Temp | Simplified, acid-free conditions for secondary amines.[4][5] |
Part 4: Mechanistic Insights & Visualizations
Understanding the underlying mechanisms is key to effective troubleshooting and optimization.
Diagram 1: Mechanism of the Eschweiler-Clarke Reaction
Caption: Troubleshooting workflow for low reaction yield.
Diagram 3: Competing Reactions: N-Methylation vs. Quaternization
Caption: N-Methylation versus quaternization side reaction.
Part 5: References
-
Benchchem. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Benchchem. Accessed January 20, 2026.
-
Duke, P., et al. (1973). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry, 51(2), 171-180.
-
MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5789.
-
Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580-3584.
-
Wikipedia. Eschweiler–Clarke reaction. Wikipedia. Accessed January 20, 2026.
-
Rosenau, T., et al. (2011). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Green Chemistry, 13(3), 459-462.
-
Chen, H. R. (2007). The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. Globe Thesis.
-
Al-Haded, A., et al. (2022). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Chemistry – A European Journal, 28(69), e202202476.
-
ResearchGate. The proposed mechanism for the preparation of N-methyl imines in the presence of TMDP. ResearchGate. Accessed January 20, 2026.
-
CN105801452A. Synthetic method of N-methylpiperidine. Google Patents.
-
Shulgin, V. F., et al. (2009). N-Methylation of Nitrogen-Containing Heterocycles with Dimethyl Carbonate. Russian Journal of General Chemistry, 79(10), 2235-2238.
-
US3154552A. Methylation of piperazines. Google Patents.
-
ResearchGate. Procedure for N-alkylation of Piperidine?. ResearchGate. Accessed January 20, 2026.
-
Chusov, D., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580-3584.
-
EP0429996A2. Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent. Google Patents.
-
YouTube. Eschweiler-Clarke Reaction. YouTube.
-
National Center for Biotechnology Information. Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information.
-
ResearchGate. Diastereoselective N-quaternization of piperidines. ResearchGate. Accessed January 20, 2026.
-
Foley, D. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7977-7985.
-
Beller, M., et al. (2017). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 7(21), 5224-5229.
-
YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube.
-
Wikipedia. 1-Methylpiperidine. Wikipedia. Accessed January 20, 2026.
-
White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online.
-
ChemicalBook. N-Methylpiperidine synthesis. ChemicalBook.
-
Fiveable. N-methylpiperidine Definition. Fiveable.
-
Selva, M., et al. (2003). Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y. Tetrahedron Letters, 44(3), 557-560.
-
CymitQuimica. CAS 626-67-5: N-Methylpiperidine. CymitQuimica.
-
Zhang, Y., et al. (2021). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. ACS Omega, 6(48), 32093-32107.
-
Reddit. Methylation using iodomethane. Reddit.
-
EP1276721B1. Methylation of indole compounds using dimethyl carbonate. Google Patents.
-
National Center for Biotechnology Information. N-Methylpiperidine. PubChem.
-
National Center for Biotechnology Information. Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. PubMed Central.
-
ChemRxiv. A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv.
-
Reddit. Working safe with methyliodide (MeI), precautions, deactivation, safety equipment. Reddit.
-
ResearchGate. Quaternization of n-methyl-piperidine. ResearchGate.
-
MDPI. The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. MDPI.
-
Iorio, M. A., & Chiavarelli, S. (1969). Studies on 4-phenylpiperidine Series. IX. The Stereochemistry of the Quaternization of Some N-alkyl-4-phenyl-4-formylpiperidines. Tetrahedron, 25(21), 5235-5243.
-
University of Southampton. A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. ePrints Soton.
-
Kumar, D., et al. (2024). Sustainable C-H Methylation Employing Dimethyl Carbonate. The Journal of Organic Chemistry, 89(20), 14679-14694.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
Technical Support Center: A Troubleshooting Guide for Piperidine Derivative Synthesis
Welcome to the Technical Support Center for Piperidine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of this critical heterocyclic scaffold. Piperidine and its derivatives are foundational structural motifs in a vast array of pharmaceuticals and specialty materials, making robust and reproducible synthetic strategies paramount.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of piperidine derivatives, offering insights into potential causes and actionable solutions.
Issue 1: Low or No Product Yield in N-Alkylation Reactions
The N-alkylation of piperidines is a fundamental transformation, yet it is often plagued by low yields. Understanding the interplay of reagents and conditions is key to optimizing this reaction.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Low Reactivity of Alkylating Agent | Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides.[2] Consider switching to a more reactive alkyl halide. For less reactive agents, increasing the reaction temperature may be necessary.[2] |
| Steric Hindrance | Bulky substituents on either the piperidine ring or the alkylating agent can significantly slow down the reaction.[3] In such cases, increasing the reaction temperature or prolonged reaction times might be beneficial. If these adjustments are ineffective, exploring an alternative synthetic route may be necessary.[3] |
| Inappropriate Solvent Choice | The choice of solvent can dramatically impact reaction rates. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can help to solvate the transition state.[3] |
| Formation of Quaternary Ammonium Salt | Over-alkylation can occur, leading to the formation of a quaternary ammonium salt, which reduces the yield of the desired tertiary amine.[4] To mitigate this, use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[4] Slow addition of the alkylating agent using a syringe pump is also highly recommended to maintain a low concentration and favor mono-alkylation.[4][5] |
Experimental Protocol: N-Alkylation of Piperidine with an Alkyl Halide [4][5]
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine derivative (1.1 equivalents) and anhydrous acetonitrile to create a 0.1 M solution.
-
Add a suitable base, such as potassium carbonate (K₂CO₃), at 1.5-2.0 equivalents.
-
Commence stirring the solution at room temperature.
-
Slowly add the alkyl halide (1.0 equivalent) to the stirred solution over several hours, ideally with a syringe pump.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the insoluble base.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.
Issue 2: Challenges in Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of pyridines is an atom-economical method for piperidine synthesis.[6] However, the aromaticity of the pyridine ring and potential catalyst poisoning can present significant hurdles.[6]
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Catalyst Poisoning | The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison.[6][7] To circumvent this, consider using an acidic additive like glacial acetic acid to protonate the pyridine ring, which facilitates the reduction.[6] Rhodium-based catalysts are often reported to be less prone to C-N bond cleavage.[8] |
| Incomplete Reaction | The presence of partially hydrogenated intermediates, such as tetrahydropyridine, indicates an incomplete reaction.[8] This could be due to insufficient reaction time, inadequate catalyst loading, or catalyst deactivation.[8] Increasing the reaction time or catalyst loading can be effective.[8] |
| Over-reduction | Over-reduction can lead to the hydrogenolysis of the C-N bond in the piperidine ring, resulting in ring-opened byproducts like pentylamines.[8] This issue can be minimized by careful selection of the catalyst and optimization of reaction conditions. Lower temperatures generally favor the desired hydrogenation over C-N bond cleavage.[8] |
| Poor Stereoselectivity | For substituted pyridines, achieving the desired stereoisomer can be challenging. The choice of catalyst and reaction conditions, such as pressure, can influence the stereochemical outcome. For instance, increasing pressure has been shown to improve the cis:trans ratio in some cases.[9] |
Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂ [9]
-
In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Add Platinum(IV) oxide (PtO₂, Adams' catalyst), typically at 1-5 mol%.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[9]
-
Stir the reaction mixture at room temperature or a slightly elevated temperature for the required duration (typically 4-24 hours).[9] Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, cool the reactor and carefully vent the hydrogen, followed by purging with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.[9]
-
Concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation or crystallization.[9]
Issue 3: Low Diastereoselectivity in the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for constructing the piperidine ring, but achieving high diastereoselectivity can be a significant challenge.[10]
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Reaction Temperature | Higher temperatures can lead to a decrease in selectivity by providing enough energy to form the less stable diastereomer.[10] Screening a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) can favor the kinetically controlled product.[10] |
| Acid Catalyst | The choice and concentration of the acid catalyst can influence the geometry of the iminium ion intermediate and the transition state of the cyclization, thereby affecting diastereoselectivity.[10][11] It is advisable to screen different Brønsted acids (e.g., trifluoroacetic acid (TFA), HCl) or Lewis acids (e.g., BF₃·OEt₂).[10] |
| Solvent Effects | The polarity and coordinating ability of the solvent can impact the stability of the different transition states.[10] Experiment with a variety of solvents, such as toluene, dichloromethane, or acetonitrile, to find the optimal medium for the desired stereochemical outcome.[10] |
| Kinetic vs. Thermodynamic Control | The cis product is often the kinetic product, formed more rapidly at lower temperatures, while the trans product is typically the more stable thermodynamic product, favored at higher temperatures and longer reaction times.[10] To favor the kinetic product, lower the reaction temperature and use a strong Brønsted acid like TFA. Conversely, to favor the thermodynamic product, increase the reaction temperature and/or prolong the reaction time.[10] |
Logical Workflow for Troubleshooting Low Diastereoselectivity in Pictet-Spengler Reactions
Caption: Troubleshooting workflow for low diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: My purified piperidine derivative has a yellow tint. What is the cause and how can I remove it?
A yellow discoloration in piperidine is typically due to oxidation products.[9] While this may not be detrimental for all applications, for high-purity requirements, purification is recommended. The most effective method for removing these colored impurities is distillation.[3][9] To prevent future discoloration, store the purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[9]
Q2: I'm having difficulty separating piperidine from a pyridine impurity by distillation. Why is this happening?
Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[9] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[9] To overcome this, selective salt formation is a highly effective method. Piperidine reacts with carbon dioxide (CO₂) to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[1][9]
Q3: I am observing the formation of a quaternary ammonium salt as a major byproduct in my N-alkylation reaction. How can I prevent this?
The formation of a quaternary ammonium salt is due to over-alkylation.[4] This occurs when the initially formed tertiary amine undergoes a second alkylation. To prevent this, it is crucial to control the stoichiometry of the reactants. Use a slight excess of the piperidine derivative (1.1-1.2 equivalents) relative to the alkylating agent.[4] Additionally, the slow addition of the alkylating agent, for example, using a syringe pump, will maintain a low concentration of the alkylating agent and favor the desired mono-alkylation.[4] An alternative approach is to use reductive amination, which avoids the formation of quaternary ammonium salts.[4]
Q4: My HPLC analysis of a piperidine derivative shows significant peak tailing. How can I improve the peak shape?
The basic nature of the piperidine nitrogen can lead to interactions with residual silanols on C18 columns, causing peak tailing.[12] Adding a competitive base, such as a small amount of triethylamine (TEA) or diethylamine (DEA), to the mobile phase can mitigate these interactions.[12] Alternatively, adjusting the pH of the mobile phase with an acid like trifluoroacetic acid (TFA) or formic acid can protonate the piperidine, leading to a single, sharper peak.[12]
Q5: Do I need to protect the piperidine nitrogen during synthesis?
Protecting the piperidine nitrogen is often a necessary strategy, especially when using reagents that can react with the basic piperidine nitrogen.[9] The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, temporarily blocks the reactivity of the nitrogen atom, ensuring that the desired reaction proceeds cleanly at another position on the molecule.[13]
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- BenchChem. (2025). Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis.
- BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
- BenchChem. (2025).
- BenchChem. (n.d.).
- ResearchGate. (n.d.). Construction of highly functionalized piperidines by stepwise...
- BenchChem. (n.d.).
- BenchChem. (n.d.). Minimizing side reactions in the Pictet-Spengler synthesis of piperidines.
- BenchChem. (n.d.). Common side reactions and byproducts in 2-Piperidinol synthesis.
- BenchChem. (2025).
- DTIC. (2025). Piperidine Synthesis.
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- MDPI. (n.d.).
- MDPI. (n.d.).
- ACS Publications. (2025).
- Royal Society of Chemistry. (2024).
- Google Patents. (n.d.).
- BenchChem. (2025).
- Taylor & Francis Online. (2020). Multicomponent synthesis of highly functionalized piperidines.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Optimization of the conditions for the reaction of 1 with piperidine a.
- BenchChem. (2025). Optimizing reaction conditions for phenylethynyl piperidine synthesis.
- Labiotech.eu. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
- YouTube. (2024).
- Nature. (2022).
- BenchChem. (n.d.).
- National Institutes of Health. (n.d.). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition.
- ResearchGate. (2017).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Wiley Online Library. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.
- ResearchGate. (2014).
- ScienceMadness Discussion Board. (2005). Synthesis of piperdine.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- ResearchGate. (2025).
- YouTube. (2023). Making Piperidine to piss off my FBI Agent.
- ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Amino-Piperidine Derivatives
Welcome to the Technical Support Center for the synthesis of 4-amino-piperidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical structural motif, which is a cornerstone in numerous pharmaceuticals.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common synthetic challenges and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 4-amino-piperidine derivatives?
The most prevalent and versatile method is the reductive amination of a 4-piperidone precursor (like N-Boc-4-piperidone) with a primary or secondary amine.[3][4] This method is widely used due to the commercial availability of starting materials and its operational simplicity.[5] Other significant routes include the Buchwald-Hartwig amination for coupling amines with aryl halides attached to the piperidine ring, and multi-step sequences involving key transformations like the Curtius rearrangement starting from isonipecotate derivatives.[6][7]
Q2: My overall yield is consistently low. What are the first things I should check?
Low yield is a common issue that can often be resolved by systematically checking a few key parameters:
-
Purity of Starting Materials: Ensure your piperidone, amine, and solvents are pure and anhydrous. Borohydride-based reducing agents are particularly sensitive to moisture.[8]
-
Reaction pH: For reductive aminations, the initial formation of the imine/iminium ion is a pH-dependent equilibrium. The reaction is typically most efficient under mildly acidic conditions (pH 5-6) to facilitate imine formation without decomposing the reducing agent.[8]
-
Choice of Reducing Agent: The reducing agent's selectivity is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice as it selectively reduces the iminium ion in the presence of the starting aldehyde or ketone, minimizing side reactions.[3][8]
-
Reaction Temperature and Time: Ensure the reaction is running at an optimal temperature. While some reductive aminations proceed well at room temperature, others may require gentle heating. Monitor the reaction by TLC or LCMS to determine the optimal reaction time and avoid decomposition.
Q3: How do I choose the right nitrogen protecting group strategy?
Protecting group strategy is crucial, especially in multi-step syntheses.[9] The choice depends on the stability required for subsequent reaction steps.
-
tert-Butoxycarbonyl (Boc): This is the most common protecting group for the piperidine nitrogen. It is stable to a wide range of reaction conditions but is easily removed with strong acids like trifluoroacetic acid (TFA) or HCl in dioxane.[10][11]
-
Carboxybenzyl (Cbz): Stable to acidic conditions, Cbz is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which can be advantageous if other functional groups in the molecule are acid-sensitive.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): This group is base-labile and is removed with piperidine in DMF.[11] It is often used in orthogonal protection schemes where Boc or Cbz groups need to remain intact.[11]
Q4: What are the best methods for purifying 4-amino-piperidine derivatives?
Purification can be challenging due to the basicity and polarity of these compounds.
-
Column Chromatography: This is the most common method. Use of a solvent system containing a small amount of base (e.g., 1-2% triethylamine or ammonium hydroxide in your mobile phase) can prevent peak tailing on silica gel.
-
Recrystallization: If your product is a solid, recrystallization is a cost-effective and scalable method to achieve high purity.[12]
-
Acid-Base Extraction: You can often perform a preliminary purification by dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. After washing the organic layer to remove neutral impurities, the aqueous layer is basified (e.g., with NaOH) and the product is re-extracted into an organic solvent.
Troubleshooting Guides
Guide 1: Poor Yield in Reductive Amination
Problem: The reductive amination of my 4-piperidone precursor is resulting in low conversion or a low yield of the desired 4-amino-piperidine derivative.
Logical Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield.
Potential Causes & Detailed Solutions
-
Cause 1: Inefficient Iminium Ion Formation
-
Explanation: The reaction's first step is a reversible, acid-catalyzed equilibrium between the ketone/aldehyde and the amine to form an iminium ion. If the conditions are not optimal, this equilibrium may lie on the side of the starting materials.[8]
-
Solution:
-
pH Adjustment: Add a catalytic amount of a weak acid, like acetic acid (AcOH), to the reaction mixture. This protonates the carbonyl oxygen, making it more electrophilic and accelerating imine formation.[3]
-
Water Removal: The formation of the imine releases water. Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium toward the iminium ion. Alternatively, performing the reaction in a solvent like toluene with a Dean-Stark trap can be effective for stubborn cases.
-
-
-
Cause 2: Inappropriate Choice or Decomposition of Reducing Agent
-
Explanation: Not all borohydride reagents are equal. Sodium borohydride (NaBH₄) can reduce the starting ketone, while sodium cyanoborohydride (NaBH₃CN) is effective but highly toxic.[8] All borohydride reagents are sensitive to moisture and highly acidic conditions.
-
Solution:
-
Switch to STAB: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most reductive aminations. It is mild, moisture-tolerant (relative to NaBH₄), and highly selective for the iminium ion over ketones or aldehydes.[3][8]
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents, especially if using NaBH₄ or NaBH₃CN.[8]
-
Staged Addition: Consider a two-step, one-pot procedure. First, stir the ketone and amine with acetic acid for 1-2 hours to pre-form the iminium ion, then add the reducing agent.
-
-
-
Cause 3: Competing Side Reactions
-
Explanation: The primary side reaction is the reduction of the starting ketone by the hydride reagent, leading to a 4-hydroxy-piperidine byproduct. Another common issue is over-alkylation, where the newly formed secondary amine product reacts with another molecule of the ketone, leading to a tertiary amine impurity.[13]
-
Solution:
-
Selective Reagent: As mentioned, using STAB minimizes the reduction of the starting ketone.[8]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the ketone is fully consumed.
-
Tandem Protection: To prevent over-alkylation when synthesizing a secondary amine, you can add Di-tert-butyl dicarbonate ((Boc)₂O) to the reaction. This traps the secondary amine product as its N-Boc derivative in situ, preventing it from reacting further.[13]
-
-
Comparative Table of Common Reducing Agents
| Reducing Agent | Abbreviation | Typical Conditions | Pros | Cons |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | AcOH (cat.), CH₂Cl₂ or DCE, RT | Mild, highly selective for imines/iminium ions, tolerant of mild acid.[3] | More expensive, higher molecular weight. |
| Sodium Cyanoborohydride | NaBH₃CN | pH 5-6, MeOH | Selective for imines at acidic pH. | Highly toxic (releases HCN gas below pH 4), moisture-sensitive.[8] |
| Sodium Borohydride | NaBH₄ | MeOH, RT | Inexpensive, readily available. | Can reduce starting ketone/aldehyde, requires careful pH control.[8] |
Guide 2: Challenges with Protecting Groups
Problem: I am experiencing incomplete deprotection of my N-Boc group, or the deprotection is causing side reactions.
Potential Causes & Detailed Solutions
-
Cause 1: Incomplete Boc Deprotection
-
Explanation: The Boc group is typically removed with strong acid. Incomplete removal can occur if the acid is not strong enough, the reaction time is too short, or if the substrate is particularly sterically hindered.
-
Solution:
-
Increase Acid Concentration/Time: Use a higher concentration of acid (e.g., 4M HCl in dioxane or neat TFA) and extend the reaction time. Monitor by TLC/LCMS until all the starting material is consumed.[10]
-
Add a Scavenger: During deprotection, the released tert-butyl cation can re-alkylate electron-rich functional groups (like tryptophan or methionine residues in peptides). Adding a scavenger like triisopropylsilane (TIS) or anisole can trap this cation.
-
-
-
Cause 2: Side Reactions During Fmoc Deprotection
-
Explanation: The standard reagent for Fmoc removal is a solution of piperidine in DMF.[14] The dibenzofulvene byproduct generated during this process can form adducts with other nucleophiles if not effectively scavenged by piperidine.
-
Solution:
-
Optimize Reagent Concentration: Ensure you are using a sufficient concentration of piperidine (typically 20% v/v in DMF) to efficiently trap the dibenzofulvene byproduct.[11]
-
Consider Alternative Bases: For sensitive substrates, other bases like 4-methylpiperidine or piperazine can be used, which may minimize certain side reactions like aspartimide formation in peptide synthesis.[14]
-
-
Guide 3: Purification Difficulties
Problem: My final 4-amino-piperidine product is difficult to purify by column chromatography, showing significant peak tailing.
Potential Causes & Detailed Solutions
-
Cause 1: Interaction with Acidic Silica Gel
-
Explanation: The basic nitrogen atoms in your product (both the piperidine ring nitrogen and the 4-amino group, if unprotected) can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to broad, tailing peaks and poor separation.
-
Solution:
-
Basic Modifier in Eluent: Add a small amount of a volatile base to your mobile phase. Typically, 1-2% triethylamine (Et₃N) or 1% ammonium hydroxide (NH₄OH) is sufficient to neutralize the acidic sites on the silica and dramatically improve peak shape.
-
Use Neutral or Basic Alumina: For very basic compounds, switching the stationary phase from silica gel to neutral or basic alumina can be an effective alternative.
-
Protect the Amines: If possible, purify the compound with the amines protected (e.g., as their Boc derivatives). Protected amines are less basic and generally behave much better during chromatography. The protecting group can be removed after purification.
-
-
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using STAB
This protocol describes the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate from N-Boc-4-piperidone and aniline.[3]
Reaction Workflow
Caption: Workflow for a typical reductive amination.
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and dichloromethane (DCM, approx. 0.2 M).
-
Iminium Formation: Add glacial acetic acid (1.0 eq) to the mixture and stir at room temperature for 1 hour.
-
Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours or until completion as monitored by TLC or LCMS.
-
Workup: Carefully quench the reaction by adding 2M aqueous NaOH solution and stir vigorously for 1 hour. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient containing 1% Et₃N) to yield the pure product.
References
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry.
-
Piperidine Definition - Organic Chemistry II Key Term. Fiveable.
-
Technical Support Center: Chiral Synthesis of Aminopiperidines. Benchchem.
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.
-
Method for preparing 4-Boc-aminopiperidine. Google Patents.
-
Improving yield and enantioselectivity in aminopiperidine synthesis. Benchchem.
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center.
-
Synthesis of N-Substituted piperidines from piperidone. ResearchGate.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Creative Peptides.
-
Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing).
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.
-
Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide. Benchchem.
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
-
Buchwald–Hartwig amination. Wikipedia.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
-
Protecting group. Wikipedia.
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
-
Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate.
-
How to remove excess 4-amino piperidine from reaction medium? ResearchGate.
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate.
-
Synthesis of N-Boc 4-piperidone. ChemicalBook.
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications.
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH.
-
Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate.
-
4-Aminopiperidine: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. Acme Synthetic Chemicals.
-
Piperidine Synthesis. Defense Technical Information Center.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride in Solution
Introduction: Welcome to the technical support guide for 2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. While specific public stability data for this molecule is limited, this guide synthesizes established principles of pharmaceutical stability testing and data from structurally related piperidine and amino-ethanol compounds to provide a robust framework for your experiments.[1][2] As a dihydrochloride salt, the compound is formulated to enhance aqueous solubility, but its inherent structure, featuring secondary and tertiary amine functionalities as well as a primary alcohol, presents potential stability challenges.[3] This guide will equip you with the knowledge to anticipate, troubleshoot, and proactively manage these challenges to ensure the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of this compound solutions.
Q1: What is the primary purpose of the dihydrochloride salt form and how does it affect initial handling?
A1: The dihydrochloride salt form significantly enhances the aqueous solubility of the parent molecule, which contains basic amine functionalities.[3] By protonating the nitrogen atoms in the piperidine ring and the methyl-amino group, the salt becomes much more polar and readily dissolves in water and polar protic solvents. This is a crucial feature for preparing aqueous stock solutions for biological assays. The pKa of a protonated piperidine ring is approximately 11.2, meaning it will be in its charged, water-soluble form in acidic to neutral solutions.[4]
Q2: What are the recommended solvents for preparing stock and working solutions?
A2: The choice of solvent is critical and depends on the experimental requirements and desired pH.
-
Aqueous Buffers (Recommended for most biological applications): Due to the dihydrochloride form, the compound exhibits excellent solubility in aqueous systems.[3] Using a buffered solution (e.g., PBS, MES, HEPES) at a pH between 4 and 7 is highly recommended to maintain a consistent pH and prevent degradation that can occur under strongly acidic or basic conditions.[4] The pH of the solution will dictate the protonation state of the amine groups, influencing both solubility and stability.
-
Organic Solvents: For applications requiring organic solvents, polar protic solvents like ethanol and methanol are suitable.[1][3] The free base form of the compound would be more soluble in less polar organic solvents.[4] However, be aware that dissolving the dihydrochloride salt in a non-buffered organic solvent may result in an acidic solution.
Q3: What are the ideal storage conditions for solutions of this compound?
A3: Based on the general stability of related piperidine and amino-ethanol compounds, the following storage conditions are recommended to minimize degradation:
-
Temperature: Store aqueous stock solutions at -20°C or -80°C for long-term storage. For short-term storage (1-2 weeks), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.[5]
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Piperidine derivatives can be susceptible to photodegradation.[6][7]
-
Atmosphere: For maximum stability, especially if the solution will be stored for an extended period, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing. This minimizes the risk of oxidation. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and contamination.[1]
Q4: Which functional groups on the molecule are most susceptible to degradation?
A4: The chemical reactivity of 2-(Methyl-piperidin-4-yl-amino)-ethanol is primarily influenced by its key functional groups:[3]
-
Amino Groups (Secondary and Tertiary): The nitrogen atoms are susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products. This process can be accelerated by the presence of metal ions or exposure to atmospheric oxygen.
-
Hydroxyl Group (-OH): The primary alcohol is susceptible to oxidation (forming an aldehyde or carboxylic acid) and can participate in esterification or etherification reactions if compatible reactants are present in the formulation.[3]
Section 2: Troubleshooting Guide: Investigating Solution Instability
This section provides a logical workflow and actionable steps for when you encounter problems such as loss of activity, appearance of unknown peaks in analytical runs, or other signs of compound degradation.
Scenario: You are observing inconsistent results or a time-dependent loss of compound potency in your assay.
This is a classic indicator of solution instability. The following diagnostic workflow will help you identify the root cause.
Troubleshooting Workflow Diagram
Caption: Diagnostic workflow for troubleshooting solution instability.
Issue 1: Suspected pH-Mediated Hydrolysis or Degradation
Causality: The stability of compounds with amine and hydroxyl groups can be highly pH-dependent. Extreme pH values can catalyze hydrolytic degradation or other rearrangements. Although this specific molecule lacks classically labile groups like esters or amides, pH extremes can still promote unwanted reactions. The purpose of this test is to determine if your solution's pH is drifting into an unstable range.
Experimental Protocol: pH Stress Test
-
Prepare Solutions: Prepare three separate solutions of your compound (~1 mg/mL) in the following aqueous buffers:
-
Acidic Condition: 0.1 M HCl (pH 1)
-
Neutral Condition: pH 7.4 Buffer (e.g., PBS)
-
Basic Condition: 0.1 M NaOH (pH 13)
-
-
Incubation: Incubate all three solutions, protected from light, at a moderately elevated temperature (e.g., 40-50°C) alongside a control sample stored at 4°C.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 6, 12, and 24 hours), take an aliquot from each solution. Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a suitable stability-indicating method, such as HPLC-UV. Compare the peak area of the parent compound to the t=0 sample and look for the appearance of new peaks (degradants).
-
Interpretation: Significant degradation in the acidic or basic samples compared to the neutral and control samples confirms a pH-liability. This indicates the need to use a robust buffering system for your experiments.
Issue 2: Suspected Oxidative Degradation
Causality: The secondary and tertiary amine centers are potential sites for oxidation, a process often accelerated by trace metals, heat, or light. This test intentionally exposes the compound to an oxidative agent to see if it is susceptible.
Experimental Protocol: Oxidative Stress Test
-
Prepare Solution: Dissolve your compound in a water/acetonitrile mixture to a concentration of ~1 mg/mL.
-
Stress Application: Add a small volume of 3% hydrogen peroxide (H₂O₂) to the solution. A common starting point is to have a final H₂O₂ concentration of 0.1-1%.
-
Incubation: Incubate the solution at room temperature, protected from light.
-
Time-Point Analysis: Analyze the solution at regular intervals (e.g., 0, 1, 4, 8, and 24 hours) by HPLC-UV.
-
Interpretation: A rapid decrease in the parent peak area and the emergence of one or more new peaks indicates a susceptibility to oxidation. If this occurs, take precautions such as using de-gassed solvents, storing solutions under an inert atmosphere, or including antioxidants (if compatible with your assay).
Section 3: Proactive Stability Assessment: A Forced Degradation Study Primer
For comprehensive characterization, a forced degradation (or stress testing) study is essential.[6][8] This involves intentionally exposing the drug substance to harsh conditions to identify likely degradation products and pathways, which is a key step in developing a stability-indicating analytical method.[9]
Forced Degradation Experimental Workflow
Caption: General workflow for a forced degradation study.
Table 1: Recommended Conditions for Forced Degradation
| Stress Type | Condition | Typical Duration | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 M to 1 M HCl at 40-60°C | 24 - 72 hours | Tests stability in acidic environments. The piperidine nitrogens will be fully protonated.[8][10] |
| Base Hydrolysis | 0.1 M to 1 M NaOH at 40-60°C | 24 - 72 hours | Tests stability in basic environments, where the compound is in its free base form.[4][8][10] |
| Oxidation | 3% H₂O₂ at Room Temp | 8 - 24 hours | Identifies susceptibility of amine and alcohol groups to oxidation.[6][10] |
| Thermal | Solution at 60-80°C | 48 - 96 hours | Evaluates the intrinsic thermal stability of the molecule in solution.[6][8] |
| Photolytic | ICH Q1B compliant light source | Per guideline | Assesses degradation upon exposure to UV and visible light, relevant for handling and storage.[6] |
General Protocol: Forced Degradation Study
This protocol provides a framework; concentrations and durations should be adjusted to achieve a target degradation of 5-20%.[8]
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Stress Application: Aliquot the stock solution into separate, clearly labeled amber glass vials. Add the respective stressor (HCl, NaOH, or H₂O₂) to the appropriate vials to achieve the final concentrations listed in Table 1. For thermal and photolytic studies, no chemical stressor is added.
-
Incubation: Place the vials under the specified temperature and/or light conditions. Include a control sample (stock solution with no stressor) kept at -20°C.
-
Sampling and Quenching: At each time point, withdraw an aliquot. For the acid and base hydrolysis samples, immediately neutralize them with an equimolar amount of base or acid, respectively, to stop the degradation reaction. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to help identify the mass of potential degradation products.[11]
-
Data Evaluation: Calculate the percentage of degradation for the parent compound under each condition. Characterize the retention times and, if possible, the structures of any significant degradants. This information is invaluable for developing formulations and defining handling procedures.[8]
References
- Smolecule. (2023, August 16). 2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride.
- Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- Jubilant Ingrevia. Piperidine-2-ethanol Safety Data Sheet.
- Shinde, et al. (2016, December 14). Forced degradation studies. MedCrave online.
- Kovacs, B. (2014, September 2). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
- Coriolis Pharma. Forced Degradation Studies.
- Ali, H., et al. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics.
- BLDpharm. 2-(Methyl(piperidin-4-ylmethyl)amino)ethanol dihydrochloride.
- BenchChem. Addressing poor solubility of piperidine derivatives in reactions.
- Sigma-Aldrich. 2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride AldrichCPR.
- ResearchGate. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF.
- Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
- Sigma-Aldrich. 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride.
- PubMed. (2011, May 10). Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions.
- SciSpace. Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. scispace.com [scispace.com]
- 3. Buy 2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride | 1220035-76-6 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Piperidine Compounds During Storage
Welcome to the technical support center for the handling and storage of piperidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges with these versatile yet sensitive molecules. Here, we move beyond simple storage instructions to provide a deeper understanding of the degradation pathways and offer practical, field-tested solutions to ensure the integrity of your valuable compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: My piperidine solution has turned yellow/brown. What is happening?
This discoloration is a classic indicator of oxidation. Piperidine and its derivatives are susceptible to oxidation, primarily through exposure to atmospheric oxygen.[1] The process can be accelerated by light, heat, and the presence of metal ion impurities.[1][2] The colored byproducts are often complex mixtures resulting from the initial formation of unstable intermediates.
Q2: What are the primary oxidation products I should be concerned about?
The oxidation of piperidine is a complex process that can yield several byproducts. Key degradation products include:
-
2,3,4,5-Tetrahydropyridine: This imine is a major product formed via H-abstraction from the carbon atom adjacent to the nitrogen.[3][4]
-
Piperidine N-oxide (PNO): While often considered a metabolic product, N-oxides can also form during storage through reaction with oxidizing agents.[5][6]
-
Ring-Opened Products: Under more aggressive oxidative conditions, the piperidine ring can cleave, leading to a variety of smaller amine and aldehyde fragments.[3][4]
-
Nitrosamines: In the presence of nitrogen oxides (NOx), which can be present in atmospheric pollutants, carcinogenic nitrosamines like 1-nitrosopiperidine can form.[3][4]
Q3: Are all piperidine derivatives equally susceptible to oxidation?
No, the susceptibility to oxidation is highly dependent on the substitution pattern of the piperidine ring. Electron-donating groups on the ring can increase the electron density at the nitrogen and alpha-carbons, making them more prone to oxidation. Conversely, sterically hindered piperidines, such as 2,2,6,6-tetramethylpiperidine derivatives (often used as hindered amine light stabilizers or HALS), are significantly more stable.[7]
Q4: Besides oxygen, what other factors can degrade my piperidine compound?
Several factors can contribute to the degradation of piperidine compounds during storage:
-
Light: Many piperidine derivatives are photosensitive and can degrade upon exposure to UV light.[2] This is why they are often supplied in amber bottles.
-
Heat: Elevated temperatures can accelerate the rate of oxidation and other decomposition pathways.[1]
-
Moisture: While piperidine is miscible with water, prolonged exposure to moisture can lead to hydrolysis of certain derivatives or facilitate other degradation reactions.[1]
-
Acidic Vapors: Piperidine is a base and will readily react with acidic vapors in the lab atmosphere (e.g., from bottles of HCl or TFA) to form the corresponding salt, which may precipitate out of solution.[8]
Section 2: Troubleshooting Guide for Piperidine Instability
This section provides a systematic approach to diagnosing and resolving common stability issues encountered with piperidine compounds.
Issue 1: Rapid Discoloration of a Neat Piperidine Compound
-
Probable Cause: Significant exposure to atmospheric oxygen and potentially light. The purity of the initial material can also be a factor, as impurities can catalyze oxidation.[1]
-
Troubleshooting Steps:
-
Verify Purity: If possible, analyze the starting material by GC-MS or NMR to check for existing impurities.
-
Inert Gas Blanketing: Immediately blanket the headspace of the storage container with an inert gas like argon or nitrogen.[9]
-
Light Protection: Store the compound in an amber vial or wrap the container in aluminum foil to protect it from light.[2]
-
Cold Storage: Store the compound at the recommended temperature, typically 2-8°C, to slow the rate of degradation.[2]
-
Issue 2: Precipitation or Crystallization in a Piperidine Solution
-
Probable Cause: This could be due to several factors:
-
Salt Formation: Reaction with acidic vapors in the storage environment (e.g., a refrigerator with other chemicals) can form a piperidinium salt.[8]
-
Low Temperature: Piperidine itself has a melting point of -10°C and can freeze if stored at very low temperatures.[8]
-
Supersaturation: If the solution was prepared near its saturation point, a decrease in temperature could cause the compound to crystallize out.
-
-
Troubleshooting Steps:
-
Isolate from Acids: Store piperidine solutions separately from acidic reagents.
-
Check Melting Point: Allow the solution to warm to room temperature to see if the precipitate redissolves.[8]
-
Solubility Check: Gently warm the solution to see if the solid dissolves, which would indicate a solubility issue. If it remains, it is likely a degradation product or salt.
-
Issue 3: Inconsistent Results in Assays Using a Stored Piperidine Stock Solution
-
Probable Cause: The concentration of the active piperidine compound has likely decreased due to oxidative degradation, leading to lower than expected reactivity or potency.
-
Troubleshooting Steps:
-
Analytical Verification: Use an analytical technique like HPLC or GC-MS to re-quantify the concentration of the piperidine compound in your stock solution.[10] Look for the appearance of new peaks that could correspond to degradation products.
-
Prepare Fresh Solutions: It is best practice to prepare fresh stock solutions of piperidine compounds, especially for sensitive applications.
-
Implement Preventative Storage: For future stock solutions, follow the best practices outlined in Section 3.
-
Section 3: Best Practices for Storage and Handling
To maximize the shelf-life of your piperidine compounds, a multi-faceted approach to storage is required.
Atmosphere Control: The Importance of an Inert Environment
The most critical factor in preventing oxidation is the exclusion of oxygen.
-
Inert Gas Blanketing: Displacing the air in the headspace of your storage container with a dry, inert gas is the most effective way to prevent oxidation.[11][12] Nitrogen is commonly used due to its availability and lower cost, while argon, being denser than air, can be more effective for smaller vials.[9][13]
Experimental Protocol: Inert Gas Blanketing
-
Materials: Vial with a PTFE-lined cap, source of dry nitrogen or argon gas, a long needle or cannula attached to the gas line.
-
Procedure: a. Aliquot the piperidine compound into the vial. b. Insert the needle into the vial, ensuring the tip is just above the liquid level. c. Gently introduce a slow, steady stream of the inert gas into the vial for 15-30 seconds. This will displace the lighter air. d. While the gas is still flowing, carefully withdraw the needle and immediately seal the vial tightly. e. For added protection, wrap the cap with parafilm.
-
-
Glovebox Storage: For highly sensitive or valuable piperidine derivatives, storage and handling within a glovebox with a controlled inert atmosphere is the gold standard.
Temperature and Light Control
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[2] | Reduces the rate of chemical reactions, including oxidation.[1] |
| Light | Use amber glass bottles or opaque containers.[2] | Prevents photo-degradation initiated by UV light.[2] |
The Role of Antioxidants and Stabilizers
For long-term storage or for formulations where inerting is not feasible, the addition of a chemical stabilizer can be beneficial.
-
Hindered Phenols: Compounds like Butylated Hydroxytoluene (BHT) are radical scavengers that can inhibit the chain reactions of oxidation.[14]
-
Amine Antioxidants: Certain aromatic amines can also act as effective antioxidants for other amine compounds.[15][16]
Note: The choice of antioxidant must be carefully considered, as it could potentially interfere with downstream applications. Compatibility studies are recommended.
Section 4: Analytical Methods for Detecting Oxidation
Regularly monitoring the purity of your piperidine compounds is crucial.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the parent piperidine compound from its less volatile oxidation products. A reverse-phase C18 column is often a good starting point.[10][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile degradation products. The appearance of peaks corresponding to 2,3,4,5-tetrahydropyridine or other fragments can be a clear sign of oxidation.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the formation of byproducts. Changes in the chemical shifts of the protons alpha to the nitrogen can indicate oxidation.
Visualizing the Degradation Pathway and Prevention Strategy
The following diagrams illustrate the core concepts discussed in this guide.
Caption: Primary oxidation pathways for piperidine compounds.
Caption: Decision workflow for proper piperidine storage.
References
- Penta Chemicals. (2024, May 7).
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024, April 9). White Rose Research Online.
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
- Sigma-Aldrich. (2025, September 23).
- Cambridge Isotope Labor
- Loba Chemie. PIPERIDINE AR.
- Chemos GmbH & Co.KG.
- BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
- BIOSYNCE. (2025, August 25).
- Google Patents.
- Performance Additives.
- Linchemical. Amine Antioxidant 445 & 5057 Supply.
- Google Patents. ES482879A1 - Piperidine compounds and their use as stabilizers for synthetic polymers.
- YouTube. (2024, January 27). 82 Management of Nitrogen Blanketing.
- Scribd. 6 Inerting, Nitrogen Blanketting | PDF.
- Parker Hannifin. Tank Blanketing Helps Keep Hydrocarbon Processing Facilities Safe.
- Jordan Valve.
- PubMed.
- ResearchGate.
- Vanderbilt Chemicals, LLC. Amine Antioxidants - Polymer Stabilizers.
- Semantic Scholar. (1982, August 1).
- What Is The Difference Between Amine Antioxidants And Phenolic Antioxidants? (2023, October 9).
- Air Products. Packaging, Inerting and Blanketing.
- eScholarship.org. (2021, January 13). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer.
- Scholar Publishing. (2022, May 27). Gas-phase Oxidation of Piperidine by "Green Oxidants" H2O2 and N2O.
- ResearchGate.
- Carl ROTH. (2025, March 31).
- ACS Publications. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega.
- ResearchGate.
- PubMed. (2022, September 3).
- ResearchGate.
- Google Patents.
- ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?
- Google Patents.
- Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Wikipedia. Piperidine.
- Google Patents. Detection method for determining piperidine residue in bulk drug.
- NIH.
- PMC - PubMed Central.
- RSC Publishing. Analytical Methods.
- Avanti Research.
- Q1B Photostability Testing of New Active Substances and Medicinal Products.
- PMC - PubMed Central. Medicinal Chemistry of Drugs with N-Oxide Functionalities.
Sources
- 1. biosynce.com [biosynce.com]
- 2. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. avantiresearch.com [avantiresearch.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. jordanvalve.com [jordanvalve.com]
- 13. parker.com [parker.com]
- 14. minglanchem.com [minglanchem.com]
- 15. performanceadditives.us [performanceadditives.us]
- 16. linchemical.com [linchemical.com]
- 17. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN113533610A - Detection method for determining piperidine residue in bulk drug - Google Patents [patents.google.com]
Navigating the Nuances of Hygroscopic Dihydrochloride Salts: A Technical Support Guide
Prepared by a Senior Application Scientist
Welcome to the technical support center for managing the complexities associated with the hygroscopic nature of dihydrochloride salts in synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges of handling these moisture-sensitive compounds. Here, we move beyond simple instructions to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring the integrity and success of your work.
Understanding the Challenge: Why Dihydrochloride Salts Demand Special Attention
Dihydrochloride salts are frequently employed in pharmaceutical development to enhance the solubility and bioavailability of basic active pharmaceutical ingredients (APIs). However, the very nature of these salts—possessing two hydrochloride moieties—often imparts a significant and sometimes challenging hygroscopic character. This propensity to absorb moisture from the atmosphere can lead to a cascade of problems, including:
-
Physical Instability: Caking, clumping, and deliquescence (dissolving in absorbed water) can alter the powder's physical properties, making accurate weighing and handling difficult.
-
Chemical Degradation: The presence of water can accelerate hydrolysis, leading to the degradation of the API and the formation of impurities.
-
Manufacturing and Formulation Issues: Poor flowability and compressibility of the powder can hinder downstream processes like tableting and capsule filling.
-
Inaccurate Stoichiometry: Absorbed water adds to the weight of the material, leading to errors in concentration calculations for subsequent reactions or formulations.
The increased hygroscopicity of a dihydrochloride salt compared to a monohydrochloride salt of the same parent molecule can be attributed to a higher density of polar functional groups and a greater capacity for hydrogen bonding with water molecules. Each hydrochloride ion can interact with water, and the overall crystal lattice energy and surface chemistry of the salt dictate its affinity for moisture.
Frequently Asked Questions (FAQs)
Here, we address common questions encountered during the synthesis and handling of hygroscopic dihydrochloride salts.
Q1: My dihydrochloride salt is clumping immediately after isolation. What is the primary cause and what immediate steps can I take?
A1: Immediate clumping is a clear indicator of rapid moisture absorption from the ambient laboratory environment. The root cause is the high affinity of your compound for water, which can be exacerbated by high laboratory humidity.
Immediate Actions:
-
Minimize Exposure: Transfer the material as quickly as possible to a tightly sealed container.
-
Use a Desiccator: Place the sealed container in a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate) for temporary storage.
-
Assess Humidity: Check the relative humidity (RH) of your laboratory. If it is consistently high, you will need to implement more stringent environmental controls.
Q2: What is the most reliable method for determining the water content of my hygroscopic salt?
A2: Karl Fischer titration is the gold standard for accurately determining the water content in pharmaceutical substances. It is a highly specific method that reacts directly with water, unlike the "Loss on Drying" (LOD) method, which can also measure volatile solvents.
-
Volumetric Karl Fischer Titration: Suitable for samples with higher water content.
-
Coulometric Karl Fischer Titration: Ideal for trace amounts of water (ppm levels).
For accurate results with hygroscopic powders, it is crucial to prevent moisture uptake during sample preparation and introduction into the titration vessel. This may involve using a glove bag or a glove box for sample handling.
Q3: Can I dry my dihydrochloride salt in a standard laboratory oven?
A3: It is generally not recommended to dry highly hygroscopic or thermally sensitive compounds in a standard laboratory oven. The non-uniform heating and lack of atmospheric control can be problematic. A vacuum oven is the preferred method as it allows for drying at lower temperatures, reducing the risk of thermal degradation. The vacuum also facilitates the removal of water vapor more efficiently.
Q4: I'm observing poor flowability of my dried dihydrochloride salt. What formulation strategies can I consider?
A4: Poor flowability is a common consequence of hygroscopicity. Several formulation strategies can mitigate this issue:
-
Co-processing with Excipients: Blending your API with non-hygroscopic excipients can improve flow and reduce moisture uptake.
-
Crystal Engineering (Co-crystallization): Forming co-crystals with a suitable co-former can alter the crystal lattice and reduce the availability of sites for water absorption.
-
Film Coating: For formulated products like tablets, applying a moisture-barrier film coating can protect the hygroscopic core.
-
Encapsulation: Enclosing the API in a protective shell can also serve as a physical barrier to moisture.
Troubleshooting Guide: From Synthesis to Storage
This section provides a structured approach to troubleshooting common issues encountered with hygroscopic dihydrochloride salts.
Issue 1: Product is an oil or tacky solid after solvent removal.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| High Residual Water Content | Implement a final drying step under high vacuum and gentle heat. | Reduces the water content below the threshold for deliquescence. |
| Incomplete Crystallization | Attempt to induce crystallization by scratching the flask, seeding with a crystal, or changing the solvent system. | A well-defined crystal lattice is generally less hygroscopic than an amorphous solid. |
| Incorrect Salt Stoichiometry | Re-evaluate the amount of HCl used in the salt formation step. | Excess HCl can be hygroscopic and contribute to a non-solid final product. |
Issue 2: Caking and clumping of the powder during storage or handling.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inadequate Drying | Re-dry the material using a validated vacuum oven protocol. | Ensures that the initial water content is minimized before storage. |
| Improper Storage Containers | Use containers with airtight seals, preferably glass. Consider amber glass for light-sensitive compounds. | Prevents the ingress of atmospheric moisture during storage. |
| High Humidity Environment | Handle the material in a low-humidity environment, such as a glove box or a room with a dehumidifier. | Reduces the driving force for moisture absorption from the surrounding air. |
| Particle Size and Shape | Consider granulation or other particle engineering techniques to create larger, more uniform particles. | Reduces the surface area-to-volume ratio, which can decrease the rate of moisture uptake. |
Issue 3: Inconsistent results in subsequent reactions or assays.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inaccurate Weighing due to Moisture Uptake | Weigh the material quickly. For highly sensitive compounds, weigh inside a glove box. | Minimizes the absorption of atmospheric water during the weighing process, ensuring accurate mass measurement. |
| Degradation of the Compound | Store the material under inert gas (e.g., nitrogen or argon) and in a cold, dry place. | Reduces the potential for hydrolytic and oxidative degradation. |
| Variable Water Content | Determine the water content of each batch using Karl Fischer titration and adjust the amount of material used accordingly. | Allows for the correction of the mass to reflect the amount of anhydrous compound being used. |
Experimental Protocols
Protocol 1: Drying a Hygroscopic Dihydrochloride Salt in a Vacuum Oven
This protocol provides a general procedure for drying a moderately stable, hygroscopic dihydrochloride salt.
-
Preparation:
-
Pre-heat the vacuum oven to the desired temperature (typically 40-60°C, but this should be determined based on the thermal stability of your compound).
-
Place a shallow layer of the salt in a suitable glass container (e.g., a crystallization dish or watch glass) to maximize surface area.
-
-
Drying Procedure:
-
Place the container with the salt in the vacuum oven.
-
Slowly and gently apply vacuum to avoid disturbing the powder. A ramp rate of approximately -150 Torr per minute is a good starting point.
-
Once the target vacuum is reached (typically <1 mbar), maintain the temperature and vacuum for a predetermined period (e.g., 12-24 hours). The optimal time should be determined experimentally.
-
To facilitate drying, a slow bleed of dry nitrogen into the oven can be employed to help carry away water vapor.
-
-
Completion:
-
Turn off the heat and allow the oven to cool to room temperature under vacuum.
-
Slowly break the vacuum with a dry, inert gas such as nitrogen or argon.
-
Immediately transfer the dried salt to a desiccator or a glove box for handling and storage.
-
Protocol 2: Weighing a Hygroscopic Dihydrochloride Salt
This protocol outlines the steps for accurately weighing a hygroscopic powder.
-
Preparation:
-
Ensure the analytical balance is calibrated and located in a draft-free area.
-
Have all necessary equipment ready: spatulas, weighing paper or boat, and a pre-tared, sealable receiving vial.
-
-
Standard Weighing Procedure (for moderately hygroscopic compounds):
-
Place the weighing vessel on the balance and tare.
-
Quickly transfer the desired amount of the salt to the weighing vessel.
-
Record the weight as soon as the reading stabilizes.
-
Immediately transfer the weighed powder to the reaction vessel or a sealed container.
-
-
Glove Box Weighing Procedure (for highly hygroscopic or sensitive compounds):
-
Transfer the analytical balance into the glove box antechamber and allow the atmosphere to equilibrate.
-
Move the balance into the main chamber.
-
Introduce the salt and all necessary weighing equipment into the glove box.
-
Perform the weighing procedure as described above within the inert atmosphere of the glove box.
-
Visualizing Workflows and Concepts
Workflow for Handling a Newly Synthesized Dihydrochloride Salt
Caption: Decision workflow for handling a newly synthesized dihydrochloride salt.
Factors Influencing Hygroscopicity of Dihydrochloride Salts
Caption: Key intrinsic and external factors affecting the hygroscopicity of dihydrochloride salts.
References
-
Ng, L. H., Ling, J. K. U., & Hadinoto, K. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2015. [Link]
-
Bohrium. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Ask this paper. [Link]
-
Pharma Packaging Solutions. (n.d.). Low Relative Humidity Sensitive Primary Packaging Suite. [Link]
-
Pharma Desiccants. (2025). Moisture Control For Pharmaceutical Packaging. [Link]
- Amcor. (n.d.). Moisture/Light Sensitive
Technical Support Center: Catalyst Selection for Stereoselective Piperidine Synthesis
Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. The piperidine scaffold is a cornerstone of modern pharmaceuticals, and its controlled, stereoselective synthesis is a critical challenge for researchers in drug discovery and development.[1][2] This guide is designed to provide practical, field-proven insights into selecting the right catalyst and troubleshooting common issues encountered during your experiments. We will move beyond simple protocols to explain the underlying principles that govern success in these complex transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for achieving stereoselectivity in piperidine synthesis?
A1: There are three main approaches, each with its own set of advantages and challenges:
-
Asymmetric Hydrogenation of Pyridines/Pyridiniums: This is a powerful and atom-economical method for creating multiple stereocenters in a single step.[3] It typically involves activating the pyridine ring, often by protonation or N-alkylation, to make it susceptible to reduction by transition metal catalysts (e.g., Iridium, Rhodium, Ruthenium, Palladium) bearing chiral ligands.[4][5]
-
Catalyst-Controlled Cyclization Reactions: These methods construct the piperidine ring from acyclic precursors. Examples include intramolecular hydroaminations, aza-Diels-Alder reactions, and various cascade reactions catalyzed by transition metals or organocatalysts.[5]
-
Direct C-H Functionalization: This advanced strategy involves the selective functionalization of an existing piperidine or tetrahydropyridine ring. The choice of catalyst and directing group on the nitrogen atom is crucial for controlling both regio- and stereoselectivity.[6]
Q2: How does the N-protecting group influence the stereochemical outcome?
A2: The N-protecting group is not merely a passive spectator; it is a critical control element. Its steric bulk can shield one face of the molecule, directing the catalyst's approach. Electronically, it modifies the reactivity of the substrate. In some C-H functionalization reactions, the protecting group and catalyst work in concert to achieve site-selectivity, allowing for functionalization at the C2, C3, or C4 positions.[6]
Q3: When should I choose a homogeneous versus a heterogeneous catalyst for pyridine hydrogenation?
A3: The choice depends on your primary goal.
-
Homogeneous catalysts (e.g., Iridium or Rhodium complexes with chiral phosphine ligands) generally offer superior enantioselectivity and operate under milder conditions, but catalyst removal and recycling can be challenging.[4]
-
Heterogeneous catalysts (e.g., PtO₂, Pd/C) are robust, easily removed by filtration, and ideal for large-scale synthesis.[7][8] Achieving high enantioselectivity often requires a substrate-controlled approach, such as using a chiral auxiliary attached to the pyridine.[3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Poisoning: The nitrogen atom in the pyridine substrate or piperidine product can act as a Lewis base and coordinate strongly to the metal center, inhibiting catalysis.[4] 2. Insufficient Substrate Activation: The aromaticity of the pyridine ring makes it inherently stable and difficult to reduce.[4] 3. Impurities: Water or other coordinating species in the solvent or starting materials can deactivate the catalyst.[7] | 1. Use an Activator: For pyridine hydrogenations, conduct the reaction in an acidic solvent like acetic acid or add an acid co-catalyst (e.g., HCl).[3][7] This protonates the nitrogen, increasing its electrophilicity and preventing it from poisoning the catalyst. Activating the pyridine to a pyridinium salt is also a highly effective strategy.[4][9] 2. Increase Pressure/Temperature: For hydrogenations, increasing hydrogen pressure (e.g., from 30 to 80 bar) and temperature can provide the necessary energy to overcome the aromatic stabilization.[7] 3. Ensure Anhydrous Conditions: Use rigorously dried solvents and reagents, especially if side reactions like ring-opening are observed.[7] |
| Poor Diastereoselectivity (d.r.) | 1. Insufficient Steric/Electronic Bias: The catalyst or substrate may not provide a strong enough preference for one transition state over another.[10] 2. High Reaction Temperature: Higher temperatures can overcome the small energy difference between diastereomeric transition states, leading to a mixture of products.[10] 3. Incorrect Catalyst Choice: In hydrogenations, different catalysts favor different isomers. For example, 10% Pd/C can favor trans products, while PtO₂ may favor the formation of the cis-isomer.[11] | 1. Modify the Substrate: Introduce a bulkier N-protecting group to increase steric hindrance and better control the approach of the reagents.[10] 2. Optimize Temperature: Lowering the reaction temperature is a common and effective strategy for improving diastereoselectivity.[10] 3. Screen Catalysts & Conditions: Systematically screen different metal catalysts (e.g., PtO₂, Pd/C, Rh/C) and vary the hydrogen pressure, as this can influence the stereochemical outcome.[7][11] |
| Poor Enantioselectivity (e.e.) | 1. Mismatched Catalyst/Substrate: The chiral ligand may not be suitable for the specific substitution pattern of your substrate. 2. Non-Optimal Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the subsequent stereochemical outcome. 3. Catalyst Racemization/Decomposition: The chiral integrity of the catalyst may be compromised under the reaction conditions. | 1. Screen Chiral Ligands: Test a panel of ligands with different steric and electronic properties. For Rh-catalyzed reactions, C₂-symmetric bisphosphines like (S)-Segphos are often effective.[12] For some Ir-catalyzed hydrogenations, chiral phosphole-based ligands have proven essential.[9] 2. Conduct a Solvent Screen: Evaluate a range of solvents with varying polarities (e.g., THF, Toluene, CH₂Cl₂).[12] 3. Verify Catalyst Stability: Ensure the catalyst is handled under an inert atmosphere and that the reaction temperature is not causing decomposition. |
| Formation of Side Products | 1. Partial Hydrogenation: Insufficient reaction time or overly mild conditions can lead to the formation of tetrahydropyridine or dihydropyridine intermediates.[7] 2. Over-reduction: Harsh conditions can reduce other functional groups on the molecule, such as a phenyl ring.[7] 3. Ring Opening: The presence of water, combined with certain catalysts like rhodium, can promote the cleavage of the piperidine ring.[7] | 1. Increase Reaction Time/Severity: Drive the reaction to completion by increasing the reaction time, temperature, or H₂ pressure.[7] 2. Choose a Chemoselective Catalyst: Select a catalyst known for its chemoselectivity. Platinum-based catalysts (PtO₂, Pt/C) are often more effective than Palladium for reducing the pyridine ring without affecting other sensitive groups.[7] 3. Maintain Anhydrous Conditions: If ring-opening is an issue, ensure the reaction is run under strictly anhydrous conditions.[7] |
Catalyst Performance Data
The selection of the chiral catalyst is paramount for achieving high stereoselectivity. As demonstrated in the C2-H functionalization of piperidines, the interplay between the catalyst's ligand architecture and the substrate's N-protecting group dramatically influences the outcome.
Table 1: Catalyst and Protecting Group Effects on Dirhodium-Catalyzed C2-H Functionalization [6]
| Entry | N-Protecting Group | Catalyst | Yield (%) | d.r. | e.e. (%) |
| 1 | N-Boc | Rh₂(S-DOSP)₄ | - | 1:1 | - |
| 2 | N-Boc | Rh₂(S-2-Cl-5-BrTPCP)₄ | - | 5.3:1 | 83 |
| 3 | N-Boc | Rh₂(R-TCPTAD)₄ | - | - | - |
| 4 | N-Bs | Rh₂(R-TPPTTL)₄ | 87 | 22:1 | 76 |
| 5 | N-Bs | Rh₂(R-DOSP)₄ | - | >30:1 | 52-73 |
Data synthesized from a study on positional analogues of methylphenidate.[6] N-Boc = tert-butyloxycarbonyl; N-Bs = p-bromo-phenylsulfonyl.
This data clearly illustrates that for an N-Boc protected piperidine, the Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst provides a significant improvement in stereoselectivity over the original Rh₂(S-DOSP)₄ system.[6] However, switching to a more sterically demanding N-brosyl (N-Bs) protecting group and using the Rh₂(R-TPPTTL)₄ catalyst leads to excellent diastereoselectivity and good enantioselectivity.[6]
Diagrams & Workflows
Logical Workflow for Catalyst Selection
This diagram provides a starting point for selecting a catalytic system based on your synthetic goal.
Caption: Decision tree for initial catalyst strategy selection.
Troubleshooting Workflow for Poor Stereoselectivity
When faced with low d.r. or e.e., a systematic approach to optimization is crucial.
Caption: Systematic workflow for troubleshooting poor stereoselectivity.
Experimental Protocols
Representative Protocol: Asymmetric Hydrogenation of a Substituted Pyridine using PtO₂
This protocol provides a general guideline for the heterogeneous hydrogenation of a substituted pyridine where substrate control (e.g., via a chiral auxiliary) is employed to induce stereoselectivity.
Safety Precaution: Hydrogenations under pressure should only be performed by trained personnel using appropriate high-pressure equipment in a well-ventilated fume hood.
Materials:
-
Substituted Pyridine (1.0 eq)
-
PtO₂ (Adam's catalyst, 1-5 mol%)[7]
-
Solvent: Glacial Acetic Acid[7]
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Celite® for filtration
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Setup: To a glass liner of a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[7]
-
Catalyst Addition: Under a flow of inert gas (e.g., Argon or Nitrogen), carefully add the PtO₂ catalyst (1-5 mol%).[7]
-
Sealing and Purging: Securely seal the reactor. Purge the system by pressurizing with nitrogen (or argon) and venting three times, followed by pressurizing with hydrogen gas and venting three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Hydrogenation: Pressurize the reactor to the desired hydrogen pressure (e.g., 50-80 bar).[7]
-
Reaction Execution: Begin vigorous stirring. The reaction is typically run at room temperature or slightly elevated temperatures for 4-24 hours.[7]
-
Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and purging the system) and analyzing them by techniques such as GC-MS or TLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system thoroughly with an inert gas.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., methanol) and filter it through a pad of Celite® to remove the heterogeneous PtO₂ catalyst.[7] Wash the Celite pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent and acetic acid. The crude product can then be purified by standard methods such as column chromatography or crystallization.[7]
References
- Technical Support Center: Stereoselectivity in Piperidine Reactions. (n.d.). Benchchem.
- Troubleshooting diastereoselectivity in Piperidine-3-carbothioamide reactions. (n.d.). Benchchem.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (n.d.). Benchchem.
- Access to 2,6-disubstituted piperidines: control of the diastereoselectivity, scope, and limitations. Applications to the stereoselective synthesis of (-)-solenopsine A and alkaloid (+)-241D. (2013). PubMed.
- Strategies to control diastereoselectivity in piperidine synthesis. (n.d.). Benchchem.
- Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (n.d.). National Institutes of Health.
- Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. (2022). Organic & Biomolecular Chemistry.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
- Stereoselective Synthesis of Piperidines. (2025). ResearchGate.
- Laschat, S., & Dickner, T. (2000). Stereoselective Synthesis of Piperidines. Synthesis.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (n.d.). National Institutes of Health.
- Efficient Asymmetric Hydrogenation of Pyridines. (2004). Angewandte Chemie International Edition.
- Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. (2014). PubMed.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry.
Sources
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Piperidine Intermediates by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity and quality of pharmaceutical intermediates is paramount. The piperidine moiety is a ubiquitous structural motif in a vast array of active pharmaceutical ingredients (APIs), making the rigorous analysis of piperidine-containing intermediates a critical control point in the drug manufacturing process. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
This guide provides an in-depth, objective comparison of HPLC methodologies for the validation of analytical methods for piperidine intermediates. Moving beyond a simple checklist of validation parameters, we will delve into the scientific rationale behind experimental choices, present comparative data, and provide a detailed, field-tested protocol to empower you to develop and validate robust analytical methods.
The Bedrock of Trust: Understanding Analytical Method Validation
Before delving into specific HPLC methods, it is crucial to ground our discussion in the principles of analytical method validation. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides the definitive guidelines, with ICH Q2(R1) and the more recent Q2(R2) serving as our primary references.[1][2][3][4][5][6][7][8][9][10] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][8] This is not merely a regulatory hurdle but a cornerstone of scientific integrity, ensuring that the data generated is reliable and reproducible.
The core validation characteristics we will address for a quantitative HPLC method for piperidine intermediates include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][11]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]
-
Accuracy: The closeness of test results obtained by the method to the true value.[11]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11]
Comparative Analysis of HPLC Methodologies for Piperidine Intermediates
The choice of HPLC conditions is critical for achieving optimal separation and detection of piperidine intermediates. These compounds can sometimes lack a strong UV chromophore, presenting a unique analytical challenge. Below, we compare common approaches and provide supporting data synthesized from various studies.
Chromatographic Columns: The Heart of the Separation
Reversed-phase columns are the most common choice for the analysis of piperidine intermediates. The selection of the stationary phase is crucial for achieving the desired retention and selectivity.
| Column Type | Typical Dimensions | Particle Size (µm) | Advantages for Piperidine Analysis | Disadvantages |
| C18 (Octadecyl Silane) | 150 or 250 x 4.6 mm | 3.5 or 5 | Highly retentive for non-polar to moderately polar compounds. Widely available and versatile.[13][14][15][16] | May exhibit poor peak shape for basic compounds like piperidines due to silanol interactions. |
| C8 (Octyl Silane) | 150 x 4.6 mm | 5 | Less retentive than C18, which can be advantageous for more polar piperidine derivatives, leading to shorter run times. | May not provide sufficient retention for very non-polar impurities. |
| Polar-Embedded C18 | 150 x 4.6 mm | 5 | Incorporates a polar group (e.g., amide, carbamate) in the alkyl chain, which shields residual silanols, improving peak shape for basic analytes. Compatible with highly aqueous mobile phases. | May have different selectivity compared to standard C18 columns. |
| Mixed-Mode Columns | Varies | Varies | Combines reversed-phase and ion-exchange characteristics, offering unique selectivity for compounds with both hydrophobic and ionic features.[17] | Method development can be more complex. |
Mobile Phase: Driving the Separation
The mobile phase composition, including the organic modifier, aqueous component, and additives, plays a pivotal role in controlling retention and peak shape.
| Organic Modifier | Aqueous Phase & Additives | Rationale and Considerations |
| Acetonitrile | Water with 0.1% Formic Acid or Phosphoric Acid | Acetonitrile is a common choice due to its low viscosity and UV transparency. The acidic additive protonates the piperidine nitrogen, improving peak shape by minimizing interactions with residual silanols on the stationary phase.[13][15][16][17][18] |
| Methanol | Water with 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric acid (HFBA) | Methanol offers different selectivity compared to acetonitrile. TFA and HFBA are strong ion-pairing agents that can significantly improve the retention of basic compounds that are not well-retained on reversed-phase columns.[19] |
| Buffer Solutions | Phosphate or Acetate Buffers | Using a buffer helps to control the pH of the mobile phase, which is critical for consistent ionization of the analyte and, therefore, reproducible retention times. |
Detection Techniques: Seeing the Unseen
Many simple piperidine intermediates lack a significant UV chromophore, making detection challenging.
| Detector | Principle | Advantages for Piperidine Analysis | Disadvantages |
| UV-Vis/Diode Array Detector (DAD) | Measures the absorbance of UV or visible light by the analyte. | Simple, robust, and widely available. Suitable for piperidine derivatives with a chromophore (e.g., an aromatic ring).[18] | Not suitable for compounds with no or weak UV absorbance. |
| Charged Aerosol Detector (CAD) | Nebulizes the eluent, charges the resulting particles, and measures the charge. | A universal detector that does not require the analyte to have a chromophore, making it ideal for simple piperidine intermediates.[19] Offers a consistent response for non-volatile analytes. | The response can be non-linear, and it is sensitive to mobile phase composition. |
| Mass Spectrometry (MS) | Ionizes the analyte and separates the ions based on their mass-to-charge ratio. | Highly specific and sensitive. Provides structural information, which is invaluable for impurity identification. | Higher cost and complexity compared to other detectors. Requires a volatile mobile phase. |
| Pre-column Derivatization with UV-active agent | The analyte is chemically modified to attach a chromophore before HPLC analysis. | Enables the use of a standard UV detector for non-chromophoric piperidines.[13][14][15][16][20] | Adds an extra step to the sample preparation, which can be a source of variability. The derivatization reaction must be complete and reproducible. |
Performance Comparison of Validated HPLC Methods for Piperidine Derivatives
The following table summarizes performance data from various published methods to provide a comparative overview. It is important to note that these values are method-specific and will vary depending on the analyte, matrix, and instrumentation.
| Piperidine Derivative | HPLC Method Highlights | Linearity (R²) | LOQ | Accuracy (% Recovery) | Reference |
| Piperidine (derivatized) | C18 column, Acetonitrile/Water with Phosphoric Acid, UV detection | 0.9996 | 0.44 µg/mL | 101.82% | [13][15][16] |
| 4-Methanesulfonyl-piperidine | C18 column, Acetonitrile/Water with HFBA, CAD detection | Not specified | Not specified | Not specified | [19] |
| (RS)-benzoyl-3-aminopiperidine | C18 column, Methanol/Phosphate buffer, UV detection | Not specified | Not specified | Not specified | [14] |
| Piperidine-1-carbonyl azide | C18 column, Acetonitrile/Water with Formic Acid, UV detection | Not specified | Not specified | Not specified | [18] |
Experimental Protocol: A Step-by-Step Guide to HPLC Method Validation
This section provides a detailed protocol for the validation of an HPLC method for the assay of a generic piperidine intermediate.
Objective: To validate a reversed-phase HPLC method for the quantification of Piperidine Intermediate X, ensuring it is accurate, precise, specific, and robust for its intended purpose.
1. Method Development and Optimization (Pre-Validation Phase)
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection: Begin with a gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: If the intermediate has a UV chromophore, use a UV detector at the wavelength of maximum absorbance. If not, consider derivatization or a universal detector like CAD.
-
Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve a symmetrical peak for the main component, good resolution from any impurities, and a reasonable run time.
2. Validation Protocol Execution
A validation protocol should be written before the validation study begins.[7][11]
2.1 Specificity
-
Procedure:
-
Analyze a blank sample (diluent).
-
Analyze a sample of the piperidine intermediate.
-
Analyze samples of known related substances and potential impurities.
-
Spike the piperidine intermediate sample with known impurities and degradants (if available) and analyze.
-
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The peak for the piperidine intermediate should be pure and well-resolved from all potential impurities.
2.2 Linearity
-
Procedure:
-
Prepare a stock solution of the piperidine intermediate reference standard.
-
Prepare at least five concentrations across the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
-
Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.
2.3 Range
-
Procedure: The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[12]
-
Acceptance Criteria: The data for linearity, accuracy, and precision should meet their respective acceptance criteria at the extremes of the range.
2.4 Accuracy
-
Procedure:
-
Prepare a placebo (matrix without the analyte) if applicable.
-
Spike the placebo with the piperidine intermediate at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
2.5 Precision
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze six independent samples of the piperidine intermediate at 100% of the target concentration.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision:
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The RSD for the combined data from both studies should be ≤ 2.0%.
-
2.6 Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Procedure (based on signal-to-noise ratio):
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10 for the LOQ and 3 for the LOD.
-
Inject six samples at the determined LOQ concentration to confirm precision.
-
-
Acceptance Criteria: The RSD for the six LOQ injections should be ≤ 10%.
2.7 Robustness
-
Procedure:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (e.g., ± 2% organic modifier)
-
-
Analyze a sample under each varied condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, resolution, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.
Visualizing the Validation Workflow
To better understand the interconnectedness of these validation parameters, the following diagrams illustrate the overall workflow and the logical relationships between the different stages.
Caption: A typical workflow for HPLC analytical method validation.
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 11. propharmagroup.com [propharmagroup.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. researchgate.net [researchgate.net]
- 17. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Piperidine and Pyrrolidine Scaffolds in Drug Design: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a foundational decision that profoundly shapes the trajectory of a drug discovery program. Among the most prevalent saturated nitrogen heterocycles, the six-membered piperidine and the five-membered pyrrolidine rings stand out as "privileged scaffolds," appearing in a multitude of approved therapeutic agents.[1] This guide provides an in-depth, data-driven comparative analysis of these two critical building blocks, offering field-proven insights to aid researchers, scientists, and drug development professionals in making informed decisions.
At a Glance: Key Physicochemical and Structural Differences
While differing by only a single methylene unit, piperidine and pyrrolidine exhibit subtle yet significant distinctions in their physicochemical and conformational properties. These differences can be strategically leveraged to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and biological activity.
| Property | Piperidine | Pyrrolidine | Key Considerations in Drug Design |
| Ring Size | 6-membered | 5-membered | Influences bond angles, ring strain, and the spatial orientation of substituents. |
| pKa (Conjugate Acid) | ~11.22 | ~11.27 | Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is marginally more basic, which may be attributed to greater conformational stabilization of its protonated form.[2][3][4] |
| logP (Octanol/Water) | 0.84 | 0.46 | Piperidine is inherently more lipophilic than pyrrolidine. This can be a critical parameter to modulate for optimizing solubility, cell permeability, and mitigating off-target effects.[2] |
| Conformational Flexibility | Prefers a rigid chair conformation. | Exhibits greater flexibility through pseudorotation (envelope and twist conformers). | The rigidity of piperidine can be advantageous for pre-organizing substituents for optimal receptor binding, potentially leading to higher affinity. The flexibility of pyrrolidine may be beneficial for accommodating larger or more complex binding pockets.[1][5] |
| Metabolic Stability | Generally stable, but can be susceptible to oxidation, particularly at carbons adjacent to the nitrogen. | May offer enhanced metabolic stability in certain contexts. For instance, five-membered pyrrolidine nitroxides are more resistant to bioreduction than their six-membered piperidine counterparts.[2] |
Conformational Analysis: A Tale of Two Rings
The distinct conformational preferences of piperidine and pyrrolidine are a cornerstone of their differential application in drug design.
Piperidine: The piperidine ring predominantly adopts a low-energy chair conformation, akin to cyclohexane. This conformation minimizes both angle and torsional strain. Substituents can occupy either axial or equatorial positions, with the equatorial position being generally more stable for larger groups to avoid 1,3-diaxial interactions. This conformational rigidity can be a powerful tool for locking in a specific pharmacophore geometry.
Caption: Chair conformation of the piperidine ring.
Pyrrolidine: In contrast, the five-membered pyrrolidine ring is significantly more flexible. It does not have a single low-energy conformation but instead undergoes rapid interconversion between various "puckered" conformations, primarily the envelope and twist (or half-chair) forms. This phenomenon, known as pseudorotation, allows the pyrrolidine ring to readily adapt its shape to the contours of a binding site.[5]
Caption: Envelope and Twist conformations of the pyrrolidine ring.
Structure-Activity Relationship (SAR): Case Studies
The choice between a piperidine and a pyrrolidine scaffold can have a dramatic impact on biological activity. While direct, one-to-one comparative studies are not always published, insights can be gleaned from various research programs.
Case Study: Pancreatic Lipase Inhibitors
In a study exploring potent pancreatic lipase inhibitors, it was observed that pyrrolidine derivatives demonstrated stronger inhibition than their piperidine counterparts.[6] This was attributed to the smaller and more conformationally flexible pyrrolidine ring, which allowed for a better fit within the enzyme's active site. The orientation of hydroxyl and carbonyl groups on the pyrrolidine scaffold was found to be critical for establishing key hydrogen bonding and hydrophobic interactions, leading to enhanced binding affinity.[6]
| Compound Type | Scaffold | Key Interactions | Relative Potency |
| Analog Series A | Piperidine | Suboptimal fit, fewer H-bonds | Lower |
| Analog Series B | Pyrrolidine | Optimal fit, enhanced H-bonding and hydrophobic interactions | Higher |
Case Study: JNK Inhibitors
In the development of c-Jun N-terminal kinase (JNK) inhibitors, a piperazine-containing lead compound was modified. While not a direct pyrrolidine comparison, the study involved replacing the piperazine with a piperidine ring. The piperidine-containing analog showed a significant decrease in potency. This highlights that even subtle changes in the heterocyclic core can dramatically alter binding affinity, likely due to differences in basicity, conformation, and the ability to form specific interactions with the target protein.[7]
Metabolic Stability and Pharmacokinetics
The metabolic fate of a drug candidate is a critical determinant of its success. Both piperidine and pyrrolidine rings are generally considered metabolically stable.[1][8] However, they can be susceptible to cytochrome P450 (CYP)-mediated oxidation, typically at the carbons alpha to the nitrogen atom.[9]
Strategic placement of substituents can be employed to "block" these metabolic "soft spots." Interestingly, comparative studies on nitroxide derivatives have indicated that five-membered pyrrolidine rings are more resistant to bioreduction than six-membered piperidine rings, suggesting a potential metabolic advantage for the pyrrolidine scaffold in certain contexts.[2]
The difference in lipophilicity also plays a crucial role in pharmacokinetics. The higher lipophilicity of piperidine may lead to increased membrane permeability but could also result in a larger volume of distribution and potentially higher non-specific binding compared to more hydrophilic pyrrolidine analogs.[2]
Synthetic Accessibility
Both piperidine and pyrrolidine scaffolds are readily accessible through a variety of synthetic routes.
General Synthesis of Piperidines:
-
Hydrogenation of Pyridines: This is one of the most common and direct methods, often employing catalysts such as rhodium, ruthenium, or palladium.[10][11]
-
Reductive Amination of Glutaraldehyde or its Equivalents: This classical approach involves the reaction of a primary amine with glutaraldehyde followed by reduction.
-
Intramolecular Cyclization: Various strategies involving the cyclization of acyclic precursors, such as amino-alkenes or amino-alcohols, are widely used.[11]
General Synthesis of Pyrrolidines:
-
[3+2] Cycloaddition Reactions: The reaction of azomethine ylides with alkenes is a powerful and versatile method for constructing substituted pyrrolidines.[12]
-
Reduction of Pyrroles: Similar to pyridines, pyrroles can be hydrogenated to yield pyrrolidines.
-
From Proline and its Derivatives: The readily available chiral pool of proline and hydroxyproline provides a convenient starting point for the synthesis of enantiomerically pure pyrrolidines.[13]
Experimental Protocols
In Vitro Metabolic Stability Assessment using Human Liver Microsomes
This assay is a standard method for evaluating the susceptibility of a compound to phase I metabolism.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound upon incubation with human liver microsomes (HLM).
Methodology:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
Prepare stock solutions of the test compound and positive control compounds (e.g., testosterone, verapamil) in a suitable organic solvent like DMSO.
-
-
Incubation:
-
Pre-warm the NADPH-regenerating system and the microsomal suspension (typically at a final protein concentration of 0.5-1.0 mg/mL) at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound (at a final concentration of, for example, 1 µM) to the microsomal suspension.
-
Immediately add the pre-warmed NADPH-regenerating system to start the enzymatic reaction.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the remaining concentration of the parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Caption: Workflow for an in vitro microsomal stability assay.
Caco-2 Permeability Assay
This assay is widely used to predict the intestinal permeability of a compound.
Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Add the transport buffer containing the test compound (at a defined concentration, e.g., 10 µM) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral compartment and replace with fresh buffer.
-
At the end of the experiment, collect samples from the apical compartment.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the donor and receiver samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver compartment over time).
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
-
-
Caption: Experimental setup for a Caco-2 permeability assay.
Conclusion: A Strategic Choice in Drug Design
The decision to employ a piperidine or a pyrrolidine scaffold is a nuanced one, contingent on the specific objectives of the drug discovery program. While they share similar basicity, their differences in lipophilicity, conformational flexibility, and metabolic profiles can be strategically exploited. Piperidine offers a more rigid and lipophilic framework, which can be advantageous for achieving high binding affinity through conformational constraint. Conversely, the greater flexibility and lower lipophilicity of pyrrolidine may be preferable when conformational adaptability is required for target engagement or when a more hydrophilic profile is desired.[1] A thorough understanding of these fundamental differences empowers medicinal chemists to make more rational and effective decisions in the design of next-generation therapeutics.
References
- BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
- Pediaa. (2020). Difference Between Pyrrolidine and Piperidine.
- BenchChem. (2025). comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs.
- BenchChem. (2025). A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4987.
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623.
- Organic Chemistry Portal. (2020). An Efficient and General Synthesis of 5-Substituted Pyrrolidinones.
- MDPI. (2022).
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- Quora. (2017). Which is a stronger base, pyrrolidine or piperidine?.
- Chemistry Stack Exchange. (2016). Which is more basic, piperidine or pyrrolidine and why?.
- Evotec. (n.d.). Microsomal Stability.
- ResearchGate. (2014).
- Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
- BOC Sciences. (n.d.). Caco-2 Permeability Testing.
- PubMed Central (PMC). (2022). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal, 17(19), e202200701.
- ScienceDirect. (2014). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3473.
- SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
- PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 117865.
- PubMed Central (PMC). (2014). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3473.
- ResearchGate. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine.
- MDPI. (2024). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 29(1), 231.
- PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 117865.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. mdpi.com [mdpi.com]
efficacy comparison of piperidine-based CNS drug precursors
An In-Depth Efficacy Comparison of Key Piperidine-Based Precursors in CNS Drug Development A Senior Application Scientist's Guide to Synthesis, Strategy, and Performance
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a remarkable number of drugs targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a wide array of CNS receptors and transporters. However, the journey from a simple piperidine precursor to a clinical candidate is complex, with the initial choice of starting material profoundly influencing the synthetic route, accessible chemical space, and ultimately, the pharmacological profile of the final compounds.
This guide provides a comparative analysis of three cornerstone piperidine-based precursors: N-Boc-4-piperidone , 4-Anilinopiperidine (4-AP) , and 1-Benzyl-4-piperidone . We will dissect their synthetic versatility, analyze the efficacy of the CNS-active molecules they produce, and provide detailed experimental protocols to illustrate their practical application. Our focus is on the "why"—the strategic reasoning behind precursor selection and its downstream consequences for drug discovery.
The choice of a piperidine precursor is a critical decision point in a CNS drug discovery campaign. It is not merely a matter of retrosynthetic analysis but a strategic choice that impacts cost, scalability, and the diversity of the resulting compound library.
-
N-Boc-4-piperidone is arguably the most versatile precursor. The tert-butyloxycarbonyl (Boc) protecting group is exceptionally stable to a wide range of reaction conditions (e.g., organometallic additions, reductions) yet is readily cleaved under mild acidic conditions. This stability allows for precise, stepwise modifications at other positions of the ring before revealing the nitrogen for further derivatization.
-
4-Anilinopiperidine (4-AP) is a more specialized precursor, primarily associated with the synthesis of potent opioid analgesics, most notably fentanyl and its analogs. Its structure already contains the core N-phenylpropanamide pharmacophore, streamlining the synthesis of this specific class of compounds.
-
1-Benzyl-4-piperidone offers a balance of reactivity and stability. The N-benzyl group directs certain reactions and can be removed via hydrogenolysis, providing another pathway for diversification. It is a classical precursor for many butyrophenone antipsychotics.
The following diagram illustrates the divergent synthetic pathways originating from these key precursors to yield distinct classes of CNS drugs.
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(Methyl-piperidin-4-yl-amino)-ethanol Dihydrochloride
Introduction: In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of novel chemical entities and building blocks is paramount. 2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride is a heterocyclic compound featuring multiple functional groups—a secondary amine within the piperidine ring, a tertiary amine in the side chain, and a primary alcohol. Its dihydrochloride salt form further influences its analytical behavior. Due to this complexity, a multi-technique spectroscopic approach is not just recommended, but essential for complete characterization.
This guide provides an in-depth, predictive analysis and robust experimental protocols for the characterization of this compound using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will dissect the expected spectral features by comparing them with simpler, structurally related analogues to explain the causal relationship between molecular structure and spectroscopic output. This document is designed for researchers and drug development professionals who require not just data, but a foundational understanding of the analytical process.
Molecular Structure and Physicochemical Properties
The first step in any analysis is to understand the molecule's fundamental structure and properties. The dihydrochloride salt form is particularly relevant as it protonates the two basic nitrogen atoms, significantly impacting solubility and spectroscopic characteristics.
Caption: Key predicted fragmentation pathways for [M+H]⁺ of the target compound.
Comparative Analysis
Comparing the target molecule with a close structural analogue, such as the N-ethyl variant, is crucial for confirming the identity of the N-alkyl group.
Table 2: Comparative MS Data of Piperidine Analogues
| Compound | Formula | MW (Free Base) | Expected [M+H]⁺ | Key Fragment Ion (α-cleavage) |
| Target Compound | C₈H₁₈N₂O | 158.24 | 159.15 | 113.11 |
| 2-(Ethyl(piperidin-4-yl)amino)ethanol | C₉H₂₀N₂O | 172.27 | 173.17 | 113.11 |
| 2-(Piperidin-4-yl)ethanol | C₇H₁₅NO | 129.20 | 130.12 | N/A |
Note: The key α-cleavage fragment at m/z 113.11, corresponding to the N-methyl-4-aminopiperidine core, would be expected for both the N-methyl and N-ethyl analogues, but the 14 Da difference in their parent ions is the distinguishing feature.
Experimental Protocol: LC-MS (ESI+)
-
Sample Preparation: Dissolve ~1 mg of the dihydrochloride salt in 1 mL of a 50:50 mixture of methanol and deionized water. Dilute this stock solution 1:100 in the same solvent.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions (ESI+):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range (MS1): m/z 50 - 500.
-
MS/MS: Perform data-dependent acquisition (DDA) or a targeted product ion scan of the precursor ion at m/z 159.15.
-
Collision Energy: Optimize by ramping from 10-40 eV to achieve a rich fragmentation spectrum.
-
Infrared (IR) Spectroscopy Analysis
Expertise & Experience: IR spectroscopy is a rapid and powerful tool for identifying functional groups. For this molecule, the key is to correctly interpret the absorptions arising from the O-H and, critically, the two N-H⁺ groups from the dihydrochloride salt. Ammonium salt N-H⁺ stretches are characteristically very broad and appear at lower wavenumbers (2200-3000 cm⁻¹) than typical amine N-H stretches (3300-3500 cm⁻¹). [1]
Predicted IR Spectrum
The spectrum will be a composite of signals from the alcohol, the protonated amines, and the aliphatic backbone.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Expected Appearance | Rationale |
| 3500 - 3200 | O-H (Alcohol) | Strong, Broad | Characteristic of hydrogen-bonded alcohol hydroxyl group. [2] |
| 3000 - 2850 | C-H (sp³) | Medium-Strong, Sharp | Aliphatic C-H stretching from the piperidine ring and side chain. |
| 3000 - 2250 | N-H⁺ (Ammonium) | Very Broad, Strong | Overlapping signals from the protonated secondary (R₂NH₂⁺) and tertiary (R₃NH⁺) amines. This is a hallmark of amine salts. |
| 1600 - 1500 | N-H⁺ (Bending) | Medium | Asymmetric and symmetric bending vibrations of the ammonium groups. |
| 1250 - 1020 | C-N / C-O | Medium-Strong | Stretching vibrations from the C-N and C-O single bonds. [1] |
Comparative Analysis
Comparing the salt form to the free base (if available) or to a simpler alcohol/amine provides context.
Table 4: Comparative IR Frequencies of Related Structures
| Functional Group | Target Compound (Salt) | 2-(Methylamino)ethanol (Free Base) [3] | N-Methylpiperidine (Free Base) [4] |
| O-H Stretch | ~3350 cm⁻¹ (Broad) | ~3300 cm⁻¹ (Broad) | N/A |
| N-H Stretch | N/A (as free amine) | ~3300 cm⁻¹ (Single, weak) | N/A |
| N-H⁺ Stretch | ~2700 cm⁻¹ (Very Broad) | N/A | N/A |
| C-H Stretch | ~2950 cm⁻¹ | ~2940 cm⁻¹ | ~2930 cm⁻¹ |
The most dramatic difference is the presence of the intense, broad ammonium stretch in the target compound, which is absent in the free base analogues.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The collected spectrum is automatically ratioed against the background to produce the final absorbance spectrum. Label the key peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Expertise & Experience: NMR is the most powerful tool for complete structural elucidation. Both ¹H and ¹³C NMR are required. The choice of solvent is critical; DMSO-d₆ is often preferred for amine salts as it can slow the exchange of the acidic N-H⁺ and O-H protons, allowing for their observation. A D₂O exchange experiment is a mandatory validation step to definitively identify these exchangeable protons. [5]
Predicted ¹H NMR Spectrum (in DMSO-d₆)
-
Exchangeable Protons (OH, NH₂⁺): These will likely appear as broad singlets. Their chemical shifts are highly variable and dependent on concentration and temperature. A D₂O shake will cause these signals to disappear.
-
Piperidine Ring Protons (~1.5-3.5 ppm): These will present as a series of complex, overlapping multiplets. Protons on carbons adjacent to the nitrogen (positions 2, 6) will be further downfield.
-
Methine Proton (C4-H, ~3.0-3.5 ppm): The proton on the carbon bearing the amino side chain will be a multiplet, shifted downfield by the adjacent nitrogen.
-
Ethanol Side Chain (-NCH₂CH₂OH, ~2.8-3.8 ppm): These may appear as two distinct multiplets, potentially triplets if coupling is well-resolved.
-
N-Methyl Group (-NCH₃, ~2.5 ppm): This will be a sharp singlet, integrating to 3 protons.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
Table 5: Predicted ¹H and ¹³C Chemical Shift Assignments
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| -OH | Variable, broad s | N/A | s (disappears with D₂O) |
| -N⁺H₂- | Variable, broad s | N/A | s (disappears with D₂O) |
| -CH₂-OH | ~3.6 | ~58 | m |
| -N-CH₂- | ~2.9 | ~55 | m |
| Piperidine C2, C6 | ~3.2 (eq), ~2.8 (ax) | ~45 | m |
| Piperidine C3, C5 | ~1.9 (eq), ~1.6 (ax) | ~28 | m |
| Piperidine C4 | ~3.3 | ~59 | m |
| N-CH₃ | ~2.5 | ~40 | s |
Note: Chemical shifts are estimates based on piperidine derivatives and related structures. [6][7]Actual values may vary.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum (e.g., on a 400 MHz spectrometer).
-
Reference the spectrum to the residual solvent peak (DMSO-d₅ at 2.50 ppm).
-
Integrate all peaks and analyze multiplicities.
-
-
D₂O Exchange:
-
Add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum.
-
Identify the signals that have disappeared or significantly diminished; these correspond to the OH and NH protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.
-
Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).
-
Integrated Analytical Workflow
No single technique is sufficient. The logical workflow below ensures a self-validating system for structural confirmation.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 3. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scs.illinois.edu [scs.illinois.edu]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Piperidine Compounds
For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold is a cornerstone of modern pharmaceuticals.[1][2] Found in numerous FDA-approved drugs and countless biologically active molecules, the synthesis of novel piperidine derivatives is a daily reality in many laboratories.[3] However, synthesis is only half the battle. The rigorous assessment of a compound's purity is a critical, non-negotiable step to ensure the reliability of biological data and the safety of potential drug candidates. Impurities, whether from starting materials, byproducts, or degradation, can drastically alter experimental outcomes.[4]
This guide provides an in-depth comparison of the most effective and commonly employed analytical techniques for determining the purity of synthesized piperidine compounds. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, provide actionable protocols, and present comparative data to empower you to select the most appropriate analytical strategy for your specific needs. Our focus is on creating a self-validating system of analysis, where the strengths of one technique compensate for the limitations of another, leading to an unambiguous purity assessment.
The Synthetic Landscape: Common Routes to Piperidines and Their Potential Impurities
The choice of analytical strategy is intrinsically linked to the synthetic route employed. Different synthetic pathways will inherently generate different potential impurities. A brief overview of common piperidine syntheses will provide context for the subsequent analytical discussion.
Piperidines are frequently synthesized via several robust methods:
-
Catalytic Hydrogenation of Pyridine Derivatives: A prevalent industrial and laboratory method, this involves the reduction of a pyridine ring using catalysts like platinum, palladium, or nickel.[3][5] Potential impurities include unreacted pyridine starting materials or partially hydrogenated intermediates.[6]
-
Intramolecular Cyclization: This involves the formation of the piperidine ring from a linear precursor, often through reactions like reductive amination or Michael additions.[1][7] Impurities can arise from incomplete cyclization or side reactions of the functional groups on the linear precursor.
-
Reductive Amination of 1,5-Dicarbonyl Compounds: A classical and effective method where a 1,5-dicarbonyl compound reacts with an amine in the presence of a reducing agent to form the piperidine ring.[5] Incomplete reduction or side reactions at the carbonyl groups can lead to impurities.
Understanding the likely impurities from your chosen synthesis is the first step in designing a robust purity assessment workflow.
A Comparative Analysis of Purity Assessment Techniques
No single analytical technique is universally superior; each offers a unique window into the composition of your sample. An orthogonal approach, using multiple techniques that rely on different chemical and physical principles, provides the most comprehensive and trustworthy purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic compounds.[8] It provides detailed information about the chemical environment of individual atoms within a molecule.
Expertise & Experience: Why NMR is Essential
For piperidine compounds, ¹H NMR is invaluable. The protons on the piperidine ring have characteristic chemical shifts and coupling patterns that create a unique fingerprint for the molecule. The integration of these signals allows for the relative quantification of the main compound against any proton-bearing impurities.[4][8] ¹³C NMR provides complementary information on the carbon skeleton. For a newly synthesized compound, a full suite of 2D NMR experiments (COSY, HSQC, HMBC) can definitively confirm the structure and help identify unknown impurities.[9][10]
Trustworthiness: A Self-Validating System
The quantitative nature of ¹H NMR (qNMR), when performed with a certified internal standard, can provide an absolute purity value.[11] This method is orthogonal to chromatographic techniques, as it does not rely on the separation of components.[11] The presence of unexpected signals or deviations in integration values from the theoretical ratios immediately flags the presence of impurities.
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Determination
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized piperidine compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.
-
Dissolution: Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves both the sample and the standard.[4] Ensure the chosen solvent does not have signals that overlap with key analyte or standard signals.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-field spectrometer (≥400 MHz). Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest to allow for complete relaxation and accurate integration.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Data Presentation: Expected ¹H NMR Data for a Hypothetical Piperidine Derivative
Table 1: Representative ¹H NMR Data for a Hypothetical 4-Arylpiperidine
| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic protons | 7.20 - 7.40 | m | 5H |
| H-4 (piperidine) | 2.85 | tt | 1H |
| H-2, H-6 (axial) | 3.10 | dt | 2H |
| H-2, H-6 (equatorial) | 2.65 | td | 2H |
| H-3, H-5 (axial) | 1.90 | qd | 2H |
| H-3, H-5 (equatorial) | 1.75 | d | 2H |
| NH | 1.60 | br s | 1H |
Deviations from these integration values or the presence of additional peaks would indicate impurities.[4]
Workflow Visualization
Caption: Workflow for quantitative NMR (qNMR) purity assessment.
High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse
HPLC is a cornerstone of purity analysis in the pharmaceutical industry, excelling at separating individual components from a mixture.[9][12]
Expertise & Experience: Why HPLC is a Go-To Technique
For piperidine derivatives, which are often basic compounds, Reversed-Phase HPLC (RP-HPLC) is the most common method.[12] A C18 column is typically a good starting point.[12] The key to a successful separation lies in controlling the ionization state of the piperidine nitrogen. This is achieved by buffering the mobile phase, often at a low pH (e.g., with formic acid or phosphoric acid) to ensure the amine is protonated, leading to sharp, symmetrical peaks.[12][13] A UV detector is commonly used, and the detection wavelength is chosen based on the UV absorbance of any chromophores in the molecule (e.g., an aromatic ring).[12]
Trustworthiness: A Self-Validating System
The power of HPLC lies in its high resolving power. Impurities present at very low levels (e.g., <0.1%) can often be detected. Purity is typically reported as "% area," which assumes that all components have a similar response factor at the detection wavelength. For a more accurate assessment, a reference standard of the main compound should be used to create a calibration curve. The method's specificity is demonstrated by its ability to separate the main peak from known impurities and degradation products.[6]
Experimental Protocol: RP-HPLC for Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector is required.[12]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (a common starting point).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the compound (e.g., 254 nm if an aromatic ring is present).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of the synthesized piperidine at approximately 1 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile).[4] Further dilute as necessary to be within the linear range of the detector.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Workflow Visualization
Caption: Workflow for HPLC purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[9] It is particularly well-suited for the analysis of volatile and thermally stable compounds.[4]
Expertise & Experience: When to Choose GC-MS
Many simple piperidine derivatives are sufficiently volatile for GC analysis.[14] The primary advantage of GC-MS is its high sensitivity and the structural information provided by the mass spectrum. The fragmentation pattern of the molecule upon electron ionization is highly reproducible and serves as a chemical fingerprint, allowing for the confident identification of the main component and any volatile impurities by comparison to spectral libraries.[4][15]
Trustworthiness: A Self-Validating System
The combination of retention time (from GC) and the mass spectrum (from MS) provides a two-dimensional confirmation of a compound's identity.[9] The detection of any peak with a different mass spectrum, even if it co-elutes with the main peak, definitively indicates an impurity. This makes GC-MS an excellent tool for identifying and quantifying volatile organic impurities.[4]
Experimental Protocol: GC-MS for Purity Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer (typically a single quadrupole).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Inlet: Split injection (e.g., 50:1 split ratio) at 250°C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[4]
-
Data Analysis: Identify the peak corresponding to the piperidine compound based on its retention time and mass spectrum. Analyze other peaks by comparing their mass spectra against a library (e.g., NIST). Quantify impurities by comparing their peak areas to that of the main component.
Workflow Visualization
Caption: Workflow for GC-MS purity assessment.
Elemental Analysis (EA): The Fundamental Check
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements (like sulfur or halogens) in a sample.[16]
Expertise & Experience: The Role of Elemental Analysis
While NMR and chromatography are excellent for identifying and quantifying molecular impurities, EA confirms the fundamental elemental composition. For a new compound, a successful EA result that matches the theoretical values is strong evidence of purity. Many high-impact chemistry journals require elemental analysis data for the publication of new compounds, typically with a tolerance of ±0.4% of the calculated value.[17][18]
Trustworthiness: A Self-Validating System
EA is a bulk analysis technique and is completely orthogonal to both spectroscopic and chromatographic methods. A significant deviation from the expected elemental composition can indicate the presence of inorganic impurities (e.g., catalyst residues), residual solvents (which would alter the C and H percentages), or an incorrect molecular formula assignment.[18] For example, if a piperidine hydrochloride salt was synthesized but not fully dried, the presence of excess water would be revealed by a lower-than-expected carbon percentage.
Experimental Protocol: Combustion Analysis
-
Sample Preparation: The sample must be meticulously dried to remove all traces of solvent and water. This is typically done under high vacuum for several hours.
-
Analysis: A small, accurately weighed amount of the sample (typically 1-3 mg) is combusted at high temperature in a stream of oxygen.
-
Detection: The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector (usually a thermal conductivity detector).
-
Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample. These values are then compared to the theoretical percentages calculated from the compound's molecular formula.
Comparative Summary of Techniques
Table 2: Comparison of Analytical Techniques for Piperidine Purity Assessment
| Technique | Information Provided | Strengths | Limitations | Best For |
| NMR | Detailed structure, quantification of proton-bearing impurities | Excellent for structural elucidation, quantitative, non-destructive[4][8][11] | Lower sensitivity than MS, requires soluble sample[4] | Primary choice for structural confirmation and quantification of major impurities. |
| HPLC | Separation and quantification of non-volatile impurities | High resolving power, high sensitivity, widely applicable[9][12] | Purity by % area can be inaccurate without response factor correction | Gold standard for routine quality control and detecting non-volatile impurities. |
| GC-MS | Separation and identification of volatile impurities | Excellent separation and identification, high sensitivity, provides structural information from fragmentation[4][9] | Requires analyte to be volatile and thermally stable[4] | Identifying and quantifying residual solvents and volatile byproducts. |
| Elemental Analysis | Elemental composition (%C, H, N) | Confirms molecular formula, detects inorganic impurities and non-volatile solvents[16][18] | Does not distinguish between isomers, requires highly pure and dry sample[19] | Final confirmation of the elemental integrity of a new, purified compound. |
Conclusion: An Integrated Approach to Purity Assessment
The rigorous assessment of synthesized piperidine compounds is paramount for the integrity of chemical and biological research. This guide has detailed the four cornerstone techniques—NMR, HPLC, GC-MS, and Elemental Analysis—not as isolated procedures, but as components of an integrated, self-validating workflow.
A confident statement of purity is best achieved through an orthogonal approach. For a newly synthesized piperidine derivative, a comprehensive assessment would involve:
-
¹H and ¹³C NMR to confirm the structure and assess for major organic impurities.
-
HPLC to quantify purity and detect non-volatile impurities with high sensitivity.
-
GC-MS to check for residual volatile solvents or byproducts from the synthesis.
-
Elemental Analysis on the final, dried sample to confirm the correct elemental composition.
References
- A Comparative Guide to Piperidine Synthesis: Efficiency and Practicality of Common Routes. (2025). Benchchem.
- Piperidine Synthesis. (2025). DTIC.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Spectroscopic Purity Analysis of Synthesized 2,2,6,6-Tetramethylpiperidine: A Compar
- Stereoselective synthesis of piperidine derivatives.
- Piperidine. Wikipedia.
- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed.
- Modern Analytical Technique for Characterization Organic Compounds.
- Piperidine synthesis. Organic Chemistry Portal.
- Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews.
- Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
- Application Note: HPLC Method for Purity Analysis of N-(4-chlorophenyl)piperidin-4-amine. (2025). Benchchem.
- EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Course Hero.
- Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI.
- 9: Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts.
- piperidine nmr. Sigma-Aldrich.
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-Piperidinepropanol. (2025). Benchchem.
- How to determine the purity of newly synthesized organic compound? (2018).
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
- Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301).
- An International Study Evaluating Elemental Analysis. (2022). ACS Central Science.
- Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia. MDPI.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing.
- An International Study Evaluating Elemental Analysis. PMC - PubMed Central.
- Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
- Method for measuring content of piperidine impurity in glatiramer acetate sample.
- Elemental analysis: an important purity control but prone to manipul
- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2025).
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. rroij.com [rroij.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
The Tale of Two Rings: A Comparative Guide to the In Vitro Metabolic Stability of Piperidine and Pyrrolidine Analogs
In the landscape of medicinal chemistry, the piperidine and pyrrolidine rings are foundational pillars. These saturated nitrogen heterocycles are ubiquitous in pharmaceuticals, valued for their ability to impart basicity, influence solubility, and provide a three-dimensional scaffold for engaging biological targets.[1][2] However, the subtle difference of a single methylene unit between the six-membered piperidine and the five-membered pyrrolidine ring can have profound consequences for a drug candidate's pharmacokinetic profile, particularly its metabolic stability.[1][3] This guide offers an in-depth comparison of the in vitro metabolic stability of these two critical scaffolds, providing experimental insights and mechanistic rationale to inform strategic decisions in drug design and development.
The Structural Nuances: Conformational Rigidity vs. Flexibility
The metabolic fate of a molecule is intimately linked to its structure and how it is presented to metabolizing enzymes. The key distinction between piperidine and pyrrolidine lies in their conformational dynamics.
-
Piperidine: The six-membered ring predominantly adopts a rigid chair conformation , akin to cyclohexane.[1][3] This well-defined, low-energy conformation minimizes steric strain. However, this rigidity can also influence how the molecule fits into the active site of a metabolizing enzyme.[4][5]
-
Pyrrolidine: The five-membered ring is considerably more flexible, adopting non-planar envelope and twist (pseudo-rotation) conformations .[1] This conformational adaptability allows it to potentially accommodate a wider range of enzyme active sites, but this flexibility can also expose more sites to metabolic attack.
This fundamental difference in conformational freedom is a critical factor in understanding their differential metabolic stability.
The Metabolic Arena: Key Enzymatic Pathways
The liver is the primary site of drug metabolism, and a host of enzymes are responsible for the biotransformation of xenobiotics. For piperidine and pyrrolidine analogs, the most prominent players are the Cytochrome P450 (CYP) enzymes , a superfamily of heme-containing monooxygenases.[2][6] These enzymes catalyze a variety of oxidative reactions. Additionally, Flavin-containing monooxygenases (FMOs) can also contribute to the metabolism of nitrogen-containing compounds.[2][7]
The primary metabolic pathways for both piperidine and pyrrolidine rings include:
-
C-Hydroxylation: The addition of a hydroxyl group to a carbon atom on the ring. This is often a prelude to further oxidation.
-
N-Dealkylation: The removal of an alkyl group attached to the nitrogen atom.
-
Oxidation to Lactams: The formation of a carbonyl group adjacent to the ring nitrogen.
A Head-to-Head Comparison: In Vitro Metabolic Stability Data
To objectively compare the metabolic stability of piperidine and pyrrolidine analogs, in vitro assays using human liver microsomes (HLM) are a standard industry practice.[8] HLMs contain a rich complement of CYP enzymes. The key parameters measured are the half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[9]
| Compound Class | Heterocycle | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Hypothetical Piperidine Analog | Piperidine | 60 | 23.1 |
| Hypothetical Pyrrolidine Analog | Pyrrolidine | 25 | 55.4 |
This data is illustrative and serves to highlight typical trends observed in head-to-head comparisons. Actual values are highly dependent on the specific molecular structure and substitution patterns.
As the illustrative data suggests, piperidine analogs often exhibit greater metabolic stability (longer half-life, lower clearance) compared to their pyrrolidine counterparts. This can be attributed to several factors rooted in their structural and physicochemical properties.
Mechanistic Insights into Metabolic Stability Differences
The observed differences in metabolic stability between piperidine and pyrrolidine analogs can be rationalized by considering their interaction with metabolizing enzymes, particularly CYPs.
-
Conformational Rigidity of Piperidine: The rigid chair conformation of piperidine can limit its ability to adopt an optimal orientation within the active site of a CYP enzyme.[4][5] This can result in a less favorable interaction and a slower rate of metabolism. The fixed geometry can also sterically shield certain positions from enzymatic attack.
-
Flexibility of Pyrrolidine: The conformational flexibility of the pyrrolidine ring, while potentially beneficial for binding to a therapeutic target, can be a liability in the context of metabolism. The ability to adopt multiple conformations increases the likelihood of presenting a metabolically susceptible site to the reactive center of a CYP enzyme.
-
Lipophilicity: Piperidine is slightly more lipophilic than pyrrolidine (logP of piperidine is ~0.84, while for pyrrolidine it is ~0.46).[1] While higher lipophilicity can sometimes lead to increased binding to lipophilic CYP active sites, the overall impact on metabolic stability is complex and depends on the interplay of various factors.
One notable metabolic pathway for piperidine-containing drugs is ring contraction , where the six-membered ring is metabolized to a five-membered pyrrolidine ring.[6][10] This transformation is initiated by the CYP enzyme system.[6][10]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To provide a practical context, here is a detailed, step-by-step methodology for a typical in vitro liver microsomal stability assay.
Objective:
To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test compounds (piperidine and pyrrolidine analogs)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the 96-well plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein / mL) .
-
Rationale Behind Experimental Choices:
-
Human Liver Microsomes: These are used because they are a well-characterized and readily available source of the major drug-metabolizing CYP enzymes.
-
NADPH Regenerating System: CYPs require NADPH as a cofactor for their catalytic activity. A regenerating system ensures a constant supply of NADPH throughout the incubation period.
-
37°C Incubation: This temperature mimics physiological conditions in the human body.
-
Acetonitrile Quenching: Acetonitrile is a protein precipitant that effectively stops the enzymatic reaction.
-
LC-MS/MS Analysis: This is a highly sensitive and specific analytical technique for quantifying small molecules in complex biological matrices.
Visualizing the Workflow
Conclusion: Strategic Scaffold Selection for Enhanced Metabolic Stability
The choice between a piperidine and a pyrrolidine scaffold is a critical decision in drug design that should be guided by a thorough understanding of their inherent metabolic liabilities. While both are invaluable building blocks, the greater conformational rigidity of the piperidine ring often translates to enhanced metabolic stability in vitro.[1] Conversely, the flexibility of the pyrrolidine ring can present a greater challenge for metabolic clearance.
However, it is crucial to recognize that these are general trends, and the metabolic fate of any given compound is highly dependent on its overall structure, including the nature and position of its substituents. Strategic modifications, such as the introduction of blocking groups at metabolically labile positions, can significantly improve the stability of both piperidine and pyrrolidine-containing molecules.[11] Ultimately, a data-driven approach, employing robust in vitro assays early in the drug discovery process, is essential for selecting and optimizing scaffolds to achieve the desired pharmacokinetic profile.
References
-
D. A. Smith, L. M. Jones, and M. J. Walker, "Mitigating Heterocycle Metabolism in Drug Discovery," Journal of Medicinal Chemistry, vol. 53, no. 1, pp. 1-14, 2010. Available: [Link]
-
J. R. Cashman, "The role of flavin-containing monooxygenases in drug metabolism and development," Drug Metabolism Reviews, vol. 34, no. 1-2, pp. 61-76, 2002. Available: [Link]
-
M. D. Williams and D. E. Ziegler, "The role of flavin-containing monooxygenase in the N-oxidation of the pyrrolizidine alkaloid senecionine," Drug Metabolism and Disposition, vol. 17, no. 5, pp. 546-550, 1989. Available: [Link]
-
S. Chen et al., "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design," ACS Medicinal Chemistry Letters, vol. 2, no. 8, pp. 626-631, 2011. Available: [Link]
-
M. M. Heravi and V. Zadsirjan, "Prescribed drugs containing nitrogen heterocycles: an overview," RSC Advances, vol. 10, no. 73, pp. 44247-44299, 2020. Available: [Link]
-
J. Wang et al., "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions," ACS Omega, vol. 7, no. 10, pp. 8386-8394, 2022. Available: [Link]
-
S. Pecic et al., "Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability," Prostaglandins & Other Lipid Mediators, vol. 140, pp. 1-8, 2019. Available: [Link]
-
N. A. T. M. Alobaidi, "PYRIDINE AND PIPERIDINE ALKALOIDS," Folia Nicotianae, vol. 1, no. 1, pp. 1-19, 2020. Available: [Link]
-
F. P. Guengerich, "Mechanisms of Cytochrome P450-Catalyzed Oxidations," ACS Catalysis, vol. 8, no. 12, pp. 10964-10976, 2018. Available: [Link]
-
W. A. Daniel et al., "Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine," Drug Metabolism and Disposition, vol. 27, no. 9, pp. 1053-1059, 1999. Available: [Link]
-
S. R. Gajula et al., "Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds," Drug Metabolism Reviews, vol. 53, no. 4, pp. 546-577, 2021. Available: [Link]
-
S. L. H. McFarland, "The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides," The Journal of Organic Chemistry, vol. 66, no. 19, pp. 6393-6401, 2001. Available: [Link]
-
Y. Li et al., "Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450," Dalton Transactions, vol. 49, no. 32, pp. 11099-11107, 2020. Available: [Link]
-
Y. Li et al., "Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450," Dalton Transactions, vol. 49, no. 32, pp. 11099-11107, 2020. Available: [Link]
-
Human Metabolome Database, "Showing metabocard for Anabasine (HMDB0004350)," HMDB, 2023. Available: [Link]
-
M. M. Heravi and V. Zadsirjan, "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds," European Journal of Medicinal Chemistry, vol. 302, pt. 1, p. 118213, 2026. Available: [Link]
- R. P. Remmel, "Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions," University of Minnesota, 2011.
-
L. A. Green, "A pharmacodynamic comparison of piperidine and pyridine alkaloid actions at fetal muscle-type nicotinic acetylcholine receptors (nAChR)," The FASEB Journal, vol. 18, no. 4-5, 2004. Available: [Link]
-
Pediaa, "Difference Between Pyrrolidine and Piperidine," Pediaa.com, 2020. Available: [Link]
-
C. M. L. Vella, "Anabasine (first named Neonicotine) and other pyridine alkaloids of Nicotiana species, Nicotine and Nornicotine," ResearchGate, 2015. Available: [Link]
-
T. R. Lauder Brunton and J. Theodore Cash, "A Comparison of the Physiological Actions and Chemical Constitution of Piperidine, Coniine, and Nicotine," Philosophical Transactions of the Royal Society of London, vol. 184, pp. 273-295, 1893. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. differencebetween.com [differencebetween.com]
- 4. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Comparing the Lipophilicity of Heterocyclic Pharmaceutical Intermediates
Abstract
Lipophilicity is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][][3] For medicinal chemists, the strategic incorporation of heterocyclic scaffolds is a cornerstone of molecular design, offering a powerful tool to modulate properties like lipophilicity.[4][5] This guide provides an in-depth comparison of the lipophilicity of common heterocyclic pharmaceutical intermediates. We will explore the structural nuances that dictate this property, present supporting experimental data, and provide detailed, validated protocols for its measurement, empowering researchers to make informed decisions in the optimization of drug candidates.
The Central Role of Lipophilicity in Drug Design
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a delicate balancing act in drug development.[6][7] A compound must possess sufficient lipophilicity to traverse cellular membranes and reach its target, yet excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[][3] The octanol-water partition coefficient (LogP) is the most widely accepted measure of lipophilicity, representing the ratio of a compound's concentration in octanol to its concentration in water at equilibrium.[8][9] For ionizable compounds, the distribution coefficient (LogD) at a specific pH (typically 7.4 to mimic physiological conditions) is a more relevant parameter.[6][10]
The "Lipinski's Rule of Five" famously suggests that for a compound to have good oral bioavailability, its LogP should not exceed 5.[][10] More recent analyses suggest an even narrower optimal range for LogD, often between 1 and 3, to achieve a favorable ADMET profile.[1]
Comparative Analysis of Heterocyclic Intermediates
The structure of a heterocyclic ring—its size, degree of saturation, and the nature and position of its heteroatoms—dramatically influences its lipophilicity.[11] Understanding these structure-lipophilicity relationships is key to rational drug design.
Aromatic vs. Saturated Nitrogen Heterocycles
A primary determinant of lipophilicity is the degree of saturation. Saturated heterocycles are generally more lipophilic than their aromatic counterparts.
-
Pyridine vs. Piperidine: Pyridine, an aromatic six-membered ring, is less lipophilic than its saturated analog, piperidine. A study comparing platinum complexes found that the piperidine-containing complex had a LogP of -1.16, while the pyridine analog had a LogP of -1.84, confirming the greater hydrophobicity imparted by the piperidine ligand.[12] This is because the sp3-hybridized nitrogen in piperidine is a stronger hydrogen bond acceptor than the sp2-hybridized nitrogen in pyridine, but the overall increase in the non-polar C-H bonds in the saturated ring dominates the lipophilicity.[13][14][15][16] Piperidine is a very common fragment in drug design, and its incorporation can significantly impact pharmacokinetic properties.[17]
-
Pyrrole vs. Pyrrolidine: A similar trend is observed with five-membered rings. Pyrrole is an aromatic heterocycle, while pyrrolidine is its saturated counterpart.[18][19] The presence of the nitrogen atom in both contributes to their polarity.[20] However, the fully saturated ring of pyrrolidine results in a higher LogP compared to the planar, aromatic pyrrole. The three-dimensional shape of pyrrolidine also offers more opportunities to modulate properties like solubility and lipophilicity.[20] Pyrrole and pyrrolidine analogs are widely used for their diverse therapeutic applications.[21]
Impact of Additional Heteroatoms
Introducing additional heteroatoms, such as oxygen or sulfur, generally decreases lipophilicity by increasing the molecule's polarity and hydrogen bonding capacity.
-
Piperidine vs. Morpholine and Thiomorpholine: Morpholine (containing an oxygen) and thiomorpholine (containing a sulfur) are analogs of piperidine. The introduction of the additional heteroatom typically leads to a decrease in lipophilicity. In a study on 11β-hydroxysteroid dehydrogenase type I inhibitors, a thiomorpholine 1,1-dioxide analog was found to be less lipophilic and more metabolically stable than the parent piperidine compound.[22]
The Counterintuitive Effect of Bridged Systems
Conventional wisdom suggests that adding carbon atoms increases lipophilicity. However, research from AstraZeneca has shown that introducing carbon atoms in a bridged fashion to saturated heterocycles like piperidines and morpholines can counterintuitively reduce lipophilicity.[23] This structural modification can lead to compounds with more balanced properties and improved pharmacokinetic profiles, as seen in several clinical candidates.[23]
Comparative Lipophilicity Data (LogP)
| Heterocycle | Structure | Typical Experimental LogP Range | Key Structural Features |
| Pyridine | Aromatic, 6-membered, 1 N | -0.5 to 0.5 | Planar, electron-deficient ring |
| Piperidine | Saturated, 6-membered, 1 N | 0.5 to 1.5 | Flexible, 3D structure, basic nitrogen |
| Pyrrole | Aromatic, 5-membered, 1 N | 0.5 to 1.0 | Planar, electron-rich ring |
| Pyrrolidine | Saturated, 5-membered, 1 N | 0.0 to 1.0 | Flexible, 3D structure, basic nitrogen |
| Morpholine | Saturated, 6-membered, 1 N, 1 O | -1.0 to 0.0 | Polar ether linkage, chair conformation |
| Thiazole | Aromatic, 5-membered, 1 N, 1 S | 0.0 to 1.0 | Planar, electron-deficient ring |
Note: LogP values are highly dependent on substitution patterns. The ranges provided are for the parent heterocycles and simple derivatives to illustrate general trends.
Experimental Determination of Lipophilicity
While computational models for predicting LogP exist, experimental determination remains the gold standard for accuracy.[24][25][26][27][28] The two most common methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
The Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the traditional and most referenced technique for LogP determination due to its direct measurement of partitioning.[6][8][24][29]
Caption: Shake-Flask Method Workflow for LogP Determination.
-
Preparation of Phases:
-
Mix n-octanol (HPLC grade) and water (HPLC grade) in a large vessel.
-
Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C).
-
Allow the phases to separate completely for at least 24 hours. The resulting octanol is water-saturated, and the water is octanol-saturated.[10]
-
-
Partitioning:
-
Prepare a stock solution of the test compound in one of the pre-saturated phases. The concentration should be below 0.01 M to avoid self-association.
-
In a suitable vessel (e.g., a screw-cap tube), combine the pre-saturated octanol and pre-saturated water phases in a defined volume ratio (e.g., 1:1, 2:1, or 1:2, depending on the expected LogP).
-
Add a small aliquot of the compound stock solution.
-
Seal the vessel and shake at a constant temperature until equilibrium is reached (typically 2-4 hours).[30]
-
-
Phase Separation and Sampling:
-
Centrifuge the vessel to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from each phase, avoiding any cross-contamination. It is crucial to prevent the highly viscous octanol from contaminating the aqueous sample.[24]
-
-
Quantification and Calculation:
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).
-
Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.[9]
-
Causality and Trustworthiness: This protocol is self-validating by ensuring mutual saturation of the phases, which mimics the equilibrium state. Using a low compound concentration prevents non-ideal behavior. The centrifugation step ensures a clean separation, which is critical for accurate quantification. The choice of analytical method must be validated for linearity and sensitivity in both matrices.
RP-HPLC Method for LogP Estimation
RP-HPLC offers a faster, higher-throughput alternative for estimating LogP.[31][32] It relies on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known LogP value.
Caption: RP-HPLC Method Workflow for LogP Estimation.
-
System Setup:
-
Use a standard RP-HPLC system with a C18 column.
-
The mobile phase typically consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer for LogD determination).
-
-
Calibration:
-
Select a series of 5-10 reference compounds with well-established LogP values that bracket the expected LogP of the test compounds.
-
For each reference compound, perform a series of isocratic runs with varying percentages of the organic modifier (e.g., 40%, 50%, 60%, 70% methanol).
-
Calculate the retention factor (k) for each run: k = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.
-
For each compound, plot log k versus the percentage of organic modifier. Extrapolate this linear relationship to 0% organic modifier (100% aqueous) to determine log k_w.[31][33]
-
Create a calibration curve by plotting the determined log k_w values against the literature LogP values for the reference compounds.
-
-
Sample Analysis:
-
Analyze the heterocyclic intermediates under the same set of isocratic conditions used for the reference compounds.
-
Determine the log k_w for each intermediate using the same extrapolation method.
-
-
LogP Estimation:
-
Use the calibration curve equation to calculate the estimated LogP of the intermediates from their experimental log k_w values.
-
Causality and Trustworthiness: The validity of this method hinges on the assumption that the retention mechanism on the C18 column mimics the partitioning process between octanol and water. The strength of the correlation (R²) of the calibration curve validates this assumption for the chosen set of compounds. Using structurally similar reference compounds improves the accuracy of the estimation.[34]
Conclusion
The lipophilicity of heterocyclic pharmaceutical intermediates is a multifaceted property governed by aromaticity, saturation, and the presence of various heteroatoms. A quantitative understanding, gained through robust experimental methods like the shake-flask or RP-HPLC techniques, is indispensable for medicinal chemists. By strategically selecting and modifying heterocyclic scaffolds, researchers can fine-tune the lipophilicity of drug candidates, thereby optimizing their ADMET profiles and increasing the probability of success in the intricate journey of drug discovery and development.[7]
References
- Arnott, J. A., & Planey, S. L. (2012). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 7(9), 863-875.
- Li, Y., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Pharmaceutical and Biomedical Analysis, 149, 480-487.
- BOC Sciences. (2024). Lipophilicity of Drug. BOC Sciences Tech Library.
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of Log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.
- Emery Pharma. (2017). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Emery Pharma Insights.
- Cambridge MedChem Consulting. LogP/D.
- Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like properties on the success of drug candidates. Nature Reviews Drug Discovery, 6(11), 881-890.
- AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development.
- Valko, K. (2016). Application of reversed-phase and hydrophilic interaction liquid chromatography for the separation of polar compounds.
- Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Enamine. LogD/LogP Background. Enamine Service Details.
- ACD/Labs. LogP—Making Sense of the Value. ACD/Labs Resources.
- Mannhold, R., & van de Waterbeemd, H. (2001). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Journal of Computer-Aided Molecular Design, 15(4), 337-354.
- Erlanson, D. A. (2025). Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. Drug Discovery Trends.
- ResearchGate. (2017).
- Yang, Z., et al. (2020). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Journal of Computer-Aided Molecular Design, 34(10), 1097-1107.
- Comer, J. E. A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical Sciences, 85(8), 843-847.
- Minick, D. J., et al. (1989). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Journal of Medicinal Chemistry, 32(7), 1565-1572.
- Ciaffara, S., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6594.
- ECETOC. (1993). Assessment of reverse-phase chromatographic methods for the determination of n-octanol/water partition coefficients. Technical Report No. 53.
- Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58567.
- Wang, R., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- Avila, R. (2019). Machine Learning Methods for LogP Prediction: Pt. 1. Medium.
- Cambridge MedChem Consulting. (2019). LogD.
- Wang, J., et al. (2021). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs.
- JoVE. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy | Protocol Preview. YouTube.
- van der Watt, P. J., et al. (2011). Influence of pyridine versus piperidine ligands on the chemical, DNA binding and cytotoxic properties of light activated trans,trans,trans-[Pt(N3)2(OH)2(NH3)(L)]. Journal of Inorganic Biochemistry, 105(8), 1059-1067.
- protocols.io. (2024). LogP/LogD shake-flask method.
- Njardarson, J. T., et al. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry, 15(1), 47-60.
- ICH. (2009). Q8(R2): Pharmaceutical Development.
- Johnson, T. A. (2016). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 59(10), 4477-4491.
- Głowacka, I. E., et al. (2021). Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. Molecules, 26(11), 3121.
- MDPI. (2020). Heterocycles in Medicinal Chemistry. MDPI Books.
- Tan, T. M. C., et al. (2020). Heterocycles in Medicinal Chemistry. Molecules, 25(16), 3586.
- Gheldiu, A. M., et al. (2018). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules, 23(10), 2547.
- ICH. (1999). Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
- European Medicines Agency. (2016). Guideline on the chemistry of active substances. EMA/CHMP/QWP/297/97 Rev. 1.
- National Toxicology Program. (1999). ICH Test Procedures and Acceptance Criteria for Biological Products. U.S. Department of Health and Human Services.
- Particle Analytical. (n.d.). ICH Guidelines on particle properties. Pharmaceutical Networking.
- Iancu, V., et al. (2019).
- Bond, T. L., et al. (2020).
- Kumar, R., et al. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Medicinal Chemistry, 13(12), 1135-1154.
- Brainly.in. (2024). Comparison of basicity of pyrrole, pyridine and piperidine.
- Chemistry Stack Exchange. (2024). Why is Piperidine more basic than Pyridine?
- Szymański, P., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 26(11), 3358.
- Wikipedia. (n.d.). Pyrrolidine.
- Quora. (2019). Which is more basic among Pyridine, Pyrrole and Piperidine?
- Wikipedia. (n.d.). Pyrrole.
- Quora. (2018). Is piperidine more basic than pyridine?
- Asif, M. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(49), 30734-30761.
Sources
- 1. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azolifesciences.com [azolifesciences.com]
- 4. mdpi.com [mdpi.com]
- 5. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. acdlabs.com [acdlabs.com]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of pyridine versus piperidine ligands on the chemical, DNA binding and cytotoxic properties of light activated trans,trans,trans-[Pt(N3)2(OH)2(NH3)(L)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brainly.in [brainly.in]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. quora.com [quora.com]
- 16. quora.com [quora.com]
- 17. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 19. Pyrrole - Wikipedia [en.wikipedia.org]
- 20. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. drughunter.com [drughunter.com]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. researchgate.net [researchgate.net]
- 26. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Machine Learning Methods for LogP Prediction: Pt. 1 - Ricardo Avila [ravilabio.info]
- 28. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. enamine.net [enamine.net]
- 31. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. ecetoc.org [ecetoc.org]
The Great Divide: A Comparative Guide to the Biological Activity of Chiral vs. Racemic Piperidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological function. The piperidine scaffold, a ubiquitous six-membered nitrogen-containing heterocycle, is a cornerstone in the design of numerous pharmaceuticals.[1] However, the introduction of a chiral center to this seemingly simple ring transforms it into a landscape of stereochemical complexity, where mirror-image enantiomers can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the biological activity of chiral versus racemic piperidine intermediates, supported by experimental data and detailed protocols, to empower researchers in making informed decisions in drug design and development.
The Principle of Chirality: More Than Just a Mirror Image
Biological systems, from enzymes to receptors, are inherently chiral. This stereospecificity dictates that they interact differently with the enantiomers of a chiral drug. One enantiomer, the eutomer, may fit perfectly into the binding site of a target protein, eliciting the desired therapeutic effect. In contrast, its mirror image, the distomer, may bind with lower affinity, have no activity, or even interact with off-target molecules, leading to undesirable side effects.[2] Consequently, the use of a racemic mixture—a 50:50 combination of both enantiomers—can be inefficient at best and detrimental at worst.
The development of single-enantiomer drugs from previously marketed racemates, a practice known as "chiral switching," has led to improved therapeutic indices and simpler pharmacokinetic profiles for many medications.[2] Understanding the differential biological activity of piperidine enantiomers is therefore paramount for the rational design of safer and more effective therapeutics.
Case Study: Methylphenidate - A Tale of Two Enantiomers
A classic example illustrating the profound impact of chirality on a piperidine-containing drug is methylphenidate (sold under brand names like Ritalin and Concerta), a central nervous system stimulant used to treat Attention Deficit Hyperactivity Disorder (ADHD).[3] Methylphenidate has two chiral centers, resulting in four possible stereoisomers. The therapeutic product is the racemic mixture of the threo diastereomers: d-threo-methylphenidate (d-MPH) and l-threo-methylphenidate (l-MPH).[4]
The primary mechanism of action of methylphenidate is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in the synaptic cleft.[5] Crucially, in vitro studies have demonstrated a significant difference in the potency of the two enantiomers.
Table 1: Comparative in vitro Activity of Methylphenidate Enantiomers [6]
| Enantiomer | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) | Serotonin Transporter (SERT) IC50 (nM) |
| d-threo-methylphenidate (d-MPH) | 33 | 244 | >50,000 |
| l-threo-methylphenidate (l-MPH) | 540 | 5100 | >50,000 |
As the data clearly indicates, the d-enantiomer is significantly more potent at inhibiting both the dopamine and norepinephrine transporters than the l-enantiomer.[6] This difference in potency is approximately 16-fold for DAT and 21-fold for NET. Both enantiomers show negligible activity at the serotonin transporter.
This disparity in in vitro activity translates directly to clinical efficacy. The pharmacological and therapeutic effects of racemic methylphenidate are predominantly, if not exclusively, attributed to the d-enantiomer.[1][7] This has led to the development and marketing of dexmethylphenidate (Focalin), a formulation containing only the active d-enantiomer.[3] Clinical studies have shown that dexmethylphenidate is an effective treatment for ADHD, with a dose that is half that of the racemic mixture, further underscoring the superior activity of the single enantiomer.[8][9]
The case of methylphenidate provides compelling evidence for the critical importance of evaluating the biological activity of individual enantiomers of piperidine-containing drug candidates.
The Rationale Behind Stereoselective Synthesis and Chiral Separation
Given the potential for one enantiomer to be inactive or even harmful, the development of methods to obtain enantiomerically pure piperidine intermediates is a key focus in medicinal chemistry. This can be achieved through two primary strategies:
-
Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to selectively produce the desired enantiomer from an achiral starting material.[10] This approach is often more efficient and cost-effective in the long run for large-scale production.
-
Chiral Resolution: This involves the separation of a racemic mixture into its individual enantiomers. This is often achieved using techniques like chiral chromatography.
The choice of strategy depends on various factors, including the complexity of the molecule, the stage of drug development, and economic considerations.
Caption: Approaches to obtain enantiomerically pure compounds.
Experimental Protocols: Unveiling the Biological Activity of Enantiomers
To quantitatively assess the differential biological activity of chiral piperidine intermediates, a range of in vitro assays can be employed. Below are detailed, step-by-step methodologies for two fundamental experimental workflows.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
This protocol outlines a general procedure for the separation of piperidine enantiomers, a crucial first step before comparative biological testing.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
Amine modifier (e.g., diethylamine, trifluoroacetic acid)
-
Racemic piperidine intermediate sample
-
Enantiomerically pure reference standards (if available)
Procedure:
-
Column Selection: Choose a CSP known to be effective for the separation of amines or structurally similar compounds. Polysaccharide-based columns are a good starting point.
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). Add a small percentage (typically 0.1%) of an amine modifier to improve peak shape and resolution.
-
Method Development:
-
Equilibrate the column with the initial mobile phase composition at a constant flow rate (e.g., 1.0 mL/min).
-
Inject a small volume of the dissolved racemic sample.
-
Monitor the separation at a suitable UV wavelength.
-
Systematically vary the mobile phase composition and flow rate to optimize the resolution between the two enantiomeric peaks. Temperature can also be adjusted to improve separation.
-
-
Enantiomeric Purity Determination:
-
Once optimal separation is achieved, inject the sample and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
-
If available, inject the pure enantiomeric standards to confirm the elution order.
-
Caption: Workflow for chiral HPLC separation.
Protocol 2: In Vitro Receptor Binding Assay (Competition Assay)
This protocol describes how to determine the binding affinity (Ki) of each enantiomer for a specific target receptor.
Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled ligand with known high affinity for the target receptor
-
Enantiomerically pure piperidine intermediates (test compounds)
-
Assay buffer
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the unlabeled piperidine enantiomers (competitors) in assay buffer.
-
Prepare a solution of the radiolabeled ligand at a concentration at or below its dissociation constant (Kd).
-
Prepare the receptor membrane suspension in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add receptor membranes, radiolabeled ligand, and assay buffer.
-
Non-specific Binding Wells: Add receptor membranes, radiolabeled ligand, and a high concentration of an unlabeled known ligand to saturate the receptors.
-
Competition Wells: Add receptor membranes, radiolabeled ligand, and varying concentrations of the test piperidine enantiomer.
-
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification:
-
Add scintillation fluid to each well of the filter plate.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the binding affinity (Ki) for each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive receptor binding assay.
Conclusion: A Call for Stereochemical Precision
The evidence is unequivocal: the chirality of piperidine intermediates is a critical factor that can profoundly influence their biological activity. The case of methylphenidate serves as a powerful reminder that a racemic mixture is not simply a diluted version of the active enantiomer; it is a combination of distinct chemical entities with potentially divergent pharmacological profiles.
For researchers, scientists, and drug development professionals, a thorough investigation of the stereochemistry of piperidine-containing compounds is not merely an academic exercise but a scientific and ethical imperative. By embracing stereoselective synthesis, employing robust chiral separation techniques, and conducting comparative biological assays, the scientific community can unlock the full therapeutic potential of chiral piperidine scaffolds and pave the way for the development of safer, more effective, and more precisely targeted medicines.
References
- Does chirality matter? pharmacodynamics of enantiomers of methylphenidate in patients with attention-deficit/hyperactivity disorder. PubMed.
- Methylphenid
- Differential Pharmacokinetics and Pharmacodynamics of Methylphenidate Enantiomers.
- Methylphenidate P
- Efficacy and safety of extended-release dexmethylphenidate compared with d,l-methylphenidate and placebo in the treatment of children with attention-deficit/hyperactivity disorder: a 12-hour labor
- Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenid
- (PDF) Pharmacology of the enaniomers of threo-methylphenidate.
- Differential pharmacokinetics and pharmacodynamics of methylphenidate enantiomers: does chirality m
- Pharmacokinetics and clinical effectiveness of methylphenid
- Dexmethylphenidate hydrochloride in the treatment of attention deficit hyperactivity disorder.
- Absorption Differences between Immediate-Release Dexmethylphenidate and dl-Methylphenid
- The impact of methylphenidate and its enantiomers on dopamine synthesis and metabolism in vitro. PubMed.
- Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system. PubMed.
- Consecutive double chiral-switches strategy. ADHD methylphenidate drugs: from two racemates via racemate to enantiomer. Taylor & Francis Online.
- Brain kinetics of methylphenidate (Ritalin)
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- A Look at the Importance of Chirality in Drug Activity: Some Signific
- Comparative pharmacodynamics and plasma concentrations of d-threo-methylphenidate hydrochloride after single doses of d-threo-methylphenidate hydrochloride and d,l-threo-methylphenidate hydrochloride in a double-blind, placebo-controlled, crossover laboratory school study in children with attention-deficit/hyperactivity disorder. PubMed.
- (PDF) Dexmethylphenidate.
- Efficacy and Safety of Dexmethylphenidate Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder.
- PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. PMC.
- Pharmacokinetics and clinical effectiveness of methylphenid
- Slow-Onset, Long-Duration, Alkyl Analogues of Methylphenidate with Enhanced Selectivity for the Dopamine Transporter.
- (PDF) Synthesis and Evaluation of Dopamine and Serotonin Transporter Inhibition by Oxacyclic and Carbacyclic Analogues of Methylphenidate.
- The Great Divide: Unraveling the Biological Activities of (1S)- and (1R)-Propranolol Enantiomers. Benchchem.
- A Comparative Analysis of Enantiomeric Biological Activity in Piperidine-Rel
- Asymmetric Synthesis of Chiral Piperidine Compounds: Applic
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methylphenidate - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics and clinical effectiveness of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential pharmacokinetics and pharmacodynamics of methylphenidate enantiomers: does chirality matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of extended-release dexmethylphenidate compared with d,l-methylphenidate and placebo in the treatment of children with attention-deficit/hyperactivity disorder: a 12-hour laboratory classroom study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dexmethylphenidate hydrochloride in the treatment of attention deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Analysis of Amino-Piperidine Salt Forms
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy and commercial viability. This is particularly true for amino-piperidine compounds, a structural motif present in numerous pharmaceuticals.[1] This guide provides a comprehensive comparative study of different salt forms of amino-piperidine compounds, offering a deep dive into the scientific rationale and experimental methodologies that underpin this crucial stage of drug development. We will explore the impact of salt selection on physicochemical properties, bioavailability, and stability, providing actionable insights and robust experimental protocols to guide researchers in making informed decisions.
The Strategic Imperative of Salt Selection
Approximately 50% of all drugs on the market are administered as salts.[2][3] This is not a matter of trivial chemical modification; it is a strategic decision that can profoundly influence a drug's performance.[4][5] Salt formation allows for the modulation of key properties of an ionizable drug without altering its core chemical structure.[5] For amino-piperidine compounds, which are typically weakly basic due to the presence of the nitrogen-containing heterocyclic ring, salt formation with a suitable acid is a common strategy to enhance their pharmaceutical properties.[6]
The primary goals of salt selection are to improve:
-
Solubility and Dissolution Rate: Enhancing the solubility of poorly soluble compounds is a primary driver for salt formation, which can directly impact bioavailability.[4][5][7]
-
Stability: The appropriate salt form can exhibit improved chemical and physical stability, extending shelf life and ensuring consistent product quality.[4]
-
Hygroscopicity: Minimizing water uptake is crucial for handling, processing, and stability.
-
Crystallinity and Solid-State Properties: A well-defined, stable crystalline form is essential for reproducible manufacturing and performance.[2]
-
Manufacturability: Properties like flowability and compressibility are critical for efficient tablet and capsule production.[4]
The choice of a counterion is not arbitrary. A rational approach involves considering the pKa of the drug and the counterion. For a basic drug like an amino-piperidine, the pKa of the acidic counterion should be at least 2 pH units lower than the pKa of the drug to ensure stable salt formation.[2]
Comparative Analysis of Common Salt Forms for Amino-Piperidine Compounds
While a wide array of counterions can be used, this guide will focus on a comparative analysis of two commonly employed salt forms for basic APIs: hydrochloride (HCl) and mesylate (methanesulfonate).
Hydrochloride (HCl) Salts
Hydrochloride salts are the most frequently used salt form for basic drugs, accounting for a significant percentage of all basic drug salt forms.[8]
Advantages:
-
High Water Solubility: The strong acidity of hydrochloric acid generally leads to salts with significantly improved aqueous solubility.[9]
-
Low Molecular Weight: The small size of the chloride ion adds minimal bulk to the final API, which is advantageous for dosing.[8]
-
Cost-Effectiveness: Hydrochloric acid is an inexpensive and readily available reagent.[8]
-
Physiological Compatibility: Chloride is the most abundant anion in the human body, ensuring high physiological tolerance.[8]
Potential Disadvantages:
-
Hygroscopicity: Hydrochloride salts can be hygroscopic, which can negatively impact stability and handling. For example, ranitidine hydrochloride is known to be hygroscopic.[2]
-
Corrosivity: The acidic nature of HCl can pose challenges for manufacturing equipment.
-
Polymorphism: The formation of multiple crystalline forms (polymorphs) can be a concern, requiring thorough screening.
Mesylate (Methanesulfonate) Salts
Mesylate salts, derived from methanesulfonic acid, have emerged as a valuable alternative to hydrochlorides.
Advantages:
-
Good Solubility: Mesylate salts often exhibit high aqueous solubility, sometimes even exceeding that of the corresponding hydrochloride salt.[3][10]
-
Favorable Crystal Properties: They frequently form stable, non-hygroscopic crystals with good morphology, which is beneficial for formulation.
-
Reduced Polymorphism: In some cases, mesylate salts may exhibit a lower propensity for polymorphism compared to hydrochlorides.[3]
Potential Disadvantages:
-
Higher Molecular Weight: The mesylate counterion is larger than chloride, which can increase the overall molecular weight of the API.
-
Potential for Genotoxic Impurities: The manufacturing process for methanesulfonic acid must be carefully controlled to avoid the formation of potentially genotoxic impurities.[8]
Experimental Design for Comparative Salt Form Evaluation
A systematic, tiered approach is essential for an efficient and effective salt screening and selection process.[11]
Workflow for Salt Form Screening and Selection
Caption: A tiered workflow for systematic salt form screening and selection.
Key Experimental Protocols
Protocol 1: Salt Formation Screening (Small Scale)
-
Objective: To rapidly screen a variety of counterions and solvent systems to identify successful salt formation.
-
Materials:
-
Amino-piperidine free base.
-
Selected acidic counterions (e.g., HCl in isopropanol, methanesulfonic acid).
-
A range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, water).
-
96-well plates or small glass vials.
-
-
Procedure:
-
Dissolve the amino-piperidine free base in a minimal amount of a suitable solvent.
-
In separate wells/vials, add a stoichiometric amount of the selected counterion solution.
-
Allow the mixtures to stir or shake at a controlled temperature.
-
Induce precipitation/crystallization through methods such as slow evaporation, anti-solvent addition, or cooling.
-
Isolate any solid material by centrifugation or filtration.
-
Dry the solids under vacuum.
-
-
Analysis: Analyze the resulting solids using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the formation of a new crystalline phase.[11]
Protocol 2: Aqueous Solubility Determination (pH-Solubility Profile)
-
Objective: To determine the equilibrium solubility of the different salt forms across a physiologically relevant pH range.
-
Materials:
-
Synthesized salt forms of the amino-piperidine compound.
-
Buffers of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
HPLC system for quantification.
-
-
Procedure:
-
Add an excess amount of the salt form to each buffer solution in separate vials.
-
Equilibrate the samples on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Filter the samples to remove undissolved solids.
-
Dilute the filtrate appropriately and analyze the concentration of the dissolved API using a validated HPLC method.
-
Measure the pH of the saturated solution.
-
-
Data Presentation: Plot the logarithm of solubility versus the final pH of the solution.
Data Presentation: Comparative Physicochemical Properties
| Property | Hydrochloride Salt | Mesylate Salt | Free Base | Experimental Method |
| Aqueous Solubility (pH 6.8) | 15.2 mg/mL | 39.0 mg/mL[3][10] | 0.5 mg/mL | Equilibrium Solubility |
| Melting Point (°C) | 185 °C | 194 °C[12] | 110 °C | DSC |
| Hygroscopicity (at 80% RH) | Moderate (2.5% uptake) | Low (0.8% uptake) | Low (0.5% uptake) | DVS |
| Crystallinity | Crystalline | Crystalline | Crystalline | XRPD |
| pKa (of conjugate acid) | 8.5 | 8.5 | 8.5 | Potentiometric Titration |
Note: The data presented in this table is illustrative and will vary for different amino-piperidine compounds.
Advanced Characterization and Stability Considerations
Polymorphism and its Implications
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in salt selection. Different polymorphs can have different solubilities, dissolution rates, and stability, which can impact the final drug product's performance. A thorough polymorph screen should be conducted on the most promising salt candidates.
Workflow for Polymorph Screening:
Caption: A typical workflow for conducting a polymorph screen on a selected salt form.
Chemical and Physical Stability
Comprehensive stability studies are essential to ensure that the chosen salt form remains stable throughout its shelf life. These studies are typically conducted under accelerated conditions (e.g., high temperature and humidity) according to ICH guidelines.
Key Stability-Indicating Tests:
-
Appearance: Visual inspection for any changes in color or physical form.
-
Assay: HPLC analysis to determine the potency of the API.
-
Related Substances: HPLC analysis to quantify any degradation products.
-
Water Content: Karl Fischer titration to measure moisture content.
-
X-ray Powder Diffraction (XRPD): To monitor for any changes in the crystalline form.
Conclusion and Recommendations
The selection of an optimal salt form for an amino-piperidine compound is a multifaceted process that requires a balance of various properties, including solubility, stability, hygroscopicity, and manufacturability.[11] While hydrochloride salts are a common and often effective choice, mesylate and other alternative salt forms can offer significant advantages in certain cases, such as improved hygroscopicity and more favorable crystal properties.[3][10]
A systematic and data-driven approach, as outlined in this guide, is crucial for making an informed decision. It is recommended to:
-
Conduct a broad initial screen with a diverse set of pharmaceutically acceptable counterions.
-
Perform a thorough physicochemical characterization of the most promising candidates.
-
Investigate the potential for polymorphism early in the development process.
-
Evaluate the chemical and physical stability of the lead salt form under stressed conditions.
By following these principles, researchers can significantly enhance the probability of selecting a salt form that will lead to a safe, effective, and commercially successful drug product.
References
-
Improved Pharma. (2021, February 14). Salt Screening. [Link]
-
Kumar, L., Amin, A., & Bansal, A. K. (2008, March 2). Salt Selection in Drug Development. Pharmaceutical Technology, 32(3). [Link]
-
Dr.Oracle. (2025, February 28). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?[Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 19(8), 3299–3309. [Link]
-
Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Modulation of Biopharmaceutical Properties of Acidic Drugs using Cationic Counterions: A Critical Analysis of FDA-Approved Pharmaceutical Salts. (2025, August 6). ResearchGate. [Link]
-
Brittain, H. G. (2009, December 1). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 19(8), 3299–3309. [Link]
-
(S)-3-(Boc-amino)piperidine hydrochloride. (n.d.). Ark Pharm. [Link]
-
Brittain, H. G. (2007). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Journal of Pharmaceutical Sciences, 96(5), 983–992. [Link]
-
Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Medicinal Chemistry, 50(26), 6665–6672. [Link]
-
2-Aminopiperidine. (n.d.). PubChem. Retrieved from [Link]
-
1-Aminopiperidine. (n.d.). PubChem. Retrieved from [Link]
-
Åkerbladh, L., et al. (2017). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 60(13), 5539–5551. [Link]
-
Pharmaoffer. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]
-
Screening and Formulating Drugs as Salts to Improve API Performance. (2019, December 10). Contract Pharma. [Link]
-
PIPERIDINE. (n.d.). Ataman Kimya. [Link]
-
Solares-Briones, M., et al. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 27(19), 6599. [Link]
-
Role of Salt Selection in Drug Discovery and Development. (n.d.). ResearchGate. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
-
Piperidine. (n.d.). Wikipedia. Retrieved from [Link]
-
Obydennov, K. L., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3652. [Link]
-
Khom, S., Saikia, P., & Yadav, N. N. (2019). Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate. [Link]
-
3-Amino Piperidine impurity | CAS 54012-73-6. (n.d.). Veeprho. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations [mdpi.com]
- 4. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 5. rjpdft.com [rjpdft.com]
- 6. mdpi.com [mdpi.com]
- 7. droracle.ai [droracle.ai]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. pharmaoffer.com [pharmaoffer.com]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. improvedpharma.com [improvedpharma.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride. As a substituted piperidine and amino-alcohol derivative, this compound and its structural analogs present significant hazards that necessitate meticulous handling and disposal protocols. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.
Executive Summary: Hazard Profile & Disposal Mandate
The imperative for stringent disposal protocols stems directly from the inherent chemical hazards associated with this compound class. While a specific Safety Data Sheet (SDS) for this exact dihydrochloride salt is not publicly indexed, analysis of closely related structures, such as 2-(Methylamino)ethanol and 2-(2-Hydroxyethyl)piperidine, provides a clear and conservative hazard profile. The primary risks necessitate that this compound be treated as regulated hazardous waste.
| Hazard Classification | Category | Description & Rationale for Disposal Protocol | Source(s) |
| Skin Corrosion / Irritation | Category 1B | Causes severe skin burns and eye damage. This corrosive nature means the compound can destroy living tissue and corrode standard materials, mandating disposal in robust, chemically-resistant containers and prohibiting drain disposal. | [1][2][3][4] |
| Acute Toxicity (Oral, Dermal) | Category 4 | Harmful if swallowed or in contact with skin. Direct contact poses a significant health risk, requiring all contaminated materials (gloves, wipes, labware) to be disposed of as hazardous waste. | [1][3][4] |
| Serious Eye Damage | Category 1 | Causes serious, potentially irreversible eye damage. This reinforces the need for strict PPE and ensuring all waste is securely contained to prevent any chance of splashing or aerosolization. | [1][2][3] |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child. This long-term health risk requires minimizing exposure and ensuring complete containment and destruction of the waste, typically via incineration. | [1] |
| Specific Target Organ Toxicity | Category 2/3 | May cause respiratory irritation and damage to organs (kidney, liver, spleen) through prolonged or repeated exposure. Environmental release could have ecotoxicological effects, making controlled disposal essential. | [1][4] |
Given this profile, under no circumstances should this chemical or its containers be disposed of in standard trash or via sanitary sewer (drain) systems.[2] All waste streams must be collected, segregated, and transferred to an approved hazardous waste disposal facility.[1][2][5]
Pre-Disposal Operations: Safety & Segregation
Before handling the chemical for disposal, it is critical to establish a safe work environment. The causality is simple: proper preparation prevents exposure and cross-contamination.
Personal Protective Equipment (PPE): A baseline of protective equipment is mandatory when handling the pure compound or its waste.
-
Hand Protection: Wear nitrile or other chemically-resistant gloves. Given the severe corrosive properties, consider double-gloving.
-
Eye Protection: Chemical safety goggles are required at a minimum. For handling larger quantities or where splashing is possible, a full-face shield is recommended.[1]
-
Body Protection: A lab coat is essential. For transfers of bulk quantities, a chemically-resistant apron is advised.
-
Respiratory Protection: All handling of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
Waste Segregation: Proper segregation is a cornerstone of safe and compliant laboratory practice. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.
-
Create a dedicated hazardous waste container specifically for this compound and its directly contaminated materials.
-
Never mix this waste with other waste streams, such as halogenated solvents, acidic waste, or oxidizers.
Standard Operating Procedure (SOP) for Disposal
This protocol is divided into three common laboratory scenarios.
A. Disposal of Unused or Expired Bulk Chemical
-
Evaluation: Confirm the material is unwanted. Per EPA guidelines for academic labs, it is good practice to periodically clean out old and expired chemicals to maintain a safe environment.[6]
-
Container Integrity: Ensure the original container is intact and not degraded. If it is compromised, perform a supervised transfer to a new, compatible container inside a chemical fume hood.
-
Labeling: The container must be labeled as hazardous waste. (See Section 4 for detailed labeling requirements).
-
Storage: Place the labeled container in a designated satellite accumulation area. This area should be secure, provide secondary containment, and be away from heat or ignition sources.[1]
-
Pickup: Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.
B. Disposal of Contaminated Labware & PPE
This stream includes items like pipette tips, serological pipettes, weigh boats, contaminated gloves, and absorbent paper.
-
Collection: Place all contaminated solid waste into a designated, robust plastic bag or a puncture-proof container (for sharps) located inside the fume hood where the work is being performed.
-
Containerization: Once the task is complete or the bag is full, securely seal the bag. Place this sealed bag into a larger, rigid, leak-proof hazardous waste container (e.g., a labeled pail or drum).[7]
-
Rinsate Management: For contaminated glassware, rinse three times with a suitable solvent (e.g., methanol or ethanol, followed by water). The initial rinsate is considered acutely hazardous and must be collected in a designated liquid hazardous waste container. Subsequent rinses may be managed similarly, as determined by institutional policy. Do not dispose of rinsate down the drain.[2]
-
Labeling & Storage: Label the final, rigid container as hazardous waste and store it in the satellite accumulation area for EH&S pickup.
C. Management of Spills & Decontamination
-
Control & Evacuate: If a spill occurs, alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact EH&S.
-
Containment: For small spills inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to dike and cover the spill.[1]
-
Collection: Carefully sweep or scoop the absorbed material into a compatible, sealable container. Avoid generating dust.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials are now considered hazardous waste and must be disposed of according to the protocol in Section 3B.
-
Labeling & Disposal: Seal and label the container holding the spill cleanup debris and arrange for disposal via EH&S.
Waste Accumulation & Labeling Requirements
Proper labeling is a legal requirement and critical for safe handling by all personnel.
-
Container Selection: Use containers that are compatible with the chemical, in good condition, and have a secure, screw-top lid.[7] Ideally, use the original container for bulk disposal.[7]
-
Labeling Contents: The hazardous waste label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ". Do not use abbreviations.
-
A clear indication of the hazards (e.g., "Corrosive," "Toxic").
-
The accumulation start date (the date the first drop of waste entered the container).
-
The name of the principal investigator and the laboratory location.
-
Containers must be removed from the laboratory for disposal within twelve months of the accumulation start date, regardless of whether they are full.[8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling waste related to this compound.
Caption: Disposal decision workflow from waste identification to final pickup.
Regulatory Framework
In the United States, the management of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[9] Academic laboratories may operate under specific regulations, such as Subpart K of the RCRA generator rules, which provide a framework for managing hazardous waste in a laboratory setting.[6][8] The core principle is "cradle-to-grave" responsibility, meaning the generator of the waste is responsible for it until its ultimate, safe destruction. Disposal via a licensed chemical destruction plant or controlled incineration is the appropriate final step for this class of compound.[10]
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15144, 2-Piperidin-2-ylethanol. [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]
-
Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. echemi.com [echemi.com]
A Researcher's Comprehensive Guide to Safely Handling 2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities requires a proactive and informed approach to personal and environmental protection. This guide provides essential, immediate safety and logistical information for the handling of 2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride, a compound with potential applications in pharmaceutical research. By understanding the inherent risks associated with its structural components, we can implement robust safety protocols that ensure the well-being of laboratory personnel and the integrity of our research.
While specific safety data for this compound is not extensively documented, a thorough analysis of its parent structures, piperidine and ethanolamine derivatives, provides a strong foundation for establishing safe handling procedures. Piperidine, a core component, is known to be a flammable, corrosive, and toxic substance.[1][2][3][4] This guide synthesizes this knowledge with best practices for handling amine-containing compounds to provide a comprehensive operational and disposal plan.
Hazard Assessment and Risk Mitigation
Understanding the potential hazards is the first step in ensuring a safe laboratory environment. Based on the toxicological profiles of related piperidine and amine compounds, this compound should be handled as a hazardous substance.
Key Potential Hazards:
-
Corrosivity: Piperidine and its derivatives are known to cause severe skin burns and eye damage.[1][2][4] Contact with skin and eyes can lead to irreversible tissue damage.
-
Toxicity: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][4] Acute exposure may lead to irritation of the respiratory tract, while chronic exposure could pose additional health risks.
-
Flammability: While the dihydrochloride salt form is a solid and less likely to be flammable than its free-base liquid counterpart, it is still prudent to handle it away from ignition sources.[1][3]
Risk Mitigation Strategies:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5] Ensure that safety showers and eyewash stations are readily accessible and in good working order.[5]
-
Administrative Controls: Develop and strictly adhere to a written Standard Operating Procedure (SOP) for handling this compound. All personnel must receive documented training on these procedures before working with the material.
-
Personal Protective Equipment (PPE): The last line of defense, but critically important. A comprehensive PPE plan is non-negotiable.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes & Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. Standard safety glasses are insufficient.[5][6][7] |
| Skin & Body | Chemical-resistant lab coat or gown | A closed-front, long-sleeved lab coat made of a material resistant to chemicals is essential to protect the skin.[6][7][8][9] |
| Hands | Double-gloving with compatible chemical-resistant gloves | Wear two pairs of gloves, with the outer glove extending over the cuff of the lab coat. Nitrile or neoprene gloves are generally recommended for handling amines.[7][10] Always check the manufacturer's glove compatibility chart. |
| Respiratory | A NIOSH-approved respirator | When handling the solid powder outside of a fume hood or if there is a risk of aerosolization, a respirator is necessary to prevent inhalation.[6][8][10] The specific type of respirator and cartridge should be determined by a formal risk assessment. |
| Feet | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects.[6][7] |
Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol minimizes the risk of exposure and contamination.
Preparation and Weighing
-
Don appropriate PPE as outlined in the table above.
-
Work within a certified chemical fume hood.
-
Prepare your workspace: Cover the work surface with absorbent, disposable bench paper.
-
Retrieve the compound from storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5]
-
Weighing: Use a tared, sealed container for weighing to prevent dissemination of the powder. If transferring from a larger container, do so slowly and carefully to avoid creating dust.
Dissolution and Use in Experiments
-
Solvent Addition: Add the solvent to the container with the weighed compound slowly and carefully.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Experimental Use: Conduct all subsequent experimental steps within the fume hood.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][11] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][11] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[5][12] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal.[11][12] For larger spills, evacuate the lab and follow your institution's emergency response procedures. |
Waste Disposal: Responsible Stewardship
Proper disposal of chemical waste is paramount for environmental protection and regulatory compliance.
-
Solid Waste: All solid waste, including contaminated gloves, bench paper, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the responsible advancement of scientific discovery.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
- Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co. KG.
- 2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride. (n.d.). Sigma-Aldrich.
- Safety Data Sheet: 4-Amino-1-(ethoxycarbonyl)piperidine. (n.d.). Fisher Scientific.
- Piperidine: Human health tier II assessment. (2016, February 5). Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS).
- Material Safety Data Sheet: 2-(Methyl Amino) Ethanol. (n.d.). Central Drug House (P) Ltd.
- Safety Data Sheet: 2-(2-Hydroxyethyl)piperidine. (n.d.). Fisher Scientific.
- Safety Data Sheet: Piperidine. (n.d.). Carl ROTH.
- Hazard Summary: Piperidine. (1999, September). New Jersey Department of Health and Senior Services.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Safety Data Sheet: 2-(Methylamino)ethanol. (2025, November 6). Sigma-Aldrich.
- Safety Data Sheet: Piperidine. (2024, May 7). Penta chemicals.
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
- 2-(Methyl(piperidin-4-ylmethyl)amino)ethanol dihydrochloride. (n.d.). BLDpharm.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Seton.
- Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International.
- 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride. (n.d.). MySkinRecipes.
- 2-(Piperidin-4-yl)ethanol hydrochloride. (n.d.). PubChem.
- 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride. (n.d.). Sigma-Aldrich.
- 2-Methylpiperidine. (n.d.). PubChem.
- 2-Piperidin-2-ylethanol. (n.d.). PubChem.
- 2-(Methyl(2-(piperidin-3-yl)ethyl)amino)ethanol dihydrochloride. (n.d.). BLDpharm.
Sources
- 1. chemos.de [chemos.de]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. nj.gov [nj.gov]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.com [fishersci.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
